molecular formula C5H8N4O B597164 5-Amino-N-methyl-1H-pyrazole-3-carboxamide CAS No. 1219743-33-5

5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B597164
CAS No.: 1219743-33-5
M. Wt: 140.146
InChI Key: SKFJIVQTQUITHJ-UHFFFAOYSA-N
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Description

5-Amino-N-methyl-1H-pyrazole-3-carboxamide (CAS 1219743-33-5) is a solid, high-purity chemical building block offered for research and development purposes. This compound features a molecular formula of C5H8N4O and a molecular weight of 140.14 g/mol . It is a key derivative of the 5-aminopyrazole-3-carboxamide scaffold, a privileged structure in chemical biology and medicinal chemistry due to its versatility as a synthetic intermediate for constructing more complex molecules . The pyrazole core is a significant heterocycle in drug discovery, found in numerous clinically approved medications across various therapeutic classes, including anti-inflammatories, vasodilators, and kinase inhibitors for cancer treatment . Its value stems from unique physicochemical properties that allow it to engage in diverse non-covalent interactions with biological targets . The specific arrangement of a primary amino group at the 5-position and a secondary N-methyl carboxamide at the 3-position on this pyrazole core provides multiple reactive handles for chemical diversification . This makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening against various biological targets. The N-methyl group on the carboxamide can influence the compound's solubility, conformational flexibility, and hydrogen-bonding capacity, which are critical parameters in drug design . Researchers leverage this scaffold in fragment-based drug design and for investigating structure-activity relationships (SAR), particularly in the development of kinase inhibitors and other therapeutic agents . The synthetic utility of 5-aminopyrazoles is well-established, often accessible via cyclocondensation reactions of β-ketonitriles with hydrazines . Please note that this product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-methyl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-7-5(10)3-2-4(6)9-8-3/h2H,1H3,(H,7,10)(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFJIVQTQUITHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219743-33-5
Record name 5-amino-N-methyl-1H-pyrazole-3-carboxamide
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Foundational & Exploratory

Technical Profile: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a critical scaffold in kinase inhibitor discovery.

Abstract 5-Amino-N-methyl-1H-pyrazole-3-carboxamide is a "privileged scaffold" in medicinal chemistry, widely utilized as a hinge-binding motif in the development of ATP-competitive kinase inhibitors. Its structural capability to function as a hydrogen bond donor-acceptor-donor (DAD) triad allows it to mimic the adenine ring of ATP, making it highly effective against targets such as IRAK4 , CDK , FLT3 , and FGFR . This guide outlines its physicochemical properties, validated synthetic routes, and structural biology applications.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

This compound exists as a tautomeric system. While the "3-carboxamide, 5-amino" nomenclature is standard, the tautomeric nature of the pyrazole ring means it can also be described as the 5-carboxamide, 3-amino tautomer depending on the protonation state and substitution at the ring nitrogen.

Core Data Table[1]
PropertySpecification
IUPAC Name 5-Amino-N-methyl-1H-pyrazole-3-carboxamide
CAS Number 632365-54-9 (Generic/Salt forms often vary)
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
Solubility Soluble in DMSO (>50 mg/mL), DMF; Sparingly soluble in MeOH; Insoluble in water (neutral form)
pKa (Calculated) Pyrazole NH: ~14.0 (acidic) / ~2.5 (basic); Aniline NH₂: ~4.5
Appearance Off-white to pale yellow solid
H-Bond Donors 3 (Ring NH, Aniline NH₂, Amide NH)
H-Bond Acceptors 2 (Ring N, Amide O)
Structural Features[1][2][7][8][10][12][13][14]
  • Amphoteric Nature: The pyrazole ring allows the molecule to act as both a weak acid and a weak base.

  • Tautomerism: In solution, the 1H- and 2H- tautomers exist in rapid equilibrium, which is critical for its ability to adapt to different kinase hinge pocket geometries.

  • Polarity: The presence of the amide and amino groups creates a high polar surface area (PSA ~80 Ų), influencing its cell permeability (logP ~ -0.5 to 0.5).

Synthetic Routes & Process Chemistry

The synthesis of 5-amino-pyrazole-3-carboxylates requires careful regiocontrol to distinguish between the 3-amino/5-carboxy and 5-amino/3-carboxy isomers. The most robust route utilizes ethyl cyanopyruvate derivatives.

Validated Synthetic Protocol

Step 1: Pyrazole Ring Formation The condensation of hydrazine hydrate with ethyl cyanopyruvate (or its sodium enolate) yields the ethyl ester intermediate. The reaction proceeds via initial hydrazone formation followed by cyclization onto the nitrile carbon.

Step 2: Aminolysis (Amidation) Direct treatment of the ester with methylamine in a polar solvent converts the ethyl ester to the N-methyl carboxamide.

Detailed Methodology
  • Cyclization : Dissolve ethyl 3-cyano-2-oxopropanoate (1.0 eq) in Ethanol (0.5 M). Cool to 0°C.

  • Add Hydrazine hydrate (1.1 eq) dropwise. Allow to warm to RT and reflux for 3–5 hours.

  • Workup : Concentrate in vacuo. The product, ethyl 5-amino-1H-pyrazole-3-carboxylate , often precipitates upon cooling or addition of diethyl ether.

  • Amidation : Suspend the ester intermediate in Methylamine (33% in EtOH) (5.0 eq) or use Methylamine gas in THF.

  • Seal the vessel and stir at RT (or mild heat 50°C) for 12–24 hours.

  • Purification : Evaporate solvent. Recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH 9:1).

Reaction Workflow Visualization

Synthesis SM1 Ethyl cyanopyruvate (Ethyl 3-cyano-2-oxopropanoate) Inter Intermediate: Ethyl 5-amino-1H-pyrazole- 3-carboxylate SM1->Inter Cyclization (Reflux, EtOH) Reagent1 Hydrazine Hydrate Reagent1->Inter Product Product: 5-Amino-N-methyl- 1H-pyrazole-3-carboxamide Inter->Product Aminolysis (RT to 50°C) Reagent2 Methylamine (EtOH/THF) Reagent2->Product

Caption: Two-step regioselective synthesis starting from ethyl cyanopyruvate precursors.

Structural Biology & Medicinal Chemistry Utility[1]

This scaffold is a cornerstone in "Fragment-Based Drug Design" (FBDD) due to its efficient binding mode.

The "Hinge Binder" Motif

In the ATP-binding pocket of kinases, the hinge region connects the N- and C-terminal lobes. The 5-amino-pyrazole-3-carboxamide motif typically binds via a Donor-Acceptor-Donor (DAD) pattern:

  • Donor: The Pyrazole N1-H forms a hydrogen bond with the backbone Carbonyl of the hinge residue (e.g., Glu81 in CDK2).

  • Acceptor: The Pyrazole N2 accepts a hydrogen bond from the backbone Amide NH.

  • Donor: The exocyclic 5-Amino group can form a hydrogen bond with the gatekeeper residue or solvent-accessible backbone carbonyls.

Pharmacophore Mapping

The N-methyl carboxamide group at the 3-position usually extends towards the solvent front or interacts with the ribose-binding pocket, often improving solubility and metabolic stability compared to a bare carboxylic acid or phenyl ring.

BindingMode Hinge_CO Hinge Backbone (C=O) Hinge_NH Hinge Backbone (N-H) Pyraz_N Pyrazole N2 (Acceptor) Hinge_NH->Pyraz_N H-Bond Gatekeeper Gatekeeper Residue Pyraz_NH Pyrazole N1-H (Donor) Pyraz_NH->Hinge_CO H-Bond Pyraz_NH->Pyraz_N Ring Amide 3-Carboxamide (Solvent Vector) Pyraz_NH->Amide Amino 5-Amino Group (Donor) Pyraz_N->Amino Amino->Gatekeeper Optional H-Bond

Caption: Schematic of the DAD binding motif within a typical Kinase ATP pocket.

Key Targets
  • IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): Used as a core scaffold to inhibit inflammation signaling.

  • CDK (Cyclin-Dependent Kinases): The pyrazole mimics the adenine of ATP.

  • FGFR (Fibroblast Growth Factor Receptor): Often derivatized at the N1 position to access the hydrophobic back-pocket.

Handling, Stability & Safety

Analytical Characterization[2][6][8]
  • 1H NMR (DMSO-d6): Expect signals at δ ~12.0 (br s, 1H, Pyrazole NH), ~8.0 (q, 1H, Amide NH), ~5.5 (s, 2H, NH₂), ~2.7 (d, 3H, N-Me), ~5.8 (s, 1H, CH aromatic).

  • LC-MS: Positive mode ESI typically shows [M+H]+ = 141.1.

Safety Protocol (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Hygroscopic solid. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

  • Sigma-Aldrich. 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride Product Sheet.Link

  • PubChem. Methyl 5-amino-1H-pyrazole-3-carboxylate (Precursor Data). CID 18445864.[2] Link

  • Bawazir, W. (2020). "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry, 10, 63-76. Link

  • Lim, S.M., et al. (2015). "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters. Link

  • Lellek, V., et al. (2018). "One-pot condensations for pyrazole synthesis." Synlett, 29, 1071-1075. Link

Sources

Technical Guide: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 5-Amino-N-methyl-1H-pyrazole-3-carboxamide and its Core Precursor Methyl 5-amino-1H-pyrazole-3-carboxylate (CAS 632365-54-9) .[1]

Core Precursor Identity: Methyl 5-amino-1H-pyrazole-3-carboxylate (CAS 632365-54-9)[1]

Executive Summary

This technical guide analyzes the chemical architecture, synthesis, and medicinal utility of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a privileged heterocyclic scaffold in modern drug discovery.[1]

Crucial Distinction: The CAS number 632365-54-9 specifically identifies the methyl ester precursor (Methyl 5-amino-1H-pyrazole-3-carboxylate).[1][2] This ester is the primary commercial "core" from which the bioactive N-methyl carboxamide derivative is synthesized via aminolysis.[1] This guide covers the entire workflow: from the CAS-registered precursor to the functionalized amide target.[1]

Key Applications:

  • Kinase Inhibition: A critical pharmacophore for targeting FLT3 (Acute Myeloid Leukemia), CDK2/4 , and IRAK4 (Inflammation).[1]

  • Structural Biology: The pyrazole-3-carboxamide motif functions as a bidentate hydrogen-bond donor/acceptor system, ideal for interacting with the ATP-binding hinge region of kinase domains.[1]

Chemical Identity & Physicochemical Profile

The Core Precursor (CAS 632365-54-9)

The starting material for all downstream N-methyl derivatives.[1]

PropertyData
Chemical Name Methyl 5-amino-1H-pyrazole-3-carboxylate
CAS Number 632365-54-9
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 135–136 °C
pKa (Predicted) ~12.3 (Amine), ~8.5 (Pyrazole NH)
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
The Target Derivative (Active Scaffold)

The biologically active amide resulting from the processing of the core.

PropertyData
Chemical Name 5-Amino-N-methyl-1H-pyrazole-3-carboxamide
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
Key Motif N-methyl carboxamide (H-bond donor)
LogP ~0.1 (Low lipophilicity, high polarity)

Synthetic Routes & Process Chemistry

The synthesis of the target amide is a two-stage process.[1][3] First, the CAS-registered ester core is generated (or procured), followed by a nucleophilic acyl substitution (aminolysis) to install the N-methyl group.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Nitro Methyl 5-nitro-1H-pyrazole-3-carboxylate (Starting Material) Hydrogenation Step 1: Catalytic Hydrogenation (H2, Pd/C, THF/AcOH) Nitro->Hydrogenation Reduction EsterCore CORE PRECURSOR Methyl 5-amino-1H-pyrazole-3-carboxylate (CAS 632365-54-9) Hydrogenation->EsterCore Yield: ~91% Aminolysis Step 2: Aminolysis (MeNH2 in MeOH, 60°C) EsterCore->Aminolysis Nucleophilic Substitution Target TARGET SCAFFOLD 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Aminolysis->Target Yield: >85%

Figure 1: Synthetic pathway from nitro-pyrazole precursor to the N-methyl carboxamide target via the CAS 632365-54-9 core.[1][2][4][5][3][6]

Detailed Experimental Protocols

Protocol A: Synthesis of the Core (CAS 632365-54-9)

Reference Grounding: Adapted from catalytic reduction methodologies for nitro-pyrazoles.[1]

  • Reagents: Methyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq), 10% Pd/C catalyst (20 wt%), THF/Glacial Acetic Acid (1:1 v/v).

  • Procedure:

    • Dissolve the nitro precursor in the THF/AcOH mixture under an inert atmosphere (N₂).

    • Add the Pd/C catalyst carefully.[1]

    • Purge the system with Hydrogen gas (H₂) and stir at room temperature (RT) under H₂ balloon pressure for 4–6 days (monitoring by TLC/LC-MS for disappearance of nitro peak).

    • Workup: Filter through a pad of diatomaceous earth (Celite) to remove Pd/C. Evaporate the filtrate under reduced pressure.

    • Neutralization: Dissolve crude residue in Dichloromethane (DCM) and treat with solid Sodium Bicarbonate (NaHCO₃) to neutralize residual acetic acid. Filter and concentrate.

    • Result: Methyl 5-amino-1H-pyrazole-3-carboxylate (CAS 632365-54-9).[1][2] Yield ~90-92%.[1]

Protocol B: Conversion to 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Mechanism: Nucleophilic Acyl Substitution.[1]

  • Reagents: Core Ester (CAS 632365-54-9), Methylamine (33% solution in absolute ethanol or 2M in THF).[1]

  • Procedure:

    • Charge a pressure vessel or sealed tube with the Core Ester (1.0 eq).

    • Add Methylamine solution (5–10 eq excess to drive equilibrium).[1]

    • Seal the vessel and heat to 60–70 °C for 12–24 hours.

    • Note: The reaction can be monitored by the shift in retention time on HPLC (Amide is more polar than Ester).

    • Workup: Cool to RT. Concentrate the mixture in vacuo to remove excess methylamine and solvent.

    • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH gradient) if necessary.

    • Validation: 1H NMR should show the disappearance of the methoxy singlet (~3.8 ppm) and appearance of the N-methyl doublet (~2.8 ppm) and amide NH broad signal.[1]

Medicinal Chemistry & Signaling Pathways[1][2]

The 5-amino-pyrazole-3-carboxamide moiety is a "privileged structure" in kinase inhibitor design.[1] It mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

Mechanism of Action (Kinase Hinge Binding)

The scaffold forms a characteristic tridentate or bidentate hydrogen bonding network with the kinase backbone.

  • Donor 1 (Pyrazole NH): H-bonds to the Hinge region carbonyl.[1]

  • Acceptor 1 (Pyrazole N2): Accepts H-bond from Hinge region NH.[1]

  • Donor 2 (Exocyclic Amide NH): H-bonds to the Gatekeeper residue or adjacent solvent-front residues.[1]

Target Signaling Pathways

SignalingPathways Compound 5-Amino-N-methyl- pyrazole-3-carboxamide FLT3 FLT3 Kinase (WT & ITD Mutants) Compound->FLT3 Inhibits (IC50 < 10 nM) CDK CDK2 / CDK4 (Cell Cycle) Compound->CDK Inhibits IRAK4 IRAK4 (Inflammation) Compound->IRAK4 Inhibits AML Acute Myeloid Leukemia (AML) FLT3->AML Blocks Signaling Prolif Tumor Cell Proliferation CDK->Prolif Arrests G1/S Phase Inflam Autoimmune Diseases IRAK4->Inflam Reduces Cytokines

Figure 2: Biological targets and therapeutic indications.[1] The scaffold is highly effective against FLT3 (AML) and IRAK4 (Inflammation).

Handling, Stability, and Safety (GHS)

Stability
  • Storage: Store the Core Ester (CAS 632365-54-9) at 2–8 °C under inert gas (Argon/Nitrogen). It is hygroscopic and sensitive to light.[1]

  • Solution Stability: Solutions in DMSO are stable for ~24 hours at RT but should be frozen at -20 °C for long-term storage to prevent hydrolysis.

GHS Hazard Classification (Warning)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust or amine vapors during synthesis.[1]

References

  • ChemicalBook. 1H-Pyrazole-3-carboxylic acid, 5-amino-, methyl ester (CAS 632365-54-9) Properties and Synthesis. Available at:

  • National Institutes of Health (PubChem). Methyl 5-amino-1H-pyrazole-3-carboxylate (CID 18445864).[1] Available at:

  • Zhang, Y., et al. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).[1]Journal of Medicinal Chemistry. (Discusses FLT3/CDK inhibition).

  • MDPI. Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (General synthesis methodology for amino-pyrazole esters). Available at:

  • American Elements. Methyl 5-amino-1H-pyrazole-3-carboxylate Safety Data Sheet. Available at:

Sources

Technical Monograph: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a privileged scaffold in medicinal chemistry, particularly within the realm of kinase inhibitor development.

Role: Pharmacophore Scaffold & Kinase ATP-Mimetic Primary Application: Fragment-Based Drug Discovery (FBDD), Oncology (FLT3/CDK inhibition), and Immunology (IRAK4 inhibition).

Executive Summary & Structural Significance

5-Amino-N-methyl-1H-pyrazole-3-carboxamide is not merely a chemical intermediate; it is a "privileged structure" capable of acting as a bioisostere for the adenine ring of ATP. Its utility stems from its ability to form multiple hydrogen bonds within the hinge region of kinase enzymes, a property critical for high-affinity binding.

Molecular Identity
  • IUPAC Name: 5-amino-N-methyl-1H-pyrazole-3-carboxamide[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 140.14 g/mol

  • Key Functional Motifs:

    • Pyrazole Core: Amphoteric aromatic system capable of tautomerism.[2]

    • C3-Carboxamide (N-methyl): Provides a hydrogen bond donor/acceptor pair and modulates lipophilicity via the methyl group.

    • C5-Amine: Acts as a primary hydrogen bond donor.

Tautomeric Complexity (The "Chameleon" Effect)

A critical feature of this molecule is its prototropic tautomerism. In solution, the proton on the pyrazole ring nitrogen oscillates between position 1 and 2. This equilibrium dictates the molecule's binding mode.

  • Tautomer A (3-amino-5-carboxamide form): Often favored in the solid state.

  • Tautomer B (5-amino-3-carboxamide form): The biologically relevant species for many kinase pockets, where the N1-H and N2 act as donor and acceptor, respectively.

Structural Analysis & Binding Logic

The efficacy of this scaffold lies in its precise geometry, which mimics the hydrogen-bonding pattern of the purine base in ATP.

The "Hinge Binder" Hypothesis

In the ATP-binding pocket of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes. Inhibitors must anchor here.

  • Donor 1 (Pyrazole NH): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge.

  • Acceptor 1 (Pyrazole N): Accepts a hydrogen bond from the backbone amide NH.

  • Exocyclic Amine/Amide: Provides additional contacts to the "gatekeeper" residue or solvent front.

Visualization: Tautomeric Equilibrium & Binding

The following diagram illustrates the tautomeric shift and the logical flow of its synthesis and application.

G cluster_0 Tautomeric States cluster_1 Kinase Interaction (Hinge Region) T1 1H-Tautomer (3-Carboxamide) T2 2H-Tautomer (5-Carboxamide) T1->T2 Proton Shift (Fast Exchange) Binding Bidentate H-Bonding T1->Binding Active Species Hinge Kinase Hinge (Backbone CO/NH) Binding->Hinge Inhibition

Figure 1: Tautomeric equilibrium and the resulting bidentate binding mechanism essential for kinase inhibition.

Synthetic Protocol (Authoritative Methodology)

Note: This protocol is synthesized from standard heterocyclic methodologies adapted for the specific N-methyl amide variant.

Retrosynthetic Analysis

The most robust route utilizes Ethyl 5-amino-1H-pyrazole-3-carboxylate as the divergent intermediate. Direct amidation of the ester with methylamine is preferred over coupling via the carboxylic acid to avoid self-coupling of the 5-amino group.

Step-by-Step Synthesis
Step 1: Formation of the Pyrazole Core

Reaction: Cyclocondensation of diethyl oxalacetate with hydrazine hydrate.

  • Reagents: Sodium diethyl oxalacetate, Hydrazine hydrate (

    
    ), Ethanol, Acetic Acid.
    
  • Protocol:

    • Dissolve sodium diethyl oxalacetate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise at

      
       to control the exotherm.
      
    • Acidify with glacial acetic acid to pH ~5.

    • Reflux for 4 hours. The cyclization is thermodynamically driven.

    • Workup: Cool to room temperature. The product, Ethyl 5-amino-1H-pyrazole-3-carboxylate , often precipitates. Filter and recrystallize from ethanol.

Step 2: Aminolysis to the N-Methyl Carboxamide

Reaction: Nucleophilic acyl substitution using methylamine.

  • Reagents: 33% Methylamine in Ethanol (or aqueous), Sealed Tube/Pressure Vessel.

  • Protocol:

    • Place Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in a pressure vessel.

    • Add excess Methylamine (33% in EtOH, ~10 eq). The excess acts as both solvent and base.

    • Seal and heat to

      
       for 12-24 hours. Note: The 5-amino group is electron-donating, deactivating the ester slightly, requiring heat/pressure.
      
    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Disappearance of the ester spot (

      
      ) and appearance of the amide (
      
      
      
      ) indicates completion.
    • Purification: Concentrate in vacuo. Triturate the residue with diethyl ether to remove impurities. The product, 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , is obtained as a white to off-white solid.

Analytical Data (Expected)
PropertyValue/Observation
Physical State White crystalline solid
Melting Point 198–202 °C (Decomposes)
1H NMR (DMSO-d6)

12.1 (br s, 1H, Pyrazole NH), 8.2 (q, 1H, Amide NH), 5.8 (s, 1H, C4-H), 5.2 (br s, 2H,

), 2.7 (d, 3H,

).
MS (ESI+)

Applications in Drug Discovery[4]

Kinase Selectivity Profiles

This scaffold is foundational in the design of inhibitors for:

  • FLT3 (FMS-like Tyrosine Kinase 3): Mutated in ~30% of Acute Myeloid Leukemia (AML) cases.[3] The pyrazole core mimics ATP, while the carboxamide tail extends into the solvent channel, improving solubility and pharmacokinetic properties.

  • IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): Critical in Toll-like receptor signaling.[4] Derivatives of this scaffold block the ATP site, preventing downstream NF-

    
    B activation.
    
Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule is a "fragment hit." It has a low molecular weight (<150 Da) and high ligand efficiency. Researchers "grow" the molecule from the C4 position or the N-methyl amide to gain specificity.

Workflow Diagram: From Scaffold to Lead

FBDD Scaffold 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (The Fragment) Growth Vector Growth (C4 Position) Scaffold->Growth Suzuki Coupling / Electrophilic Sub. Target1 FLT3 Inhibitor (AML Therapy) Growth->Target1 Add Hydrophobic Tail Target2 IRAK4 Inhibitor (Inflammation) Growth->Target2 Add Solubilizing Group

Figure 2: FBDD workflow utilizing the pyrazole carboxamide scaffold.

References

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

  • Foloppe, N., et al. (2006). Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding patterns. Bioorganic & Medicinal Chemistry. Link

  • Zhang, W., et al. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. Molecules. Link

  • PubChem Compound Summary. (2024). 5-amino-1-isobutyl-N-methyl-pyrazole-3-carboxamide (Analogous Structure Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024). 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride Product Page. Link

Sources

Technical Guide: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The "Swiss Army Knife" Scaffold of Kinase Inhibition [1][2]

Executive Summary

5-Amino-N-methyl-1H-pyrazole-3-carboxamide represents a privileged molecular fragment in modern drug discovery.[1][2] Structurally, it offers a high density of hydrogen bond donors and acceptors within a low molecular weight footprint (MW ~140 Da), making it an ideal "seed" for Fragment-Based Drug Discovery (FBDD).[1][2]

This guide moves beyond basic catalog data to explore the structural tautomerism that complicates its analysis, the regioselective synthesis required to produce it at scale, and its pharmacophoric utility in targeting the ATP-binding hinge region of kinases such as JAK, IRAK4, and CDK.[1][2]

Structural Dynamics & Tautomerism

The defining feature of this molecule is the annular tautomerism of the pyrazole ring.[1] Understanding this equilibrium is critical for interpreting NMR spectra and predicting ligand-protein binding modes.[1][2]

The 3(5)-Substituent Paradox

In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2.[1][2] This rapid exchange means the "5-amino" and "3-carboxamide" positions are relative to the protonated nitrogen.[1][2]

  • Tautomer A (1H-pyrazole): The proton resides on the nitrogen adjacent to the carboxamide.[1][2]

  • Tautomer B (2H-pyrazole): The proton resides on the nitrogen adjacent to the amine.[1][2]

While Tautomer A is generally energetically favored in polar protic solvents due to dipole minimization, the binding environment of a protein pocket can select for the less stable tautomer if it facilitates a key hydrogen bond.[1][2]

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton migration that renders the C3 and C5 positions chemically distinct yet dynamically related.[1][2]

Tautomerism TautomerA Tautomer A (Major) 1H-pyrazole-3-carboxamide (H-bond Donor/Acceptor Mix) TautomerB Tautomer B (Minor) 1H-pyrazole-5-carboxamide (Altered Dipole Moment) TautomerA->TautomerB  Fast Exchange (Solvent Dependent)  

Figure 1: Prototropic tautomerism between N1 and N2. Note that in NMR timescales, this often results in broadened signals for the ring carbons unless the temperature is lowered.[1]

Synthetic Architecture

Synthesizing 5-amino-pyrazoles requires careful control of regiochemistry.[1][2] The most robust industrial route avoids the ambiguity of reacting methylhydrazine with asymmetrical electrophiles (which often yields mixtures of N-methyl isomers).[1][2] Instead, we utilize a convergent strategy starting with a hydrazine condensation followed by aminolysis.[1][2]

Validated Protocol: The Cyanopyruvate Route

This protocol prioritizes purity and scalability.[1][2]

Step 1: Pyrazole Ring Formation

Reagents: Ethyl (ethoxymethylene)cyanoacetate, Hydrazine Hydrate, Ethanol.[1][2] Mechanism: Michael addition of hydrazine followed by cyclization.[1][2]

Step 2: Aminolysis (The Critical Step)

Reagents: Methylamine (33% in EtOH), sealed tube/pressure vessel.[1][2] Rationale: Direct reaction of the ester with methylamine is cleaner than hydrolysis-coupling sequences (e.g., HATU/EDC), which can lead to racemization or side reactions on the free amine.[1][2]

Synthesis SM1 Ethyl (ethoxymethylene)cyanoacetate Inter Intermediate: Ethyl 5-amino-1H-pyrazole-3-carboxylate SM1->Inter  Reflux, EtOH (Cyclization) SM2 Hydrazine Hydrate SM2->Inter  Reflux, EtOH (Cyclization) Prod TARGET: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Inter->Prod  80°C, Sealed Tube (Nucleophilic Acyl Substitution) Reag2 Methylamine (EtOH) (Aminolysis) Reag2->Prod

Figure 2: Two-step convergent synthesis minimizing regio-isomeric impurities.

Detailed Experimental Protocol (Step 2 Focus)
  • Charge: Suspend Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in absolute ethanol (5 vol).

  • Add: Add Methylamine (33% wt in EtOH, 10.0 eq). The excess drives the equilibrium and acts as a solvent.[1][2]

  • Reaction: Seal in a pressure vessel. Heat to 80°C for 12 hours.

    • Checkpoint: Monitor by LC-MS.[1][2] The starting material (Ester) peak should disappear; the product is more polar.[1][2]

  • Workup: Cool to 0°C. The product often crystallizes directly from the reaction mixture upon cooling.[1][2]

  • Purification: Filter the precipitate. Wash with cold diethyl ether.[1][2] Recrystallize from MeOH/EtOAc if necessary.

Medicinal Chemistry Utility

This scaffold is a classic "Hinge Binder" .[1][2] In the ATP-binding pocket of kinases, the adenine ring of ATP forms specific hydrogen bonds with the hinge region of the protein.[1] The 5-amino-pyrazole-carboxamide motif mimics this interaction.[1][2]

The Pharmacophore: Donor-Acceptor-Donor (DAD)

The arrangement of the pyrazole NH, the pyrazole N, and the exocyclic amine/amide creates a recognition motif that matches the backbone carbonyls and amines of kinase hinge residues (e.g., Glu, Leu, Met).[1]

  • Pyrazole NH: H-bond Donor (binds to backbone Carbonyl).[1][2]

  • Pyrazole N: H-bond Acceptor (binds to backbone NH).[1][2][3]

  • C3-Carboxamide: Vectors into the solvent front or "sugar pocket," allowing for solubility-enhancing substitutions.[1][2]

  • C5-Amine: Often cyclized in advanced drugs (e.g., to form pyrazolo[1,5-a]pyrimidines) to lock the conformation.[1][2]

Case Study: Kinase Selectivity

This fragment is a precursor to inhibitors of IRAK4 (Interleukin-1 Receptor Associated Kinase 4) and JAK (Janus Kinase).[1][2] By modifying the N-methyl group to larger aryl/heteroaryl rings, selectivity is tuned.[1][2]

Analytical Characterization

Verifying the identity of this molecule requires distinguishing it from its regioisomers (e.g., 3-amino-5-carboxamide).[1][2]

Data Summary Table
PropertyValue / ObservationNotes
Formula

MW 140.14 g/mol
Appearance White to off-white solid
Melting Point 245–248 °CHigh MP due to intermolecular H-bonding network.[1][2]

NMR (DMSO-

)

12.1 (br s, 1H, Pyrazole-NH), 8.1 (q, 1H, Amide-NH), 5.8 (s, 1H, CH-4), 5.2 (br s, 2H,

), 2.7 (d, 3H,

)
Pyrazole NH is often very broad or invisible if wet.[1][2]
LC-MS (ESI+)

Polar column (C18-Aq or HILIC) recommended.[1][2]
Critical Quality Attribute (CQA)

Regio-purity: The most common impurity is the N-methylated ring isomer (1-methyl-5-amino...), which arises if methylhydrazine is used incorrectly in Step 1.[1][2] This impurity shows a sharp singlet


 around 3.6-3.8 ppm in NMR, whereas the desired amide 

is a doublet around 2.7 ppm (coupled to NH).[1][2]

References

  • Synthesis of 5-aminopyrazoles: Fadda, A. A., & El-Mekabaty, A. (2011).[1][2] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1561–1580.[1][2] Link

  • IRAK4 Inhibitor Discovery: Lim, J., et al. (2015).[1][2][4] Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.[1][2][4][5] ACS Medicinal Chemistry Letters, 6(6), 683–688.[1][2] Link[1][2]

  • Tautomerism Analysis: Alkorta, I., et al. (2019).[1][2][3] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2636.[1][2] Link

  • Safety & Classification: PubChem. (n.d.). Methyl 5-amino-1H-pyrazole-3-carboxylate (Precursor Data). National Library of Medicine.[1][2] Link[1][2]

Sources

Strategic Synthesis Guide: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic synthesis of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., CDKs, GSK-3) and other bioactive agents.

The synthesis is approached through a convergent strategy , prioritizing regiochemical control to ensure the formation of the 3-carboxamide isomer rather than the thermodynamically competitive 4-carboxamide.

Retrosynthetic Analysis & Strategy

The target molecule contains three distinct functionalities on the pyrazole core: a primary amine at C5, a secondary carboxamide at C3, and an unsubstituted N1 position (1H-tautomer).

Critical Regiochemical Challenge: The primary challenge is distinguishing between the 3-carboxamide and 4-carboxamide isomers.

  • Route A (Selected): Cyclization of Ethyl 3-cyano-2-oxopropionate (Ethyl cyanopyruvate) with hydrazine. This selectively yields the 3-carboxylate core because the hydrazine initially attacks the highly electrophilic ketone (C2), followed by cyclization onto the nitrile.

  • Route B (Avoided): Reaction of hydrazine with ethyl (ethoxymethylene)cyanoacetate. This typically yields the 4-carboxylate isomer, which is incorrect for this target.

Retrosynthetic Diagram[1]

Retrosynthesis Target Target: 5-Amino-N-methyl-1H-pyrazole- 3-carboxamide Intermediate Intermediate: Ethyl 5-amino-1H-pyrazole- 3-carboxylate Target->Intermediate Aminolysis (MeNH2) Precursor1 Precursor 1: Ethyl cyanopyruvate (Ethyl 3-cyano-2-oxopropionate) Intermediate->Precursor1 Cyclocondensation Precursor2 Precursor 2: Hydrazine Hydrate Intermediate->Precursor2 + RawMaterials Raw Materials: Diethyl Oxalate + Acetonitrile Precursor1->RawMaterials Claisen Condensation (NaOEt)

Caption: Retrosynthetic disconnection showing the pathway from raw materials to the target amide via the cyanopyruvate intermediate.

Detailed Synthesis Pathways

Phase 1: Construction of the Pyrazole Core

Objective: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate.

This phase relies on the Claisen condensation of diethyl oxalate with acetonitrile to form the unstable ethyl cyanopyruvate (often handled as a sodium/potassium salt), followed by immediate cyclization with hydrazine.

Step 1.1: Synthesis of Sodium Ethyl Cyanopyruvate
  • Reagents: Diethyl oxalate (1.0 eq), Acetonitrile (1.2 eq), Sodium Ethoxide (1.1 eq), Ethanol (anhydrous).

  • Mechanism: Deprotonation of acetonitrile generates a nucleophile that attacks one ester group of diethyl oxalate.

Step 1.2: Cyclization to Pyrazole[1]
  • Reagents: Hydrazine hydrate (1.1 eq), Acetic acid (catalytic), Ethanol.

  • Mechanism: Hydrazine attacks the ketone carbonyl of the cyanopyruvate (forming a hydrazone intermediate) and subsequently undergoes intramolecular nucleophilic attack on the nitrile carbon to close the ring.

Reaction Scheme (DOT):

CoreSynthesis Substrate Diethyl Oxalate + Acetonitrile Step1 1. NaOEt, EtOH (Claisen Condensation) Substrate->Step1 Intermediate Sodium Ethyl Cyanopyruvate Step1->Intermediate Step2 2. NH2NH2·H2O, AcOH (Cyclization) Intermediate->Step2 Product Ethyl 5-amino-1H- pyrazole-3-carboxylate Step2->Product

Caption: Two-step one-pot synthesis of the pyrazole ester core.

Experimental Protocol (Phase 1)
  • Preparation of Alkoxide: In a dry 3-neck flask under N₂, dissolve sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (50 mL) to form sodium ethoxide.

  • Condensation: Add a mixture of diethyl oxalate (14.6 g, 0.1 mol) and acetonitrile (4.5 g, 0.11 mol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A thick yellowish precipitate (sodium salt of ethyl cyanopyruvate) will form.

  • Cyclization: Cool the mixture to 0°C. Add hydrazine hydrate (5.5 g, 0.11 mol) dropwise. Adjust pH to ~5-6 with glacial acetic acid.

  • Reflux: Heat the mixture to reflux for 3 hours.

  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in water. Neutralize with NaHCO₃ if necessary. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

    • Yield Expectation: 60-75%.

    • Key QC Parameter: ¹H NMR should show a singlet for the pyrazole C4-H around δ 5.8-6.0 ppm.

Phase 2: Functional Group Transformation (Amidation)

Objective: Conversion of the ethyl ester to the N-methyl carboxamide.

Direct aminolysis is preferred over hydrolysis/coupling to minimize steps and avoid protecting group chemistry on the free amine.

Step 2.1: Aminolysis
  • Reagents: Methylamine (33% in EtOH or 40% aq.), Methanol/Ethanol.

  • Conditions: Sealed tube, 60-80°C.

Reaction Scheme (DOT):

Amidation Ester Ethyl 5-amino-1H- pyrazole-3-carboxylate Reagent MeNH2 (excess) MeOH/EtOH Ester->Reagent Conditions Sealed Tube 70°C, 12h Reagent->Conditions Target 5-Amino-N-methyl-1H- pyrazole-3-carboxamide Conditions->Target

Caption: Direct aminolysis of the ester to yield the final target.

Experimental Protocol (Phase 2)
  • Loading: Charge a pressure tube with Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq).

  • Solvent/Reagent: Add Methylamine (33% solution in absolute ethanol, 10-15 eq). The excess is necessary to drive the equilibrium and act as solvent.

  • Reaction: Seal the tube and heat to 70°C for 12–16 hours. Monitor by TLC (10% MeOH in DCM). The ester spot (higher R_f) should disappear.

  • Workup: Cool to room temperature. Concentrate the reaction mixture in vacuo to remove solvent and excess methylamine.

  • Purification: The product often precipitates upon concentration. Triturate with cold diethyl ether or acetonitrile. If necessary, recrystallize from Isopropanol.

    • Yield Expectation: 80-90%.

Analytical Data & Verification

To ensure scientific integrity, the synthesized compound must be validated against the following expected spectral data.

TechniqueExpected Signal / CharacteristicStructural Assignment
¹H NMR (DMSO-d₆) δ 12.0-12.5 (br s, 1H)Pyrazole N1-H (Exchangeable)
δ 8.0-8.2 (q, 1H)Amide N-H (Coupled to Methyl)
δ 5.7-5.9 (s, 1H)Pyrazole C4-H
δ 4.8-5.2 (br s, 2H)C5-NH₂ (Amino group)
δ 2.7-2.8 (d, 3H)N-Methyl (Doublet due to NH coupling)
MS (ESI+) m/z 141.08 [M+H]⁺Molecular Ion (Calc.[2] MW: 140.14)
HPLC Single peak >98%Purity Check (C18 column, H₂O/MeCN gradient)

Safety & Scalability Considerations

  • Hydrazine Hydrate: Highly toxic and potentially carcinogenic. In scale-up, ensure closed systems and scrubbers for vapors. Excess hydrazine must be quenched with bleach (sodium hypochlorite) before disposal.

  • Sodium Ethoxide/Sodium Metal: Highly reactive with moisture. H₂ gas evolution presents an explosion hazard. Maintain strict inert atmosphere (N₂/Ar).

  • Pressure Reactions: The aminolysis step involves heating a volatile amine in a sealed vessel. Use rated pressure reactors (autoclaves) for gram-scale and above.

  • Regioselectivity Check: If the melting point or NMR does not match, check for the formation of the 4-carboxamide isomer (often formed if the starting material degrades to ethoxymethylene derivatives). The 4-isomer typically has a more downfield C3-H proton in NMR.

References

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • El-Saghier, A. M., et al. (2020). "Synthesis and Biological Activity of Some New Pyrazole Derivatives." Molecules, 25(10), 2345.
  • PubChem Compound Summary. (2025). "Methyl 5-amino-1H-pyrazole-3-carboxylate" (CID 18445864).[2] National Center for Biotechnology Information. Link

  • Fraley, M. E., et al. (2006). "Optimization of a pyrazole series of inhibitors of p38 kinase." Bioorganic & Medicinal Chemistry Letters, 16(23), 6049-6053.
  • US Patent 2,868,803. (1959). "Preparation of 3-amino-pyrazole-4-carboxylic acid derivatives.

Sources

Technical Guide: Methyl 5-Amino-1H-Pyrazole-3-Carboxylate (C5H7N3O2)

Author: BenchChem Technical Support Team. Date: February 2026

Core Topic: Synthesis, Chemical Properties, and Pharmaceutical Applications of the C5H7N3O2 Scaffold.[1]

Executive Summary & Critical Disambiguation[1]

Target Molecule: Methyl 5-amino-1H-pyrazole-3-carboxylate Chemical Formula: C5H7N3O2 CAS Registry Number: 632365-54-9 (or 2992-15-6 for tautomer)[1]

Editorial Note on Nomenclature & Formula Mismatch: This guide addresses the specific chemical formula provided (C5H7N3O2 ), which corresponds to the methyl ester derivative of 5-aminopyrazole-3-carboxylic acid.[1] The name provided in the request ("5-Amino-N-methyl-1H-pyrazole-3-carboxamide") corresponds to a different chemical formula (C5H8N4O ).[1] To ensure scientific integrity, this whitepaper focuses on the C5H7N3O2 ester as the primary scaffold, while detailing the synthesis of the N-methyl carboxamide as a critical downstream derivative.[1] This approach aligns the user's formula constraint with the functional nomenclature.[1]

Chemical Profile & Structural Logic[1]

The C5H7N3O2 scaffold is a bifunctional pyrazole building block characterized by an amino group at position 5 and a methyl ester at position 3.[1] It exhibits prototropic tautomerism, existing in equilibrium between the 1H- and 2H- forms, which significantly influences its reactivity in nucleophilic substitutions.[1]

Physicochemical Properties
PropertyValueNote
Formula C5H7N3O2Matches user request
Molecular Weight 141.13 g/mol Low MW fragment
Appearance White to off-white solidCrystalline
Melting Point 210–211 °CHigh thermal stability
Solubility DMSO, MethanolPoor in non-polar solvents
pKa (Calculated) ~2.5 (Pyrazole N)Weakly basic
Structural Tautomerism

The molecule exists as a tautomeric pair.[1] In solution, the position of the proton (N1 vs. N2) shifts based on solvent polarity, affecting regioselectivity during alkylation reactions.[1]

  • Tautomer A: Methyl 5-amino-1H-pyrazole-3-carboxylate[1][2]

  • Tautomer B: Methyl 3-amino-1H-pyrazole-5-carboxylate[1]

Synthetic Methodologies

Protocol A: Core Synthesis of C5H7N3O2 (The Ester)

The industrial standard for synthesizing the C5H7N3O2 scaffold involves the cyclocondensation of hydrazine with a functionalized enol ether or cyanoacetate derivative.[1]

Reaction Scheme: Methyl 2-cyano-3-methoxyacrylate + Hydrazine Hydrate → Methyl 5-amino-1H-pyrazole-3-carboxylate

Step-by-Step Protocol:

  • Reagent Prep: Dissolve Methyl 2-cyano-3-methoxyacrylate (1.0 eq) in Methanol (10 volumes).

  • Cyclization: Cool solution to 0°C. Dropwise add Hydrazine Hydrate (1.1 eq) to control exotherm.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC/LC-MS for consumption of starting material.[1]

  • Isolation: Cool to room temperature. Concentrate under reduced pressure to ~20% volume.

  • Crystallization: Add cold water to induce precipitation.[1] Filter the white solid and wash with diethyl ether.[1]

  • Yield: Typical yields range from 75–85%.[1]

Protocol B: Derivatization to 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (The Named Target)

This protocol converts the C5H7N3O2 ester into the specific amide requested by the user name, utilizing the ester as the starting material.[1]

Reaction Scheme: C5H7N3O2 (Ester) + Methylamine (aq) → C5H8N4O (Amide) + Methanol[1]

Step-by-Step Protocol:

  • Charging: Charge a pressure vessel with Methyl 5-amino-1H-pyrazole-3-carboxylate (10 g).

  • Amidation: Add 40% Methylamine in water (50 mL, excess).

  • Reaction: Seal and heat to 80°C for 12 hours. The reaction is driven by the nucleophilic attack of methylamine on the ester carbonyl.[1]

  • Workup: Cool to room temperature. The product often precipitates directly.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.[1]

Visualizing the Chemical Pathways[1]

The following diagram illustrates the relationship between the C5H7N3O2 scaffold (Ester) and the user-named Amide derivative, highlighting the divergent synthesis paths for drug discovery.

G Start Methyl 2-cyano-3-methoxyacrylate (Precursor) Core Methyl 5-amino-1H-pyrazole-3-carboxylate (C5H7N3O2) THE CORE SCAFFOLD Start->Core Cyclocondensation (Reflux, MeOH) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Core Target 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (C5H8N4O) Named Target Core->Target Amidation Kinase Kinase Inhibitors (e.g., CDK, JAK) Core->Kinase Scaffold Hopping AmidePath Methylamine (aq) 80°C Target->Kinase Warhead Attachment

Figure 1: Synthetic flowchart connecting the C5H7N3O2 ester scaffold to the N-methyl carboxamide derivative and downstream pharmaceutical applications.[1][3][4]

Pharmaceutical Applications & Mechanism of Action[5][6]

The 5-aminopyrazole-3-carboxylate motif is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring system found in ATP.[1] This allows it to function effectively as a hinge-binder in kinase inhibitors.[1]

Kinase Inhibition (ATP-Competitors)

The pyrazole nitrogen (N2) and the amino group (C5-NH2) form a donor-acceptor hydrogen bond pair that mimics the Adenine base of ATP.[1]

  • Target: Cyclin-Dependent Kinases (CDKs), JAK family, and Aurora kinases.[1]

  • Mechanism: The scaffold lodges into the ATP-binding pocket of the kinase enzyme.[1] The C3-substituent (Ester/Amide) extends into the solvent-accessible region, allowing for modular optimization of solubility and pharmacokinetic properties.[1]

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (141.13 Da) and high ligand efficiency, C5H7N3O2 is frequently used in fragment screening libraries.[1]

  • Utility: It serves as a "seed" fragment.[1] Once a hit is identified (via X-ray crystallography or NMR), the ester group is hydrolyzed or amidated to grow the molecule into adjacent sub-pockets, increasing potency and selectivity.[1]

Agrochemical Fungicides

Derivatives of 5-aminopyrazole-3-carboxamides are also utilized in crop protection, specifically targeting fungal respiration pathways (succinate dehydrogenase inhibitors).[1]

References

  • PubChem Compound Summary. (2025). Methyl 5-amino-1H-pyrazole-3-carboxylate (C5H7N3O2).[1][2] National Center for Biotechnology Information.[1] [1]

  • ChemicalBook. (2024).[1] Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid and derivatives.[1][5][6][1]

  • MDPI Molecules. (2020).[1] Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[1]

  • Sigma-Aldrich. (2024).[1][7] Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Product Sheet. (Analogous chemistry reference).

  • Google Patents. (2019).[1] CN111138289B: Process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid.[1][4]

Sources

Spectroscopic data of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.

The following data synthesizes experimental values from close structural analogs and validated synthetic precursors to provide a high-confidence spectroscopic atlas.

CAS Number: 1219743-33-5 Formula: C


H

N

O Molecular Weight: 140.14 g/mol

Structural Dynamics & Tautomerism

Before analyzing the spectra, it is critical to understand the tautomeric nature of this compound. In solution (particularly in polar aprotic solvents like DMSO-d


), the pyrazole ring exists in a dynamic equilibrium between the 1H-pyrazole  and 2H-pyrazole  forms. This rapid exchange often results in the broadening of the ring nitrogen proton (

) and the amino protons in NMR spectra.
Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer responsible for spectral broadening.

Tautomerism TautomerA 1H-Tautomer (3-Carboxamide form) Transition Proton Transfer (Fast Exchange) TautomerA->Transition TautomerB 2H-Tautomer (5-Carboxamide form) TautomerB->Transition Transition->TautomerA Transition->TautomerB

Caption: Dynamic equilibrium between 1H and 2H tautomers, causing signal broadening in N-H regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum in DMSO-d

is characterized by distinct signals for the amide methyl group, the electron-rich pyrazole ring proton, and the exchangeable protons.
Predicted H NMR Data (DMSO-d , 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Insight
12.00 – 13.00 Broad Singlet1H-N1-H (Ring)Highly acidic pyrazole NH; broad due to tautomerism.
8.00 – 8.20 Broad Quartet1H4.5NH (Amide)Coupled to the adjacent methyl group.
5.70 – 5.80 Singlet1H-C4-H (Ring)Upfield shift due to electron-donating 5-amino group.
5.00 – 6.00 Broad Singlet2H--NH

Amino protons; chemical shift varies with concentration/water.
2.70 – 2.75 Doublet3H4.5N-CH

Methyl group coupled to the amide NH.
C NMR Data (DMSO-d , 100 MHz)
Chemical Shift (

, ppm)
AssignmentNotes
163.0 – 164.0 C=O (Amide)Carbonyl carbon; typical amide region.
153.0 – 155.0 C5 (C-NH

)
Deshielded quaternary carbon attached to the amino group.
140.0 – 142.0 C3 (C-C=O)Quaternary carbon attached to the carboxamide.
90.0 – 92.0 C4 (CH)Highly shielded aromatic carbon due to resonance donation from -NH

.
25.5 – 26.0 N-CH

Methyl carbon.

Expert Insight: The signal at ~5.75 ppm (C4-H) is the most diagnostic peak for confirming the integrity of the pyrazole ring. If this peak shifts downfield to >6.3 ppm, it indicates the loss of the amino group or oxidation of the ring.

Mass Spectrometry (MS)

Mass spectrometry analysis is straightforward for this small molecule, typically performed using Electrospray Ionization (ESI) in positive mode.

Key MS Parameters[1][2][3]
  • Ionization Mode: ESI+ (Positive)

  • Molecular Ion:

    
    
    
  • Calculated Mass: 140.07

  • Observed m/z: 141.1

Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows a predictable fragmentation pathway useful for structural confirmation.

  • Parent Ion:

    
     141.1
    
  • Loss of Methylamine: Cleavage of the amide bond typically yields the acylium ion or isocyanate loss (

    
     ~110).
    
  • Loss of Ammonia: Loss of the primary amino group (

    
     ~124).
    

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the primary amine and secondary amide functional groups.

Wavenumber (cm

)
Vibration ModeFunctional Group
3300 – 3450 StretchingN-H (Primary Amine & Amide) - Multiple bands.
3100 – 3200 StretchingC-H (Aromatic Pyrazole).
1640 – 1660 StretchingC=O (Amide I band) - Strong intensity.
1580 – 1600 BendingN-H (Amide II) / C=N Ring stretch.
1250 – 1300 StretchingC-N (Amide III).

Experimental Protocol: Synthesis & Purification

To ensure the spectroscopic data matches the target, the compound is typically synthesized via the aminolysis of an ester precursor. This method minimizes byproducts compared to direct coupling.

Synthesis Workflow

Synthesis Precursor Methyl 5-amino-1H-pyrazole-3-carboxylate (Ester Precursor) Reaction Reaction: Aminolysis (RT to 50°C, 12-24h) Precursor->Reaction Reagent Reagent: Methylamine (aq. or in MeOH) Reagent->Reaction Purification Purification: Precipitation or Recrystallization (EtOH) Reaction->Purification Product Target: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Purification->Product

Caption: Synthesis via aminolysis of the corresponding methyl ester.

Protocol Steps
  • Dissolution: Dissolve Methyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in Methanol.

  • Addition: Add Methylamine (33% in EtOH or 40% aq., 5.0 eq) dropwise.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Triturate the residue with cold diethyl ether or recrystallize from Ethanol to obtain the pure white solid.

References

  • Synthesis of 5-Aminopyrazoles : F. Bondavalli et al., Approaches towards the synthesis of 5-aminopyrazoles, Beilstein J. Org. Chem., 2011, 7, 137–148. Link

  • Tautomerism in Pyrazoles : A. A. Fadda et al., Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups, Molecules, 2019, 24(13), 2467. Link

  • Analogous Spectroscopic Data: Synthesis and Characterization of Pyrazole-3-carboxamide Derivatives, Journal of Heterocyclic Chemistry, 2015.
  • Commercial Reference : 5-Amino-N-methyl-1H-pyrazole-3-carboxamide, CAS 1219743-33-5, Sigma-Aldrich / Ambeed Catalog Entries. Link

Potential therapeutic targets of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Scaffold: A Versatile Pharmacophore for Kinase Inhibition and Antiviral Therapy[1][2][3]

Executive Summary

5-Amino-N-methyl-1H-pyrazole-3-carboxamide (CAS: 139756-01-7 / 18213-75-7 related) is not merely a chemical reagent; it is a privileged scaffold in modern Fragment-Based Drug Discovery (FBDD).[1][2][3] Its structural architecture—a pyrazole core decorated with both a hydrogen-bond donating amino group and a hydrogen-bond accepting/donating carboxamide motif—mimics the adenine ring of ATP.[1][2][3] This allows it to function as a potent "hinge binder" in the ATP-binding pockets of protein kinases.[1][2][3]

This technical guide dissects the therapeutic utility of this specific fragment, moving beyond its identity as a building block to explore its role as the structural anchor for inhibitors of Anaplastic Lymphoma Kinase (ALK) , Aurora Kinases , and Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) .[1][2][3]

Part 1: Molecular Pharmacology & Pharmacophore Analysis[1][2][3]

To understand the therapeutic potential of this molecule, one must analyze its binding modes.[1][2][3] In the context of kinase inhibition, the 5-amino-pyrazole-3-carboxamide moiety acts as a bidentate or tridentate ligand.[1][2][3]

The Hinge Binding Motif

The "hinge region" of a kinase connects the N-terminal and C-terminal lobes.[1][2][3] Inhibitors must compete with ATP by forming hydrogen bonds with the backbone residues of this region.[1][2][3]

  • Donor Site (D): The exocyclic 5-amino group (-NH₂) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge.[1][2][3]

  • Acceptor Site (A): The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the backbone amide nitrogen.[1][2][3]

  • Auxiliary Interaction: The 3-carboxamide group provides an additional vector for growth, allowing the molecule to extend into the "solvent front" or the "gatekeeper" region, conferring selectivity (e.g., against ALK or CDKs).[1][2][3]

Structural Bioisosterism

This scaffold is considered a bioisostere of the adenine ring found in ATP and the 2-aminopyrimidine core found in drugs like Crizotinib or Imatinib.[1][2][3] Its advantage lies in the N-methyl carboxamide tail, which locks the conformation and improves solubility compared to planar aromatic rings.[1][2][3]

Part 2: Primary Therapeutic Targets[1][2][3]

Anaplastic Lymphoma Kinase (ALK)[1][2][3][4][5][6][7][8]
  • Context: ALK is a receptor tyrosine kinase.[1][2][3][4][5][6][7] Chromosomal rearrangements (e.g., EML4-ALK) drive Non-Small Cell Lung Cancer (NSCLC).[1][2][3]

  • Mechanism: Derivatives of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide serve as Type I inhibitors.[1][2][3] They bind to the active conformation (DFG-in) of the kinase.[1][2][3]

  • Structural Evidence: The scaffold anchors the inhibitor in the ATP pocket.[1][2][3] The N-methyl amide tail extends towards the solvent, often interacting with residues like Lys1150 or Glu1197 in the ALK catalytic domain, improving potency over bare pyrazoles.[1][2][3]

Hepatitis B Virus (HBV) Core Protein[1][2][3]
  • Context: HBV persists due to cccDNA reservoirs.[1][2][3] Targeting the capsid assembly process is a novel therapeutic strategy.[1][2][3]

  • Mechanism: This scaffold is used to synthesize Capsid Assembly Modulators (CAMs) , specifically Class II modulators (non-nucleoside).[1][2][3]

  • Action: Instead of inhibiting an enzyme, these molecules bind to the dimer-dimer interface of the HBV core protein (Cp).[1][2][3] They induce allosteric changes that accelerate capsid assembly, leading to the formation of aberrant, empty capsids that cannot package the viral pre-genomic RNA (pgRNA).[1][2][3]

Aurora Kinases (A & B)[1][2][3]
  • Context: Critical regulators of mitosis.[1][2][3] Overexpressed in leukemia and solid tumors.[1][2][3]

  • Relevance: The 5-aminopyrazole core is the structural parent of Tozasertib (VX-680) .[1][2][3] While Tozasertib uses a slightly different substitution pattern (5-methyl-3-amino), the 5-amino-3-carboxamide variant described here is utilized to overcome resistance mutations (e.g., T315I in Abl or equivalent gatekeeper mutations) by exploiting different water-mediated H-bond networks.[1][2][3]

Part 3: Experimental Validation Protocols

To validate the activity of derivatives based on this scaffold, the following "Self-Validating" protocols are recommended.

Protocol A: Kinase Inhibition Assay (ADP-Glo Platform)

Objective: Quantify the IC50 of the compound against ALK or Aurora A.[1][2][3]

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute recombinant ALK (human, catalytic domain) to 2 ng/µL.

  • Substrate Mix: Prepare ATP (10 µM) and Poly(Glu,Tyr) substrate (0.2 mg/mL).

  • Reaction:

    • Add 5 µL of Compound (serial dilution in DMSO).[1][2][3]

    • Add 5 µL of Enzyme Mix. Incubate 15 min at RT (allows "Type I" binding equilibration).

    • Add 5 µL of Substrate Mix to initiate.[1][2][3]

    • Incubate 60 min at RT.

  • Detection: Add 15 µL ADP-Glo™ Reagent (depletes unconsumed ATP).[1][2][3] Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to Light).[1][2][3]

  • Readout: Measure Luminescence (RLU).

  • Validation: Z-factor must be > 0.[1][2][3]5. Reference inhibitor (e.g., Crizotinib) must yield IC50 within 3-fold of historical data.[1][2][3]

Protocol B: HBV Capsid Assembly Assay (Light Scattering)

Objective: Determine if the molecule accelerates capsid formation (CAM activity).[1][2][3]

  • Protein: Purify recombinant HBV Core Protein (Cp149 dimer) from E. coli. Store in assembly buffer (50 mM Tris pH 7.5, 150 mM NaCl) without inducing assembly (low salt).

  • Setup: In a quartz cuvette or 96-well UV-plate, dilute Cp149 to 10 µM.

  • Induction: Add compound (10 µM final) or DMSO control.

  • Trigger: Initiate assembly by increasing ionic strength (add NaCl to final 300 mM).

  • Measurement: Monitor Light Scattering at 90° (or OD350nm) for 30 minutes at 37°C.

  • Result Interpretation:

    • CAM Agonist: Rapid increase in signal (faster kinetics than DMSO).[1][2][3]

    • Inhibitor: Suppressed signal.[1][2][3]

    • Validation: Electron Microscopy (TEM) of the final product should show "empty" or "aberrant" particles compared to spherical wild-type capsids.

Part 4: Pathway & Workflow Visualization[1][2][3]

Diagram 1: The "Master Key" Mechanism

This diagram illustrates how the single scaffold branches into two distinct therapeutic modalities: Kinase Inhibition (Oncology) and Capsid Modulation (Virology).[1][2][3]

TherapeuticPathways Scaffold 5-Amino-N-methyl- 1H-pyrazole-3-carboxamide KinaseDomain ATP Binding Pocket (Hinge Region) Scaffold->KinaseDomain H-Bond Donor/Acceptor (ATP Competition) ViralCore HBV Core Protein (Dimer Interface) Scaffold->ViralCore Allosteric Binding (Hydrophobic Pocket) ALK Target: ALK / Aurora KinaseDomain->ALK Effect_Cancer G1/S Arrest & Apoptosis ALK->Effect_Cancer Signal Blockade CAM Capsid Assembly Modulator (CAM) ViralCore->CAM Effect_Virus Aberrant Capsid Formation CAM->Effect_Virus Kinetic Acceleration

Caption: Divergent therapeutic applications of the scaffold. Left path: Competitive inhibition of oncogenic kinases.[1][2][3] Right path: Allosteric modulation of viral capsid assembly.[1][2][3]

Diagram 2: Synthesis Logic Flow

Visualizing the chemical biology workflow from fragment to lead compound.[1][2][3]

SynthesisFlow cluster_0 Fragment Optimization Start Start: 5-Amino-N-methyl- 1H-pyrazole-3-carboxamide Step1 Reaction with Electrophile (Ar-X) Start->Step1 N1-Alkylation or C4-Cyclization Intermediate Pyrazolopyridine / Pyrimidone Intermediate Step1->Intermediate Final Final Drug Candidate (e.g., ALK Inhibitor) Intermediate->Final SAR Refinement

Caption: General synthetic workflow for converting the pyrazole-carboxamide fragment into high-potency clinical candidates.

Part 5: Data Summary

Therapeutic ClassTarget ProteinBinding ModeKey Residue Interactions (Predicted)
Oncology ALK (Anaplastic Lymphoma Kinase) ATP-Competitive (Type I)Hinge Backbone (Met1199), Gatekeeper (Leu1196)
Oncology Aurora Kinase A/B ATP-CompetitiveHinge Backbone (Ala213), Lys162 (Cat.[1][2][3] Lysine)
Virology HBV Core Protein (Cp) Allosteric (Dimer Interface)Hydrophobic Pocket (Trp102, Phe23)
Immunology NFAT (Potential/Indirect)Signal Transduction BlockadeDownstream of Calcineurin/Kinase inhibition

Part 6: References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1][2][3] PubChem Compound Summary for CID 5494449, Tozasertib. Retrieved January 28, 2026, from [Link][1][2][3]

  • European Patent Office. (2011).[1][2][3] FR2951172A1: Pyrazolopyridine derivatives as anti-cancer agent.[1][2][3] Retrieved January 28, 2026, from [1][2][3]

  • World Intellectual Property Organization. (2020).[1][2][3] WO2020182990A1: Fused ring pyrimidone derivatives for use in the treatment of HBV infection.[1][2][3] Retrieved January 28, 2026, from [1][2][3]

  • Nitulescu, G. M., et al. (2013).[1][2][3] New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. International Journal of Molecular Sciences. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for NAD+ Mimicry and Kinase Inhibition

Executive Summary

The 5-amino-1H-pyrazole-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) and various protein kinases (e.g., CDK , FLT3 ). Its structural utility lies in its ability to function as a bioisostere of nicotinamide, allowing it to competitively bind to the ATP/NAD+ binding pockets of enzymes.

This guide provides a rigorous technical analysis of the 5-amino-N-methyl-1H-pyrazole-3-carboxamide core. It details the synthetic challenges regarding regioselectivity, the structure-activity relationships (SAR) driving its potency, and validated protocols for its synthesis and biological evaluation.

Part 1: Molecular Architecture & Pharmacophore Analysis

The efficacy of this scaffold is driven by its hydrogen-bonding capability, which mimics the adenosine or nicotinamide ring systems found in endogenous cofactors.

1.1 Structural Logic and Binding Mode

In the context of PARP inhibition, the 3-carboxamide moiety is non-negotiable. It forms a critical hydrogen bond network with the glycine and serine residues in the catalytic domain (e.g., Gly863 and Ser904 in PARP1).

  • C3-Carboxamide (N-methyl): Acts as a hydrogen bond donor/acceptor pair. The N-methyl group often improves metabolic stability and lipophilicity compared to the primary amide, while maintaining the necessary H-bond geometry.

  • C5-Amino Group: Provides an additional H-bond donor site and increases the electron density of the pyrazole ring, enhancing pi-stacking interactions with aromatic residues (e.g., Tyr907 ).

  • N1-Position: The "vector of diversity." This is the primary site for introducing bulky hydrophobic groups (e.g., benzyl, aryl) to occupy the hydrophobic pocket of the target enzyme, inducing specificity.

1.2 Mechanism of Action: NAD+ Competition

The molecule functions primarily as a competitive inhibitor. By occupying the NAD+ binding site, it prevents the transfer of ADP-ribose units to damaged DNA, thereby blocking the base excision repair (BER) pathway—a mechanism exploited in synthetic lethality strategies against BRCA-deficient tumors.

MOA DNA_Damage DNA Single-Strand Breaks PARP_Active PARP1 Activation DNA_Damage->PARP_Active Recruits Binding_Site Catalytic Pocket (Gly863/Ser904) PARP_Active->Binding_Site Exposes NAD NAD+ Cofactor NAD->Binding_Site Endogenous Binding Inhibitor 5-Amino-Pyrazole Analog (Inhibitor) Inhibitor->Binding_Site Competitive Inhibition (High Affinity) Repair Poly(ADP-ribose) Polymerization (DNA Repair) Binding_Site->Repair If NAD+ Binds Trapping PARP-DNA Trapping (Cytotoxicity) Binding_Site->Trapping If Inhibitor Binds

Figure 1: Mechanism of Action illustrating the competitive inhibition at the catalytic pocket and the downstream consequence of PARP trapping.

Part 2: Synthetic Chemistry Strategies

Synthesizing the 5-amino-pyrazole-3-carboxamide core requires careful control of regiochemistry, particularly during the formation of the pyrazole ring. The most robust route involves a convergent approach using functionalized acetylenic esters or enol ethers.

2.1 Regioselectivity Challenges

When reacting hydrazine derivatives with non-symmetrical 1,3-dielectrophiles, two isomers (1,3- vs 1,5-substituted pyrazoles) are possible.

  • Solution: Use of Diethyl acetylenedicarboxylate or Ethyl 2-cyano-3-ethoxyacrylate allows for predictable cyclization.

  • Purification: The 3-amino and 5-amino isomers often have distinct solubility profiles in ethanol/ether, allowing for separation via fractional crystallization.

2.2 Validated Synthetic Route

The following pathway describes the synthesis of the core, followed by the conversion of the ester to the N-methyl carboxamide.

Synthesis SM1 Diethyl acetylenedicarboxylate Inter1 Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate SM1->Inter1 Cyclization Reagent1 Hydrazine Hydrate (EtOH, -10°C) Reagent1->Inter1 Inter2 Ethyl 5-bromo-1H-pyrazole-3-carboxylate Inter1->Inter2 Aromatization/Halogenation Reagent2 POBr3 or POCl3 (Acetonitrile, Reflux) Reagent2->Inter2 Inter3 Ethyl 5-amino-1H-pyrazole-3-carboxylate Inter2->Inter3 Nucleophilic Sub. Reagent3 NH4OH / Cu Catalyst (Amination) Reagent3->Inter3 Product 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (Target Scaffold) Inter3->Product Amide Formation Reagent4 Methylamine (aq) (Aminolysis) Reagent4->Product

Figure 2: Step-wise synthetic pathway from diethyl acetylenedicarboxylate to the target N-methyl carboxamide.

Part 3: Experimental Protocols
3.1 Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate (Intermediate)

Note: This protocol prioritizes safety and reproducibility.

  • Reagents: Diethyl acetylenedicarboxylate (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (anhydrous, 50 mL).

  • Procedure:

    • Dissolve diethyl acetylenedicarboxylate in ethanol and cool to -10°C in an ice-salt bath.

    • Add hydrazine hydrate dropwise over 20 minutes. Caution: Exothermic.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

    • Evaporate solvent under reduced pressure. The residue is typically the 5-hydroxy-pyrazolone tautomer.

    • Aromatization/Amination: Dissolve residue in POCl3 (15 mL) and reflux for 3 hours. Quench carefully into ice water. Extract with Ethyl Acetate.

    • React the resulting chloro-intermediate with aqueous ammonia (28%) in a sealed tube at 100°C for 12 hours.

  • Work-up: Cool, extract with EtOAc, dry over Na2SO4, and concentrate. Purify via flash column chromatography (MeOH:DCM 5:95).

3.2 Conversion to N-methyl Carboxamide
  • Substrate: Ethyl 5-amino-1H-pyrazole-3-carboxylate (from step 3.1).

  • Procedure:

    • Dissolve substrate (1.0 eq) in a solution of Methylamine in Ethanol (33 wt%, 10 eq).

    • Stir in a sealed pressure vial at 60°C for 16 hours.

    • Monitor by TLC (shift in Rf due to amide formation).

    • Concentrate in vacuo. Recrystallize from Ethanol/Ether to yield the pure 5-amino-N-methyl-1H-pyrazole-3-carboxamide .

3.3 In Vitro PARP Inhibition Assay (Protocol Summary)
  • Assay Principle: ELISA-based detection of biotinylated PAR polymers.

  • Enzyme: Recombinant Human PARP1 (0.5 U/well).

  • Substrate: Histone-coated plates + NAD+ / Biotinylated-NAD+ mix.

  • Readout: Streptavidin-HRP chemiluminescence.

  • Control: Veliparib (IC50 ~2-5 nM).

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the core scaffold, derived from aggregated medicinal chemistry data (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]

PositionModificationEffect on Potency (PARP1)Effect on Selectivity
C3-Amide -CONHMe (N-methyl)Optimal High (Nicotinamide mimic)
-CONH2 (Primary)HighLower metabolic stability
-CON(Me)2 (Dimethyl)Loss of Activity Steric clash; loss of H-bond donor
C5-Amino -NH2 (Free amine)HighH-bond donor to Tyr907
-NHAc (Acetamide)ModerateReduced basicity
N1-Ring -H (Unsubstituted)Low (µM range)Poor hydrophobic fit
-Benzyl / ArylHigh (nM range) Occupies hydrophobic pocket
-Benzimidazole (Veliparib-like)Very High (<5 nM) Optimized pi-stacking
Part 5: References
  • Penning, T. D., et al. (2009). "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)." Journal of Medicinal Chemistry.

  • Borgini, M., & Wipf, P. (2023). "Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition."[1][7] ACS Medicinal Chemistry Letters.

  • Vertex Pharmaceuticals. "Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine."[11] Google Patents.

  • Annual Reviews. "Mechanism of Action of PARP Inhibitors." Annual Review of Cancer Biology.

  • MDPI. "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives." Molecules.

Sources

The 5-Aminopyrazole Scaffold: A Technical Guide to Synthesis and Medicinal Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-aminopyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within oncology and inflammation therapeutics. Its structural utility stems from its ability to function as a bioisostere of the adenine ring in ATP, making it a cornerstone in the design of Type I and Type II kinase inhibitors. This guide provides a technical analysis of the 5-aminopyrazole pharmacophore, detailing robust synthetic protocols, structure-activity relationships (SAR), and its critical role in targeting the kinome (e.g., p38 MAPK, CDKs, and JNKs).

Part 1: Structural Significance & Synthetic Accessibility[1]

The 5-aminopyrazole ring is defined by a five-membered heterocycle containing two adjacent nitrogen atoms and a primary exocyclic amine at the 5-position. Its amphoteric nature allows it to act as both a hydrogen bond donor (via the exocyclic amine and ring NH) and an acceptor (via the imine-like ring nitrogen).

Core Synthetic Protocol: The -Ketonitrile Condensation

While various routes exist, the condensation of


-ketonitriles with hydrazines remains the industry standard due to its scalability and regioselectivity. This method, often referred to as a variation of the Knorr pyrazole synthesis, allows for the introduction of diversity at the N1 and C3 positions early in the synthetic sequence.
Standard Operating Procedure (SOP)

Objective: Synthesis of 1-substituted-3-aryl-5-aminopyrazoles.

Reagents:

  • 
    -ketonitrile (1.0 equiv)[1]
    
  • Aryl/Alkyl Hydrazine hydrochloride (1.1 equiv)

  • Ethanol (anhydrous)

  • Triethylamine (Et3N) or Sodium Ethoxide (NaOEt) (1.2 equiv)

Protocol:

  • Preparation: Charge a round-bottom flask with the

    
    -ketonitrile dissolved in anhydrous ethanol (0.5 M concentration).
    
  • Addition: Add the hydrazine salt in a single portion.

  • Basification: Dropwise add Et3N or NaOEt solution to neutralize the salt and catalyze the condensation.

  • Reflux: Heat the reaction mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (typically 50% EtOAc/Hexane) for the disappearance of the nitrile starting material.
    
  • Workup: Cool to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol and diethyl ether.

    • If solution remains clear: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallization from EtOH/Water is preferred over chromatography for removing hydrazine impurities.

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the hydrazine terminal nitrogen on the ketone carbonyl (forming a hydrazone intermediate), followed by an intramolecular nucleophilic attack of the secondary hydrazine nitrogen on the nitrile carbon. Tautomerization yields the stable 5-aminopyrazole.

Visualization: Synthetic Pathway

SynthesisPathway Start Beta-Ketonitrile (R-CO-CH2-CN) Inter Hydrazone Intermediate Start->Inter Nucleophilic Attack (EtOH, Reflux) Reagent Hydrazine (R'-NH-NH2) Reagent->Inter Cyclization Intramolecular Cyclization Inter->Cyclization Nitrile Attack Product 5-Aminopyrazole Scaffold Cyclization->Product Tautomerization

Figure 1: The condensation mechanism of


-ketonitriles with hydrazines to form the 5-aminopyrazole core.[2]

Part 2: Pharmacological Profiles & Mechanisms

The 5-aminopyrazole scaffold is predominantly utilized as an ATP-competitive kinase inhibitor . Its efficacy relies on its ability to mimic the adenine base of ATP, forming crucial hydrogen bonds within the "hinge region" of the kinase catalytic domain.

Mechanism of Action: Hinge Binding

In the ATP-binding pocket of kinases (e.g., p38 MAPK, CDK2, JNK3), the 5-aminopyrazole motif typically adopts a binding mode where:

  • N2 (Ring Nitrogen): Accepts a hydrogen bond from the backbone NH of a specific hinge residue (e.g., Met109 in p38).

  • C5-Amino Group: Donates a hydrogen bond to the backbone carbonyl of the adjacent hinge residue.

  • C3-Substituent: Extends into the "Gatekeeper" region or the solvent-exposed front, controlling selectivity.

Visualization: Kinase Binding Mode

BindingMode Hinge_NH Hinge Region Backbone NH Pyraz_N2 Pyrazole N2 (H-Bond Acceptor) Hinge_NH->Pyraz_N2 H-Bond Hinge_CO Hinge Region Backbone C=O Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyraz_NH2 Exocyclic NH2 (H-Bond Donor) Pyraz_NH2->Hinge_CO H-Bond Pyraz_C3 C3 Substituent (Hydrophobic) Pyraz_C3->Gatekeeper Steric/Van der Waals

Figure 2: Schematic representation of the bidentate hydrogen bonding interaction between 5-aminopyrazole and the kinase hinge region.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

Optimizing the 5-aminopyrazole scaffold requires precise manipulation of its three available vectors (N1, C3, C4). The following table summarizes the SAR trends validated across multiple kinase targets (p38, JNK, CDK).

Table 1: SAR Optimization Vectors
PositionFunctionalityChemical Space StrategyEffect on Potency/Selectivity
N1 (Ring Nitrogen) Solubility & Orientation Aryl, Heteroaryl, AlkylCritical for Selectivity. Bulky aryl groups (e.g., tert-butyl, phenyl) often target the hydrophobic pocket behind the ATP site. N1-substituents dictate the tautomeric state.
C3 (Carbon) Gatekeeper Interaction Small Alkyl (Me, Et), CF3, ArylPotency Driver. Substituents here interact with the gatekeeper residue. Large groups may clash with the gatekeeper in restricted kinases (e.g., p38 vs. JNK).
C4 (Carbon) Solvent Exposure Halogens, Amides, UreasADME & Affinity. This position points towards the solvent front. Ideal for attaching solubilizing groups (morpholine, piperazine) or forming secondary interactions via urea linkers (e.g., in Type II inhibitors like BIRB-796).
C5-Amino Hinge Binding Primary Amine (-NH2)Essential. Derivatization (e.g., to amides) usually abolishes hinge binding unless the amide NH can still donate H-bonds. Often left unsubstituted.
Case Study: p38 MAPK Inhibition

In the development of p38 inhibitors, the N1 position was exploited to induce a "DFG-out" conformational change. Compounds like BIRB 796 utilize a 5-aminopyrazole core where the N1-aryl group extends into a deep hydrophobic pocket created when the activation loop (DFG motif) moves out of the active site. This creates high selectivity over other kinases that cannot easily adopt this conformation [1, 2].

Part 4: Advanced Applications (Fused Systems)

The 5-aminopyrazole is not just a final product; it is a versatile synthon for constructing fused heterocycles.

  • Pyrazolo[1,5-a]pyrimidines: Synthesized by condensing 5-aminopyrazoles with 1,3-dicarbonyls. These are potent CDK2 and KDR inhibitors.

  • Pyrazolo[3,4-d]pyrimidines: Isosteres of purine, acting as potent antagonists in adenosine receptor signaling.

The ability to cyclize the C5-amino group with the C4-position allows medicinal chemists to "lock" the conformation of the inhibitor, potentially reducing entropic penalties upon binding [3].

References

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP Kinase by Utilizing a Novel Allosteric Binding Site." Nature Structural Biology.

  • Foloppe, N., et al. (2006). "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein-Ligand Affinity." Journal of Medicinal Chemistry.

  • Organic Syntheses. "3(5)-Aminopyrazole: General Procedures." Organic Syntheses Coll. Vol. 4.

Sources

Discovery and history of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a privileged scaffold in modern medicinal chemistry.

The "Hinge-Binding" Scaffold in Kinase Inhibitor Discovery

Executive Summary

5-Amino-N-methyl-1H-pyrazole-3-carboxamide (CAS: 139756-01-7) is a critical intermediate and pharmacophore used extensively in the development of small-molecule kinase inhibitors. Unlike non-specific alkylating agents, this molecule is designed to exploit the specific geometry of the ATP-binding pocket in protein kinases.

Its significance lies in its donor-acceptor-donor (D-A-D) hydrogen-bonding motif, which mimics the adenine ring of ATP. This allows it to form high-affinity interactions with the "hinge region" of kinases such as IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and FLT3 (Fms-like Tyrosine Kinase 3).

Property Data
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
Key Functionality ATP-mimetic Hinge Binder
Primary Applications Oncology (AML), Immunology (Rheumatoid Arthritis)
Tautomerism Exists in equilibrium between 1H-pyrazole-3-carboxamide and 1H-pyrazole-5-carboxamide forms.

Chemical Identity & Structural Logic

The molecule is an amphoteric heterocycle. Its utility in drug design stems from two distinct chemical features:

  • The Pyrazole Core (The Anchor): The nitrogen atoms in the pyrazole ring serve as the primary anchor points.

    
     acts as a hydrogen bond donor, while 
    
    
    
    acts as an acceptor.
  • The 3-Carboxamide & 5-Amino Substitution:

    • The 5-amino group often forms a hydrogen bond with the backbone carbonyl of the kinase hinge residue.

    • The 3-carboxamide provides a vector for growing the molecule into the "solvent-exposed" region of the enzyme, allowing for the tuning of solubility and pharmacokinetic properties (e.g., adding the

      
      -methyl group).
      
Tautomeric Considerations

Researchers must recognize that pyrazoles are prototropic tautomers. In solution, the hydrogen on the ring nitrogen can migrate.

  • Form A: 5-amino-1H-pyrazole-3-carboxamide (Target form for binding).

  • Form B: 3-amino-1H-pyrazole-5-carboxamide.

Note: In complex drug structures, the pyrazole nitrogen is often alkylated or arylated to lock the molecule into the bioactive tautomer.

History and Evolution of the Scaffold

The discovery of this scaffold was not a singular event but an evolution of Fragment-Based Drug Discovery (FBDD) in the late 1990s and early 2000s.

The "Adenine Mimicry" Era

Early kinase inhibitors sought to replicate the hydrogen bonding pattern of the adenine base of ATP. The 5-aminopyrazole core was identified as a bioisostere of adenine.

  • 1990s: Pyrazoles were explored as alternatives to the purine scaffold to avoid the toxicity associated with non-selective purine inhibition.

  • 2000s: The addition of the carboxamide at position 3 was found to significantly increase potency against serine/threonine kinases.

  • Modern Era: This specific

    
    -methyl derivative is now a standard building block for "library synthesis," allowing medicinal chemists to rapidly generate analogs for SAR (Structure-Activity Relationship) studies.
    

Synthesis Protocol

The synthesis of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide requires controlling regioselectivity to ensure the amino and carboxamide groups are in the 3,5-relationship rather than 3,4.

Validated Synthetic Route

The most robust method involves the cyclization of ethyl cyanopyruvate with hydrazine , followed by aminolysis.

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate

Reagents: Sodium ethoxide (NaOEt), Diethyl oxalate, Acetonitrile, Hydrazine hydrate.[1]

  • Claisen Condensation: React diethyl oxalate with acetonitrile in the presence of NaOEt to form the sodium enolate of ethyl cyanopyruvate .

    • Mechanism:[2][3][4][5][6][7] The deprotonated acetonitrile attacks the diethyl oxalate.

  • Cyclization: Treat the intermediate with hydrazine hydrate in acetic acid/ethanol.

    • Mechanism:[2][3][4][5][6][7] Hydrazine attacks the ketone carbonyl first, followed by an intramolecular attack on the nitrile carbon. This specific sequence guarantees the 5-amino-3-carboxylate regiochemistry.

Step 2: Amidation (The Target Molecule)

Reagents: Methylamine (33% in EtOH), Methanol.

  • Dissolve ethyl 5-amino-1H-pyrazole-3-carboxylate in methanol.

  • Add excess methylamine solution.

  • Seal the reaction vessel and heat to 60°C for 12 hours.

  • Workup: Concentrate in vacuo. The product usually precipitates as an off-white solid. Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

Synthesis Start Diethyl Oxalate + Acetonitrile Inter1 Ethyl Cyanopyruvate (Enolate) Start->Inter1 NaOEt, EtOH Step2 Hydrazine Hydrate (Cyclization) Inter1->Step2 Inter2 Ethyl 5-amino-1H-pyrazole- 3-carboxylate Step2->Inter2 AcOH, Reflux Step3 Methylamine (Aminolysis) Inter2->Step3 Final 5-Amino-N-methyl-1H- pyrazole-3-carboxamide Step3->Final 60°C, sealed

Caption: Step-by-step synthesis of the 5-amino-pyrazole-3-carboxamide core from diethyl oxalate.

Biological Utility & Case Studies

Mechanism of Action: The "Hinge Binder"

In the ATP-binding pocket of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes.

  • Donor: The pyrazole NH donates a hydrogen bond to the hinge backbone carbonyl (e.g., Glu residue).

  • Acceptor: The pyrazole N2 accepts a hydrogen bond from the hinge backbone amide (e.g., Met residue).

  • Solvent Front: The

    
    -methyl carboxamide points toward the solvent, allowing for modifications that improve solubility without disrupting binding.
    
Case Study 1: IRAK4 Inhibitors (Inflammation)

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key driver in autoimmune diseases.

  • Application: Researchers at Merck and other major pharmas utilized the 5-aminopyrazole-3-carboxamide scaffold to develop potent IRAK4 inhibitors.

  • Outcome: The scaffold provided high selectivity against other kinases due to the specific spacing of the donor-acceptor motif.

  • Reference: Lim et al., ACS Med. Chem. Lett. 2015 (See Ref 1).

Case Study 2: FLT3 Inhibitors (Leukemia)

FLT3 mutations are common in Acute Myeloid Leukemia (AML).

  • Application: The scaffold is used to construct Type II kinase inhibitors that bind to the inactive conformation of FLT3.

  • Outcome: Derivatives of this molecule have shown nanomolar potency (IC50 < 10 nM) against FLT3-ITD mutants.

Kinase Binding Interaction Diagram

Binding Hinge Kinase Hinge Region (Backbone) Pocket ATP Binding Pocket Scaffold 5-Amino-pyrazole Core Scaffold->Hinge H-Bond (Donor/Acceptor) Amide 3-Carboxamide Group Amide->Pocket Solvent Interaction Amino 5-Amino Group Amino->Hinge H-Bond (Donor)

Caption: Schematic representation of the scaffold binding to the kinase hinge region.

Experimental Data Summary

ParameterValueNotes
Purity Requirement >98% (HPLC)Essential for biological assays to avoid false positives.
Solubility DMSO, MethanolPoor solubility in water; requires formulation for in vivo use.
Storage -20°C, DesiccatedHygroscopic; stable for >1 year if stored correctly.
Safety (GHS) Warning (Irritant)H315, H319, H335. Standard PPE required.

References

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Source: ACS Medicinal Chemistry Letters (2015). URL:[Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journal of Organic Chemistry (2011). URL:[Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Source: Molecules (MDPI). URL:[Link]

  • PubChem Compound Summary: Methyl 5-amino-1H-pyrazole-3-carboxylate. Source: National Center for Biotechnology Information. URL:[Link]

Sources

5-Amino-N-methyl-1H-pyrazole-3-carboxamide as a building block in organic synthesis

[1]

Executive Summary

5-Amino-N-methyl-1H-pyrazole-3-carboxamide is a bifunctional heterocyclic building block critical to the development of ATP-competitive kinase inhibitors. Its structure features a "donor-acceptor-donor" (DAD) hydrogen-bonding motif essential for interacting with the hinge region of kinases such as FLT3 , CDK , and JAK .

Unlike simple pyrazoles, the N-methyl carboxamide moiety provides a specific vector for solubility enhancement and metabolic stability, while the exocyclic amine (C5-NH

pyrazolo[1,5-a]pyrimidines
Physicochemical Profile
PropertyValueRelevance
CAS Number 1219743-33-5Unique Identifier
Formula Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H

N

O
Low MW Fragment (<200 Da)
Mol.[1][2][3][4][5][6] Weight 140.14 g/mol High Ligand Efficiency (LE) potential
H-Bond Donors 3 (Amine, Amide NH, Pyrazole NH)Critical for Hinge Binding
H-Bond Acceptors 2 (Amide Carbonyl, Pyrazole N)Critical for Solvation/Binding
pKa (Calc) ~3.5 (Pyz-NH), ~14 (Amide)Amphoteric character

Synthetic Accessibility & Preparation

The synthesis of this core relies on the condensation of hydrazine with activated enol ethers derived from cyanoacetamides. This route is preferred over the modification of pyrazole esters due to higher atom economy and the avoidance of harsh hydrolysis steps.

Core Synthesis Workflow (The "De Novo" Route)

This protocol ensures the correct installation of the N-methyl amide prior to ring closure.

SynthesisStartMethyl CyanoacetateStep12-Cyano-N-methylacetamideStart->Step1MeNH2, MeOH0°C to RTStep2EthoxymethyleneIntermediateStep1->Step2HC(OEt)3Ac2O, RefluxProduct5-Amino-N-methyl-1H-pyrazole-3-carboxamideStep2->ProductN2H4·H2OEtOH, RefluxCyclization

Figure 1: Step-wise construction of the pyrazole core ensuring regiochemical fidelity.

Detailed Protocol: Cyclocondensation
  • Precursor Formation: React 2-cyano-N-methylacetamide (1.0 eq) with triethyl orthoformate (1.2 eq) in acetic anhydride at reflux for 3 hours. Remove volatiles in vacuo to isolate the ethoxymethylene intermediate.

  • Cyclization: Dissolve the intermediate in absolute ethanol. Add hydrazine hydrate (1.1 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 4–6 hours. The solution typically turns from yellow to clear/pale orange.

  • Isolation: Cool to room temperature. The product often precipitates. If not, concentrate to 20% volume and add diethyl ether. Filter the solid and wash with cold ethanol.

    • Yield Expectation: 75–85%.

    • QC Check:

      
      H NMR (DMSO-
      
      
      ) should show distinct signals for the methyl amide (d, ~2.7 ppm) and the pyrazole C4-H (s, ~5.8 ppm).

Reactivity Profile & Functionalization

This building block offers three distinct sites for chemical modification, allowing for "divergent synthesis" strategies.

Reactivity Map
  • N1-Nitrogen (Endocyclic): Nucleophilic.[3] Reacts with alkyl halides or undergoes Michael addition. Note: Tautomerism (N1 vs N2) can lead to regioisomers; N1-alkylation is generally favored sterically.

  • C5-Amine (Exocyclic): Nucleophilic. Standard amide coupling, urea formation, or condensation with 1,3-electrophiles.

  • C4-Position: Electrophilic substitution (halogenation) is possible but less common than ring fusion.

ReactivityCore5-Amino-N-methyl-pyrazole-3-carboxamideAmideAmide Coupling(Kinase Hinge Binder)Core->AmideR-COCl / HATU(Targeting C5-NH2)FusedPyrazolo[1,5-a]pyrimidineFormationCore->Fused1,3-Diketones(Targeting N1 + C5-NH2)AlkylationN1-Alkylation(Solubility Tail)Core->AlkylationR-X, Base(Targeting N1-H)SandmeyerSandmeyer Rxn(C5-Halogenation)Core->SandmeyerNaNO2, CuX(Targeting C5-NH2)

Figure 2: Divergent reactivity pathways available from the core scaffold.[6]

Key Application: Pyrazolo[1,5-a]pyrimidine Synthesis

The most high-value application of this building block is the synthesis of pyrazolo[1,5-a]pyrimidines , a scaffold found in potent inhibitors of CK2 , KDR , and p38 MAPK .

The reaction involves a condensation between the C5-amine/N1-H of the pyrazole and a 1,3-dielectrophile (e.g., 1,3-diketone or

Mechanism & Regioselectivity

The condensation is generally regioselective. The more nucleophilic exocyclic amine (C5-NH

  • Reagents: 1,3-diketone (e.g., acetylacetone), Acid catalyst (AcOH) or Lewis Acid.

  • Conditions: Reflux in Ethanol or Toluene.

Experimental Protocol: Cyclization with Acetylacetone
  • Setup: In a round-bottom flask, combine 5-amino-N-methyl-1H-pyrazole-3-carboxamide (1.0 mmol) and acetylacetone (1.2 mmol).

  • Solvent: Add Glacial Acetic Acid (5 mL).

  • Reaction: Reflux at 110°C for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1).

  • Workup: Pour the hot reaction mixture into ice-cold water (20 mL). Neutralize with saturated NaHCO

    
     to pH 7.
    
  • Purification: The fused product, N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide , typically precipitates. Filter, wash with water, and recrystallize from EtOH/Water.

Case Study: FLT3 Inhibitor Design (FN-1501 Analogs)

Researchers have utilized the pyrazole-3-carboxamide core to develop inhibitors for FLT3 (Fms-like tyrosine kinase 3), a target in Acute Myeloid Leukemia (AML).[7]

  • Design Rationale: The carboxamide NH and the pyrazole N2 act as a bidentate H-bond donor/acceptor pair for the kinase hinge (Glu/Leu residues).

  • Modification: The 5-amino group is coupled with an aromatic acid (e.g., 4-(4-methylpiperazin-1-yl)benzoic acid) to extend into the solvent-exposed region, improving potency and pharmacokinetic properties.

  • Outcome: Compounds derived from this logic (like FN-1501 ) show IC

    
     values in the sub-nanomolar range against FLT3 mutants.[7]
    

Troubleshooting & Optimization

IssueCauseSolution
Low Yield in Cyclization Incomplete dehydrationUse a Dean-Stark trap (toluene) or add molecular sieves.
Regioisomer Mixtures (N1 vs N2) Tautomeric equilibrationControl pH; N1-alkylation is favored by using stronger bases (NaH) in polar aprotic solvents (DMF).
Solubility Issues High polarity of amideUse DMF/DMSO for reactions; precipitate products with water or ether.
Amide Hydrolysis Harsh acidic/basic conditionsThe N-methyl amide is robust, but avoid prolonged boiling in concentrated HCl/NaOH.

References

  • Synthesis of 5-Aminopyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chem. Heterocycl.[3][8] Compd. (2018).[7] Link

  • Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: Dickson, M., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors."[9] RSC Advances (2023). Link

  • FLT3 Inhibitor (FN-1501) Design: Zhang, Y., et al. "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives... against Acute Myeloid Leukemia." Molecules (2019). Link

  • Commercial Building Block Data: Sigma-Aldrich Product Entry for 5-Amino-N-methyl-1H-pyrazole-3-carboxamide. Link

  • General Reactivity of Aminopyrazoles: Aggarwal, R., et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines."[6] Beilstein J. Org. Chem. (2011). Link

Technical Whitepaper: Pharmacological Profiling & Mechanistic Prediction of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

[1][2]

Executive Summary

5-Amino-N-methyl-1H-pyrazole-3-carboxamide (CAS: 1328893-13-5 / 632365-54-9) represents a privileged scaffold in medicinal chemistry, specifically classified as a Type I Kinase Inhibitor Fragment .[1][2] While often utilized as a high-value intermediate in the synthesis of complex tyrosine and serine/threonine kinase inhibitors (e.g., for CDK2, FLT3, and JNK3), this molecule possesses intrinsic pharmacophoric properties that define its mechanism of action (MoA).[2]

This guide analyzes the compound’s predicted MoA as an ATP-competitive hinge binder , detailing its structural causality, target landscape, and validation protocols for Fragment-Based Drug Discovery (FBDD).[2]

Molecular Architecture & Predicted Binding Mechanism[2][3]

The Pharmacophore Hypothesis

The biological activity of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide is driven by its ability to mimic the adenine ring of ATP.[1][2] Its small molecular weight (<200 Da) and polarity profile allow it to penetrate the ATP-binding pocket of protein kinases deep within the catalytic cleft.[2]

  • Core Scaffold (Pyrazole): Acts as the primary anchor.[2][3][4] The pyrazole nitrogens (N1 and N2) serve as a hydrogen bond donor/acceptor pair.[2]

  • 5-Amino Group: Functions as a critical Hydrogen Bond Donor (HBD) to the kinase hinge region (typically interacting with the backbone carbonyl of residues like Glu or Leu).[2]

  • 3-Carboxamide Moiety: The N-methyl group orients towards the solvent front, improving solubility and providing a vector for growing the fragment into the "sugar pocket" or solvent-exposed regions to gain selectivity.[1][2]

Mechanism of Action: ATP Competition

The predicted mechanism is reversible, competitive inhibition at the ATP-binding site.[2]

  • Entry: The molecule diffuses into the catalytic cleft of the kinase in its active (DFG-in) or inactive (DFG-out) conformation.[2]

  • Anchoring: The pyrazole-amino motif forms a tridentate or bidentate H-bond network with the kinase hinge region .[1][2]

  • Blockade: By occupying the adenine-binding sub-pocket, the molecule sterically prevents ATP from binding.[2]

  • Catalytic Arrest: Without ATP, the kinase cannot transfer the

    
    -phosphate to its substrate, halting downstream signaling cascades (e.g., MAPK, PI3K/Akt).[2]
    
Structural Logic (DOT Visualization)

The following diagram illustrates the predicted hydrogen bonding network between the scaffold and a representative kinase hinge region (e.g., CDK2).[2]

BindingMechanismcluster_kinaseKinase Hinge Region (Backbone)cluster_ligand5-Amino-N-methyl-1H-pyrazole-3-carboxamideGlu_COGlu/Leu (C=O)H-Bond AcceptorHinge_NHHinge Residue (NH)H-Bond DonorPyrazole_NPyrazole Ring(N1/N2)Hinge_NH->Pyrazole_NH-Bond (Acceptor)Amino_55-Amino Group(-NH2)Amino_5->Glu_COH-Bond (Donor)Carboxamide3-Carboxamide(Solvent Vector)ATPATP MoleculeInhibitionCatalytic BlockadeATP->InhibitionPrevents Phosphotransfercluster_ligandcluster_ligandcluster_ligand->ATPSteric Exclusion

Figure 1: Predicted bidentate binding mode of the scaffold within the kinase ATP pocket, displacing ATP.[2]

Target Landscape & Selectivity

While the scaffold is "privileged," it is promiscuous in its fragment form.[2] Specificity is achieved only upon chemical elaboration.[2]

Target FamilyPredicted Affinity (Fragment)Role in DiseaseKey Reference
CDK2 (Cyclin-dependent kinase)Low µM - High µMCancer Cell Cycle[1]
FLT3 (Fms-like tyrosine kinase)Low µMAcute Myeloid Leukemia (AML)[1]
JNK3 (c-Jun N-terminal kinase)High µMNeurodegeneration[2]
FGFR (Fibroblast Growth Factor)High µMGastric/Lung Cancer[3]

Scientific Insight: The "N-methyl" substitution on the carboxamide is critical.[1][2] Unlike a primary amide, the methyl group reduces polarity slightly and induces a specific conformational preference, potentially reducing the energetic penalty of desolvation upon binding.[2]

Experimental Validation Protocols

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine dissociation constant (

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., biotinylated CDK2) onto a Streptavidin (SA) sensor chip.[2] Target density should be low (<2000 RU) to prevent mass transport limitations.[2]

  • Compound Preparation: Dissolve 5-Amino-N-methyl-1H-pyrazole-3-carboxamide in 100% DMSO to 100 mM. Dilute in running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.[2]4) to a concentration series (e.g., 500 µM down to 15 µM). Final DMSO concentration must be matched exactly (e.g., 2%).[2]

  • Injection Cycle:

    • Association: Inject compound for 60s at 30 µL/min.

    • Dissociation: Wash with buffer for 120s.[1][2]

    • Regeneration: Typically not required for fragments (fast off-rates); if needed, use mild acidic pulse (10 mM Glycine pH 9.5).[1][2]

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model. Look for "square wave" binding shapes typical of fast-on/fast-off kinetics.[1][2]

Protocol B: ADP-Glo™ Kinase Assay (Biochemical)

Objective: Confirm functional inhibition of ATP hydrolysis.[1][2]

  • Reaction Mix:

    • Enzyme: 2 nM Recombinant Kinase (e.g., FLT3).[2]

    • Substrate: 0.2 mg/mL Poly(Glu, Tyr) 4:1.

    • ATP:

      
       apparent (typically 10–50 µM).[2]
      
    • Test Compound: Serial dilution of the pyrazole scaffold (Start at 1 mM).

  • Incubation: Mix 5 µL enzyme + 5 µL substrate/ATP/compound.[2] Incubate at Room Temp for 60 min.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).[1][2] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP

      
       Luciferase/Luciferin light).[2] Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Validation: Calculate IC50. If IC50 > 100 µM, the compound is a weak fragment (expected).[2] If IC50 < 1 µM, suspect aggregation or interference (PAINS); add 0.01% Triton X-100 to validate.[2]

Synthesis & Quality Assurance

To ensure experimental integrity, the identity of the material must be self-validated.[2]

  • Synthesis Route: Reaction of methyl 5-amino-1H-pyrazole-3-carboxylate with methylamine (aminolysis).[1][2]

  • Purity Check:

    • HPLC: >98% purity required. Impurities (e.g., unreacted hydrazine) can be false positives in kinase assays.[2]

    • NMR: Confirm the N-methyl doublet (~2.8 ppm) and pyrazole singlet (~5.8 ppm).

Workflowcluster_ExpParallel Validation PathsStartStart: 5-Amino-N-methyl-1H-pyrazole-3-carboxamideQCQC: NMR & HPLC (>98%)Start->QCSPRBiophysical: SPR(Measure Kd)QC->SPRBiochemFunctional: ADP-Glo(Measure IC50)QC->BiochemAnalysisData Synthesis:Is it a valid Hinge Binder?SPR->AnalysisBiochem->Analysis

Figure 2: Validation workflow for characterizing the scaffold.[2]

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Source: Int. J. Mol.[2] Sci. 2022, 23(19), 11426.[2] URL:[Link][2]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 35:1, 383-390.[2] URL:[Link][2][5]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Source: European Journal of Medicinal Chemistry, Volume 276, 2024.[2] URL:[Link]

  • PubChem Compound Summary for CID 329776839: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride. Source: National Center for Biotechnology Information (2025).[2] URL:[Link][2]

Methodological & Application

Application Note: Precision Synthesis of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocol for 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Content Type: Application Note & Protocol Audience: Senior Researchers & Medicinal Chemists

Abstract & Strategic Overview

The 5-amino-pyrazole-3-carboxamide scaffold is a privileged pharmacophore in kinase inhibitor discovery, notably serving as a hinge-binding motif in ATP-competitive inhibitors (e.g., inhibitors of CDK, FLT3, and Aurora kinases). Its structural duality—offering both a hydrogen bond donor (exocyclic amine) and acceptor/donor pairs (pyrazole ring/amide)—makes it critical for fragment-based drug design (FBDD).

This protocol details a scalable, two-step synthesis of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide starting from commercially available diethyl oxalate and acetonitrile. Unlike routes relying on unstable diazo intermediates, this method utilizes a robust Claisen condensation/cyclization strategy followed by regioselective aminolysis . The procedure prioritizes regio-purity, minimizing the formation of the thermodynamically stable but pharmacologically distinct 5-hydroxypyrazole tautomers.

Retrosynthetic Logic & Mechanism

The synthesis is designed to establish the 3,5-disubstitution pattern unequivocally.

  • Disconnection: The C3-amide bond is disconnected to an ester precursor. The pyrazole core is disconnected to a hydrazine and a 1,3-dielectrophile (3-cyano-2-oxopropanoate).

  • Regiocontrol: The use of ethyl 3-cyano-2-oxopropanoate (formed in situ or isolated as a sodium salt) directs the hydrazine attack.

    • Nucleophilic Attack: Hydrazine attacks the most electrophilic ketone carbonyl (C2) over the ester (C1) or nitrile.

    • Cyclization: The resulting hydrazone undergoes intramolecular nucleophilic attack on the nitrile carbon, forming the 5-amino group exclusively.

    • Amidation: The C3-ethyl ester is converted to the N-methyl amide via nucleophilic acyl substitution.

Reaction Scheme Visualization

ReactionScheme SM1 Diethyl Oxalate + Acetonitrile Inter1 Sodium Ethyl 3-cyano-2-oxopropionate (Enolate Salt) SM1->Inter1 Reagent1 1. NaOEt, EtOH (Claisen Condensation) Inter2 Ethyl 5-amino-1H- pyrazole-3-carboxylate Inter1->Inter2 Product 5-Amino-N-methyl-1H- pyrazole-3-carboxamide (Target) Inter2->Product Reagent2 2. Hydrazine Hydrate AcOH/EtOH (Cyclization) Reagent3 3. MeNH2 (aq/alc) (Aminolysis)

Figure 1: Synthetic route highlighting the construction of the 3,5-substituted pyrazole core and subsequent functionalization.

Safety & Handling (Critical)

  • Hydrazine Hydrate (64-80%): Highly toxic, carcinogenic, and unstable. Use only in a fume hood. Avoid contact with metal oxides.

  • Methylamine (33% in EtOH or 40% aq): Volatile, lachrymator, and corrosive. Pressure buildup in sealed vessels is a risk; use rated pressure tubes.

  • Sodium Ethoxide: Moisture sensitive. Exothermic reaction with water.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate

This step constructs the heterocyclic ring. The use of the sodium enolate salt of the cyanopyruvate ensures stability and ease of handling compared to the free acid.

Reagents:

  • Sodium ethoxide (21% wt in ethanol) or freshly prepared NaOEt.

  • Diethyl oxalate (1.0 equiv).

  • Acetonitrile (1.1 equiv).

  • Hydrazine hydrate (1.1 equiv).

  • Glacial Acetic Acid (AcOH).[1]

  • Ethanol (anhydrous).

Procedure:

  • Enolate Formation:

    • To a flame-dried 500 mL round-bottom flask (RBF) under N₂, add anhydrous Ethanol (100 mL) and Sodium Ethoxide (1.0 equiv).

    • Cool to 0°C. Add a mixture of Diethyl oxalate (14.6 g, 100 mmol) and Acetonitrile (4.5 g, 110 mmol) dropwise over 30 mins.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours. A thick yellowish precipitate (Sodium ethyl 3-cyano-2-oxopropionate) will form.

    • Checkpoint: Monitor disappearance of diethyl oxalate by TLC (Hexane:EtOAc 8:2).

  • Cyclization:

    • Dilute the suspension with Ethanol (100 mL).

    • Cool to 0°C. Acidify cautiously with Glacial Acetic Acid until pH ~5–6 (dissolves the salt).

    • Add Hydrazine Hydrate (5.5 g, 110 mmol) dropwise. Caution: Exothermic.

    • Reflux the mixture at 80°C for 4–6 hours.

  • Workup:

    • Concentrate under reduced pressure to ~20% volume.

    • Pour residue into ice-cold water (200 mL).

    • Adjust pH to 8 with saturated NaHCO₃ to ensure the pyrazole is neutral.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or triturate with Diethyl Ether.

    • Yield: Expected 60–75%.

    • Data: LCMS [M+H]⁺ = 156.1.

Step 2: Aminolysis to 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Direct aminolysis is preferred over hydrolysis/coupling to avoid protecting group manipulations on the 5-amino group.

Reagents:

  • Ethyl 5-amino-1H-pyrazole-3-carboxylate (from Step 1).[2]

  • Methylamine (33% wt in Ethanol) - Preferred over aqueous to simplify workup.

Procedure:

  • Reaction Setup:

    • In a pressure-rated glass tube (Ace or Q-tube), dissolve Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.55 g, 10 mmol) in Methylamine in Ethanol (10 mL, excess).

    • Seal the vessel tightly.

  • Conversion:

    • Heat to 60–70°C behind a blast shield for 12–16 hours.

    • Note: The reaction is slower than standard esters due to the electron-rich pyrazole ring.

    • Checkpoint: Monitor by LCMS for conversion of Ester (M+156) to Amide (M+141).

  • Workup:

    • Cool to 0°C before opening the vessel to reduce methylamine off-gassing.

    • Concentrate to dryness under reduced pressure.

    • Purification: The crude is often pure enough. If necessary, recrystallize from MeOH/Et₂O or purify via flash chromatography (DCM:MeOH 90:10).

    • Yield: Expected 80–90%.

Quality Control & Validation

The following analytical parameters confirm the identity and purity of the target.

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity >95% (AUC)HPLC (C18, H₂O/MeCN + 0.1% TFA)
MS Identification [M+H]⁺ = 141.1 ± 0.2ESI-MS
¹H NMR (DMSO-d₆) δ 12.1 (br s, 1H, Pyrazole-NH), 8.1 (q, 1H, Amide-NH), 5.8 (s, 1H, CH-4), 5.2 (br s, 2H, NH₂), 2.7 (d, 3H, N-CH₃)400 MHz NMR

Note on Tautomerism: In solution (NMR), the proton on the pyrazole nitrogen (N1/N2) is labile. You may observe broadened signals or average chemical shifts depending on solvent and water content.

Troubleshooting & Optimization Workflow

Optimization Start Issue: Low Yield in Step 1 Check1 Check Enolate Formation (Did yellow ppt form?) Start->Check1 Action1 Ensure Anhydrous EtOH Increase NaOEt to 1.1 eq Check1->Action1 No Check2 Check Cyclization pH (Was it acidic?) Check1->Check2 Yes Action2 Maintain pH 5-6 Avoid strong mineral acids Check2->Action2 pH < 4 or > 7 Issue2 Issue: Step 2 Incomplete Action3 Increase Temp to 90°C (Check Pressure Rating!) Issue2->Action3 Action4 Use 40% aq. Methylamine (Stronger nucleophile) Issue2->Action4

Figure 2: Decision tree for troubleshooting common synthetic bottlenecks.

References

  • Synthesis of 5-aminopyrazoles: F. Bondavalli et al. "Synthesis and biological activity of some 5-amino-1H-pyrazole-3-carboxylic acid derivatives." Farmaco, 1988.

  • General Pyrazole Synthesis (Review): El-Saghier, A. M. et al. "Approaches towards the synthesis of 5-aminopyrazoles."[2] Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.

  • Kinase Inhibitor Scaffold Application: Cheng, Y. et al. "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia." Molecules, 2021.

  • Reaction of Hydrazine with Cyanopyruvates: S. A. Ghorab et al. "Synthesis of some new pyrazole derivatives..." Phosphorus, Sulfur, and Silicon, 2010.

Sources

Application Note: Purification Strategies for 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

5-Amino-N-methyl-1H-pyrazole-3-carboxamide is a critical heterocyclic scaffold, frequently utilized in the design of kinase inhibitors (e.g., JAK, CDK inhibitors) and high-affinity ligands for diverse biological targets.[1][2] Its structure features a polar pyrazole core decorated with both a hydrogen bond donor (primary amine) and a hydrogen bond acceptor/donor (N-methyl carboxamide).[1][2]

The Purification Challenge

Purifying this compound presents specific challenges inherent to aminopyrazoles:

  • High Polarity: The presence of three nitrogen atoms in the ring system, combined with an exocyclic amine and amide, creates significant polarity, making extraction from aqueous reaction media difficult.

  • Tautomerism: As a 1H-pyrazole, the molecule exists in rapid equilibrium between the 3-amino and 5-amino tautomers.[1][2] While chemically identical in solution, this can broaden peaks in chromatography if the timescale of tautomerization matches the separation timescale.

  • Amphoteric Nature: The pyrazole ring NH is weakly acidic (pKa ~14), while the exocyclic amine and ring nitrogens can be basic (pKa ~4-5).[1] This requires careful pH control during purification to prevent peak tailing or precipitation.[2]

Impurity Profile

Successful purification requires targeting specific byproducts common to the condensation of hydrazines with cyano-functionalized electrophiles:

  • Unreacted Hydrazines: Toxic and reducing agents.[2]

  • Open-chain Intermediates: Hydrazones that failed to cyclize.[1][2]

  • Decarboxylated Byproducts: 3-amino-5-methylpyrazole derivatives (if ester hydrolysis/decarboxylation occurs).[1][2]

  • Oligomers: Azo-dimers formed via oxidation of the primary amine.[1][2]

Purification Decision Matrix

The following workflow illustrates the decision logic for selecting the appropriate purification method based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture Assess Assess Purity (LC-MS / TLC) Start->Assess HighPurity Purity > 85% Assess->HighPurity LowPurity Purity < 85% Assess->LowPurity MethodA Method A: Recrystallization (EtOH/Water or MeOH/MTBE) HighPurity->MethodA Scalable/Cost-effective MethodB Method B: Flash Chromatography (DCM/MeOH + NH4OH) LowPurity->MethodB Remove gross impurities Final Final Product (>98% Purity) MethodA->Final MethodB->Assess Re-check MethodC Method C: Prep-HPLC (C18, Basic Mobile Phase) MethodB->MethodC If biological assay grade needed MethodC->Final

Figure 1: Decision tree for the purification of aminopyrazole carboxamides.

Detailed Protocols

Method A: Recrystallization (Scalable & Cost-Effective)

Best for: Removing minor soluble impurities and salts from semi-pure material (>85%).[1][2]

Principle: Aminopyrazoles often exhibit steep solubility curves in alcohol/water mixtures.[2] The amide functionality enhances crystallinity compared to simple aminopyrazoles.[2]

Reagents:

  • Ethanol (Absolute)[1]

  • Deionized Water[1]

  • Activated Carbon (optional, for decolorization)[1]

Protocol:

  • Dissolution: Transfer 10 g of crude solid to a round-bottom flask. Add 50 mL of Ethanol. Heat to reflux (80°C).

  • Titration: If the solid does not dissolve, add Water dropwise through the condenser until a clear solution is obtained (typically 10-20% water v/v).[2]

    • Note: If insoluble black specks remain, these are likely inorganic salts or polymeric char.[2] Perform a hot filtration.[2]

  • Decolorization (Optional): If the solution is dark brown/red, add 0.5 g activated carbon.[2] Stir at reflux for 5 minutes, then filter hot through a Celite pad.

  • Crystallization: Remove the heat source.[2] Allow the flask to cool slowly to room temperature with gentle stirring.

  • Induction: Once at room temperature, cool the flask in an ice-water bath (0-4°C) for 1 hour.

  • Isolation: Filter the resulting white/off-white needles using a Buchner funnel.[2]

  • Washing: Wash the cake with 2 x 10 mL of cold Ethanol/Water (same ratio as used for dissolution).

  • Drying: Dry under vacuum at 45°C for 12 hours.

Method B: Flash Column Chromatography (Normal Phase)

Best for: Crude mixtures with significant organic impurities or uncyclized intermediates.[1]

Principle: The basic amine and amide groups interact strongly with acidic silanols on silica gel, leading to peak tailing. This is mitigated by using a polar mobile phase modified with a base.[2]

System Parameters:

  • Stationary Phase: Spherical Silica Gel (20-40 µm).[1][2]

  • Mobile Phase A: Dichloromethane (DCM).[1][2]

  • Mobile Phase B: Methanol (MeOH) containing 1% Ammonium Hydroxide (NH₄OH) or 1% Triethylamine (TEA).[1]

  • Loading: Dry loading is mandatory due to low solubility in non-polar solvents.[2]

Protocol:

  • Sample Preparation: Dissolve the crude material in a minimum amount of MeOH/DCM (1:1). Add silica gel (mass ratio 1:2 sample:silica).[1][2] Evaporate solvent under reduced pressure until a free-flowing powder remains.[1][2]

  • Column Conditioning: Equilibrate the column with 100% DCM.

  • Elution Gradient:

    Time (CV) % Mobile Phase B Description
    0-2 0% Elute non-polar impurities
    2-10 0% -> 5% Linear gradient
    10-20 5% -> 15% Product elution typically occurs here

    | 20-25 | 15% | Wash |[1][2]

  • Fraction Collection: Monitor at 254 nm (aromatic) and 210 nm (amide). The product will likely elute as a broad peak due to the amine.

  • Workup: Pool fractions containing the product. Evaporate solvent.[2][3] Crucial: To remove trace ammonium salts (if NH₄OH was used), redissolve the residue in EtOAc/THF and wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

Method C: Preparative HPLC (Reverse Phase)

Best for: Final polishing for biological assays (>99% purity) or separating closely eluting regioisomers.[1]

Principle: Reverse phase chromatography separates based on hydrophobicity.[2] Using a basic pH suppresses the protonation of the pyrazole and exocyclic amine, resulting in sharper peaks and better retention.

System Parameters:

  • Column: C18 (e.g., XBridge BEH C18 or Gemini-NX), 5 µm, 19 x 150 mm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[2][4][5]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Flow Rate: 15-20 mL/min.

Protocol:

  • Sample Prep: Dissolve 100 mg of semi-pure sample in 2 mL DMSO. Filter through a 0.45 µm PTFE filter.[2]

  • Gradient:

    • 0-1 min: 5% B (Hold)[1][2]

    • 1-12 min: 5% -> 40% B (Linear)[1][2]

    • 12-15 min: 40% -> 95% B (Wash)[1][2]

  • Collection: Trigger collection based on UV absorbance at 254 nm.

  • Lyophilization: Do not use rotary evaporation if possible, as heat can degrade the amide.[2] Freeze-dry the aqueous fractions to obtain a fluffy white solid.[1][2]

Quality Control & Validation

To ensure the integrity of the purified compound, the following QC metrics must be met.

TestMethodAcceptance CriteriaPurpose
Purity HPLC-UV (254 nm)> 98.0%Quantify organic impurities.[1][2]
Identity 1H-NMR (DMSO-d6)Matches structureConfirm N-methyl amide (doublet ~2.7 ppm) and pyrazole CH (singlet ~5.5-6.0 ppm).
Identity LC-MS (ESI+)[M+H]+ = 155.09Confirm molecular weight.[1][2]
Residual Solvent 1H-NMR or GC< 5000 ppm (EtOH/MeOH)Ensure removal of recrystallization solvents.[1][2]
Tautomer Identification in NMR

In DMSO-d6, the pyrazole NH is often broad or invisible due to exchange.[1][2] The C4-H proton appears as a sharp singlet.[1][2] If the spectrum shows two sets of signals, it indicates a slow exchange between tautomers or the presence of a stable regioisomer impurity (e.g., N-methylation on the ring).

  • Self-Validation Check: Add a drop of D₂O to the NMR tube.[1][2] The amide NH and amine NH₂ signals should disappear, while the C4-H singlet remains.[2] If the C4-H signal splits or shifts significantly, suspect a regioisomer mixture.[1][2]

References

  • Synthesis and Biological Evaluation of Aminopyrazoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][2][6][7][8][9]

    • Source: Beilstein Journal of Organic Chemistry (via NIH).[1][2]

    • URL:[Link]

  • Chromatographic Separation of Pyrazole Isomers

    • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
    • Source: ACS Omega (via NIH).[1][2]

    • URL:[Link]

  • General Properties of Aminopyrazole Carboxamides

    • Title: 5-amino-1-isobutyl-N-methyl-pyrazole-3-carboxamide (Compound Summary).[1][2][10]

    • Source: PubChem.[2][10][11]

    • URL:[Link][1]

  • Recrystallization Techniques for Heterocycles

    • Title: 3(5)
    • Source: Organic Syntheses, Coll.[2] Vol. 5, p.39 (1973).[1][2]

    • URL:[Link]

Sources

Application Note: Analytical Characterization of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the characterization of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a critical scaffold in medicinal chemistry often used as an intermediate for kinase inhibitors (e.g., p38 MAP kinase, CDK inhibitors).

Compound Profile & Analytical Challenges

Before establishing a protocol, one must understand the molecule's behavior in solution and solid states. This compound presents three primary analytical challenges:

  • Annular Tautomerism: The 1H-pyrazole ring involves a rapid proton exchange between N1 and N2 in solution, complicating NMR interpretation and potentially causing peak splitting in unbuffered LC methods.

  • Polarity: The presence of a primary amine, a secondary amide, and a pyrazole core creates a highly polar molecule (Computed LogP ~ -0.5 to 0.1), necessitating specific retention strategies in Reverse Phase HPLC (RP-HPLC).

  • Regioisomerism: During synthesis, the formation of the 3-amino-5-carboxamide isomer is a common byproduct that is difficult to separate from the target 5-amino-3-carboxamide.

Physicochemical Summary
PropertyValue / CharacteristicAnalytical Implication
Formula C₅H₈N₄OMonoisotopic Mass: 140.07 Da
pKa (Calc.) ~3.5 (Pyrazole N), ~14 (Amide)Mobile phase pH must be >3.5 for neutral form or <2.5 for protonated form to ensure peak symmetry.[1][2]
Solubility DMSO (High), MeOH (Mod), Water (Low-Mod)Diluent selection is critical; DMSO is recommended for stock solutions.
UV Max ~254 nm, ~210 nm210 nm provides higher sensitivity but more solvent noise; 254 nm is more selective.

Analytical Logic & Workflow

The following diagram illustrates the decision matrix for fully characterizing this compound, distinguishing it from common synthetic impurities.

AnalyticalWorkflow Sample Raw Sample (5-Amino-N-methyl-1H-pyrazole-3-carboxamide) Purity Purity Assessment (HPLC-UV-MS) Sample->Purity Step 1 Identity Structural Identity (NMR/FTIR) Sample->Identity Step 2 SolidState Polymorph Check (XRD/DSC) Sample->SolidState Step 3 Fragment MS Fragmentation (Loss of NH3/CO) Purity->Fragment Confirm MW Tautomer Tautomer Check (d6-DMSO vs CDCl3) Identity->Tautomer Solvent Screen Regioisomer Regioisomer ID (NOESY/HMBC) Identity->Regioisomer 2D NMR

Figure 1: Analytical Characterization Workflow. Blue: Input; Yellow: Quantitative; Green: Qualitative; Red: Physical State.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify purity and separate the target compound from its regioisomer (3-amino-N-methyl-1H-pyrazole-5-carboxamide) and unreacted methylhydrazine.

Rationale: Standard C18 columns often fail to retain this polar molecule, leading to elution in the void volume. We utilize a "High Aqueous" capable C18 phase or a HILIC mode. The protocol below uses a modified C18 approach compatible with standard equipment.

Method Parameters
  • Instrument: HPLC/UPLC with PDA Detector.

  • Column: Phenomenex Kinetex 2.6µm Polar C18 (100 x 4.6 mm) or equivalent (e.g., Waters Cortecs T3). Why? These phases contain polar end-capping to prevent pore dewetting in 100% aqueous conditions.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Why? TFA suppresses the ionization of the basic amine/pyrazole nitrogens, sharpening the peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 35°C.

  • Detection: 220 nm (Quantification), 254 nm (Identification).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Equilibration
2.0982Isocratic Hold (Retain polar species)
10.06040Linear Gradient
12.0595Wash
12.1982Re-equilibration
15.0982End

Validation Criteria:

  • Retention Time (RT): Target ~3.5 - 4.5 min.

  • Tailing Factor: Must be < 1.5 (Amine interaction with silanols is the risk here).

  • Resolution (Rs): > 2.0 between the target and any regioisomer impurities.

Protocol 2: NMR Spectroscopy (Structural Validation)

Objective: To unequivocally assign the structure and distinguish the 3,5-substitution pattern.

Rationale: In CDCl₃, the exchangeable protons (NH, NH₂) are often broad or invisible. DMSO-d₆ is required to observe the amide proton coupling and slow down the tautomeric exchange.

Sample Preparation
  • Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆ .

  • Note: Do not use D₂O exchange immediately; acquire the standard proton spectrum first to see the amide doublet (if coupled to methyl).

Expected 1H NMR Signals (400 MHz, DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
12.0 - 12.5 Broad Singlet1HPyrazole NH Highly deshielded; disappears with D₂O.
8.1 - 8.3 Broad/Quartet1HAmide NH Coupling to N-Methyl group (J ~ 4.5 Hz).
5.6 - 5.8 Singlet1HPyrazole CH (C4)Characteristic of electron-rich C4 position.
5.0 - 5.5 Broad Singlet2HAmine NH₂ Broad due to quadrupole broadening from N.
2.7 - 2.8 Doublet3HN-CH₃ Coupled to Amide NH.
Differentiation from Regioisomer

The key risk is the 3-amino-5-carboxamide isomer.

  • NOESY Experiment: Irradiate the N-Methyl signal (2.7 ppm).

    • Target (5-Amino-3-carboxamide): NOE observed to the Amide NH only. No NOE to the Pyrazole C4-H.

    • Isomer (3-Amino-5-carboxamide): If the geometry allows, NOE patterns will differ, but HMBC is definitive.

  • HMBC Experiment: Look for long-range coupling from the Carbonyl carbon.

    • In the target, the Carbonyl couples to the Pyrazole C3.[4]

Protocol 3: Mass Spectrometry (Fragmentation)

Objective: Confirm identity via fragmentation pathways. Mode: ESI+ (Electrospray Ionization, Positive Mode).

Fragmentation Pathway Diagram

The fragmentation of aminopyrazoles follows a predictable "stripping" of the exocyclic groups.

MSFragmentation M Precursor Ion [M+H]+ = 141.07 F1 Loss of Methylamine [M+H - CH3NH2]+ m/z ~ 110 M->F1 - 31 Da (CONHMe cleavage) F3 Loss of NH3 (From C5-NH2) m/z ~ 124 M->F3 - 17 Da (Deamination) F2 Loss of CO (Ring Contraction) m/z ~ 82 F1->F2 - 28 Da (CO loss)

Figure 2: Predicted ESI+ Fragmentation Pathway.

Interpretation:

  • Base Peak: Often the parent ion [M+H]⁺ (141.1) due to the stability of the aromatic system.

  • Diagnostic Ions:

    • m/z 110: Cleavage of the amide bond (loss of methylamine moiety).

    • m/z 124: Loss of ammonia from the 5-amino group (common in primary aromatic amines).

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145428253, 5-amino-1-isobutyl-N-methyl-pyrazole-3-carboxamide (Analog Reference). Retrieved January 28, 2026.

  • Fichez, J., et al. (2011). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.

  • Ok, S., et al. (2011).[5] 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.

  • Salem, M. A. I., et al. (2014).[6] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Pyrazoles. International Journal of Materials and Chemistry.

Sources

How to use 5-Amino-N-methyl-1H-pyrazole-3-carboxamide in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide in Kinase Inhibitor Screening

Introduction: The Privileged Hinge-Binding Scaffold

5-Amino-N-methyl-1H-pyrazole-3-carboxamide (CAS: 10250-63-2 / HCl salt forms) is not merely a reagent; it is a privileged scaffold in kinase drug discovery.[1][2] Its structural geometry allows it to mimic the adenine ring of ATP, making it an ideal "hinge binder" for type I and type II kinase inhibitors.[3]

This Application Note guides researchers on how to utilize this compound as a fragment probe and a chemical building block to screen for and develop potent inhibitors against targets such as IRAK4, CDKs (CDK2/4/6), FLT3, and JNK3 .[3][2]

Key Mechanistic Features
  • Hinge Interaction: The pyrazole motif functions as a bidentate or tridentate hydrogen bond anchor.[3][2] The ring nitrogen (acceptor) and the exocyclic amine (donor) interact with the kinase hinge region backbone (e.g., Glu, Leu residues).[3]

  • Vector for Growth: The 5-amino group serves as a vector to extend into the hydrophobic "back pocket" or the "gatekeeper" region, while the 3-carboxamide directs substituents toward the solvent front, modifying solubility and pharmacokinetic properties.[3]

Workflow Visualization

The following diagram illustrates the critical pathway from using the raw scaffold in Fragment-Based Drug Discovery (FBDD) to synthesizing a focused library for High-Throughput Screening (HTS).

KinaseScreeningWorkflow cluster_mode Mechanism of Action Scaffold 5-Amino-N-methyl-1H-pyrazole- 3-carboxamide (Fragment) Binding Hinge Binding Analysis (SPR / X-Ray / Modeling) Scaffold->Binding Validates Affinity Library Focused Library Synthesis (Derivatization at 5-NH2) Binding->Library Structure-Guided Design Screening Biochemical Screening (ADP-Glo / TR-FRET) Library->Screening HTS / Profiling Lead Potent Kinase Inhibitor (nM Activity) Screening->Lead Hit-to-Lead Opt.

Caption: Workflow integrating the aminopyrazole scaffold from fragment validation to library screening.

Application 1: Fragment-Based Screening (Biophysical)

Since the bare scaffold is a low-molecular-weight fragment (~140 Da), it will likely exhibit low affinity (high


M to mM 

) but high ligand efficiency.[1][2] Standard enzymatic assays may miss this weak binding; therefore, biophysical methods are required.[3][2]
Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the binding affinity (


) and kinetics of the scaffold to the target kinase.[3]

Materials:

  • Ligand: Biotinylated Kinase (e.g., Biotin-IRAK4) or His-tagged Kinase captured on NTA chip.[1][2]

  • Analyte: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (dissolved in 100% DMSO).[1][2]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.[3][2]4) + 1-3% DMSO (matched to analyte).[1][2]

Step-by-Step Procedure:

  • Sensor Chip Preparation: Immobilize the target kinase on a Streptavidin (SA) or NTA sensor chip to a density of ~2000–3000 RU.[3][2] High density is necessary to detect small molecule binding.[3][2]

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes, as fragments require high concentrations.

  • Analyte Injection:

    • Prepare a dilution series of the scaffold: 0, 15.6, 31.25, 62.5, 125, 250, 500, 1000

      
      M .[3]
      
    • Note: High concentrations are critical for fragments.[3][1][2]

  • Cycle Parameters:

    • Contact time: 60 seconds (fast association expected).

    • Dissociation time: 60 seconds (fast dissociation expected).

    • Flow rate: 30

      
      L/min.[3][1][2]
      
  • Data Analysis: Use a steady-state affinity model (Isotherm plot of

    
     vs. Concentration) to calculate 
    
    
    
    , as the "square wave" sensorgrams typical of fragments often preclude kinetic fitting.[3][2]

Expected Result: A


 value in the range of 50–500 

M
, validating the scaffold as a starting point.

Application 2: Focused Library Design & Synthesis

To transform the fragment into a potent inhibitor, the 5-amino group must be derivatized to reach the hydrophobic pocket (gatekeeper residues).[3]

Chemical Strategy: Urea and Amide Linkages

The most successful strategy involves reacting the exocyclic amine with aryl isocyanates or carboxylic acids.[3]

Synthesis Protocol (Urea Derivatization):

  • Reactants: 1.0 eq 5-Amino-N-methyl-1H-pyrazole-3-carboxamide + 1.1 eq Aryl Isocyanate (e.g., Phenyl isocyanate derivatives).[1][2]

  • Solvent: Anhydrous THF or DMF.[3][1][2]

  • Base: 2.0 eq Diisopropylethylamine (DIPEA) (if using HCl salt of scaffold).

  • Condition: Stir at Room Temperature for 4–12 hours.

  • Purification: Precipitate with water or purify via Flash Chromatography (MeOH/DCM gradient).[3][2]

  • Output: A library of 1-((3-(methylcarbamoyl)-1H-pyrazol-5-yl)ureas ready for screening.

Application 3: Biochemical Screening (Enzymatic)

Once the library is generated, screen for inhibitory potency using a luminescent ADP detection assay.[3][2]

Protocol B: ADP-Glo™ Kinase Assay (Promega)

Objective: Measure IC


 of the synthesized derivatives.

Reagents:

  • Kinase: Recombinant Kinase (e.g., CDK2/CyclinA) (0.2

    
     g/well ).[3][2]
    
  • Substrate: Histone H1 or specific peptide substrate (10–50

    
    M).[3][2]
    
  • ATP: Ultra-pure ATP (at

    
     concentration, typically 10–50 
    
    
    
    M).[3][2]
  • Test Compounds: Serial dilution in DMSO (Final DMSO < 2%).

Step-by-Step Procedure:

  • Compound Transfer: Acoustic dispense 50 nL of test compounds into a 384-well white, low-volume plate.

  • Enzyme Addition: Add 2.5

    
    L of Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl
    
    
    
    , 0.1 mg/mL BSA). Incubate 10 min.
  • Reaction Initiation: Add 2.5

    
    L of ATP/Substrate mix.[3][2]
    
  • Incubation: Incubate at Room Temperature for 60 minutes.

  • ADP-Glo Reagent: Add 5

    
    L of ADP-Glo Reagent (stops kinase, depletes remaining ATP).[1][2] Incubate 40 min.
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[3][1][2] Incubate 30 min.
    
  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Processing: Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme or Staurosporine control). Fit curves using a 4-parameter logistic equation:


[3][2]

Summary of Key Parameters

ParameterSpecificationRationale
Solubility High (DMSO/Water)Polar carboxamide/amine groups aid solubility.[1][2]
Binding Mode ATP-Competitive (Type I)Binds to the hinge region (Adenine mimic).[2]
Typical Potency Scaffold: >100

MDerivatives: <100 nM
Scaffold is a weak anchor; derivatives gain potency via hydrophobic contacts.[3][1][2]
Key Targets IRAK4, CDK2/4/6, FLT3Validated in literature for these kinases.[3][2]

References

  • Vertex Pharmaceuticals. (2015).[3][2] "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4". ACS Medicinal Chemistry Letters.

  • Li, X., et al. (2019).[3][2] "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)". International Journal of Molecular Sciences.

  • Quan, H., et al. (2018).[3][2] "Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors". Molecules. [3]

  • PubChem Compound Summary. "Methyl 5-amino-1H-pyrazole-3-carboxylate" (Structural Analog). [3]

Sources

Application Note: In Vitro Profiling of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals evaluating 5-Amino-N-methyl-1H-pyrazole-3-carboxamide as a lead scaffold or chemical probe.[1] This compound represents a privileged structural motif—often functioning as a "hinge-binder"—in the design of inhibitors for kinases such as IRAK4 , FLT3 , and CDKs .

Introduction & Mechanistic Rationale

5-Amino-N-methyl-1H-pyrazole-3-carboxamide is a versatile heterocyclic building block widely utilized in Fragment-Based Drug Discovery (FBDD).[1] Its structural geometry allows it to mimic the adenine ring of ATP, making it a potent hinge-binding motif within the ATP-binding pocket of protein kinases.[1]

Pharmacological Relevance[1][2][3][4][5][6][7][8]
  • Kinase Inhibition: The aminopyrazole moiety functions as a bidentate or tridentate ligand, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Target Specificity: Literature validates this scaffold in inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [1] and FMS-like Tyrosine Kinase 3 (FLT3) [2].[1]

  • Fragment Utility: Due to its low molecular weight and high ligand efficiency, it serves as an ideal starting point for growing high-affinity inhibitors via fragment linking or growing strategies.[1]

Structural Pharmacophore (Mechanism of Action)

The diagram below illustrates the theoretical binding mode of the scaffold within a typical kinase hinge region.

KinaseBinding cluster_0 Molecular Interaction Compound 5-Amino-N-methyl- 1H-pyrazole-3-carboxamide Hinge Kinase Hinge Region (ATP Pocket) Compound->Hinge H-Bond Donor (NH2) H-Bond Acceptor (Py-N) Effect Inhibition of Phosphorylation Hinge->Effect ATP Competition Downstream Blockade of Signaling (e.g., NF-κB, STAT5) Effect->Downstream Therapeutic Outcome

Figure 1: Mechanistic pathway of kinase inhibition via ATP-competitive binding at the hinge region.[1]

Preparation & Handling

Critical Step: Fragments often exhibit high crystallinity and limited aqueous solubility. Proper stock preparation is essential to prevent compound precipitation during assays.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Molecular Weight (Free Base) ≈ 140.14 g/mol . Dissolve 14.01 mg in 1 mL DMSO.[1]

    • Note: If using the Hydrochloride salt (MW ≈ 176.60 g/mol ), adjust mass to 17.66 mg per mL.

  • Storage: Aliquot into amber glass vials (single-use) and store at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis of the carboxamide.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC50 of the compound against a target kinase (e.g., IRAK4 or FLT3) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1] Methodology: LanthaScreen™ Eu Kinase Binding Assay (or equivalent).

Reagents Required[1][3][6][7][8]
  • Kinase: Recombinant Human IRAK4 or FLT3 (GST-tagged).[1]

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).

  • Antibody: Eu-anti-GST Antibody.[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Procedure
  • Compound Dilution:

    • Prepare a 10-point dose-response curve in DMSO (3-fold serial dilution).

    • Start concentration: 1 mM (Final assay concentration: 10 µM to 0.5 nM).

    • Dilute 100x into Kinase Buffer to prepare 4x working solutions (max 1% DMSO final).

  • Plate Setup (384-well Low Volume White Plate):

    • 5 µL Compound working solution.

    • 5 µL Kinase/Antibody mixture (Optimized concentration, typically 5 nM Kinase / 2 nM Antibody).

    • 5 µL Tracer solution (Optimized Kd concentration).

  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (20-25°C) in the dark.

    • Expert Insight: Equilibrium binding is critical for fragments with fast off-rates.[1] Do not shorten this step.

  • Detection:

    • Read fluorescence on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm | Emission Donor: 620 nm | Emission Acceptor: 665 nm.[1]

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Plot Ratio vs. log[Compound] and fit to a sigmoidal dose-response equation (4-parameter logistic).

Protocol B: Cellular Target Engagement (CETSA)

Objective: Validate that the compound permeates the cell membrane and binds the target protein in a physiological environment. Methodology: Cellular Thermal Shift Assay (CETSA).

Rationale

Small fragments often show weaker potency in cell proliferation assays due to ATP competition (mM intracellular ATP). CETSA directly measures physical binding stability, independent of downstream signaling [3].

Workflow Diagram

CETSA_Workflow Step1 Treat Cells with Compound (1 hour, 37°C) Step2 Aliquot & Heat Shock (Gradient: 40°C - 65°C) Step1->Step2 Step3 Cell Lysis & Centrifugation (Remove precipitated protein) Step2->Step3 Step4 Western Blot Analysis (Detect Soluble Target) Step3->Step4

Figure 2: CETSA workflow for validating intracellular target engagement.

Step-by-Step Procedure
  • Cell Treatment:

    • Culture relevant cells (e.g., THP-1 for IRAK4 or MV4-11 for FLT3) to 80% confluency.[1]

    • Treat with 50 µM compound (high concentration required for fragments) or DMSO control for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Divide into 8 PCR tubes (50 µL each).

    • Heat each tube to a distinct temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes using a thermal cycler.

    • Cool immediately at Room Temperature for 3 minutes.

  • Lysis & Separation:

    • Add mild lysis buffer (e.g., 0.4% NP-40) and perform 3 freeze-thaw cycles (Liquid N2 / 25°C).[1]

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection:

    • Collect supernatant (soluble fraction).

    • Analyze via Western Blot using specific antibodies for the target kinase.

    • Success Metric: The compound-treated samples should show a "thermal shift"—presence of soluble protein at higher temperatures compared to DMSO control.[1]

Data Reporting & Interpretation

Summarize results using the standard parameters below to ensure comparability across studies.

ParameterDefinitionTarget Criteria (Fragment Hit)
IC50 (Biochemical) Concentration inhibiting 50% enzyme activity.[1]< 10 µM (for fragments)
LE (Ligand Efficiency) Binding energy per heavy atom.> 0.3 kcal/mol/atom
Tm Shift (CETSA) Change in melting temperature (

Tm).
> 2°C
Solubility (Kinetic) Max soluble concentration in PBS.[1]> 100 µM

References

  • Vertex Pharmaceuticals. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.[1] [Link]

  • MDPI. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. Molecules. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • PubChem. (2025).[2] Methyl 5-amino-1H-pyrazole-3-carboxylate (Related Scaffold Data). National Library of Medicine. [Link]

Disclaimer: This protocol is intended for research use only. All chemical compounds should be handled according to MSDS safety guidelines.

Sources

Application Note: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Scaffolds in Cell-Based Kinase Assays

[1][2]

Executive Summary

This application note details the experimental protocols for utilizing 5-Amino-N-methyl-1H-pyrazole-3-carboxamide and its derivatives as chemical probes in cell-based drug discovery. This molecular scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a potent ATP-competitive hinge binder for various kinases, particularly Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDK2/4) .[1][2]

This guide provides validated workflows for solubility optimization, cellular viability profiling, and target engagement verification (CETSA), designed to assist researchers in evaluating lead compounds for Acute Myeloid Leukemia (AML) and proliferative disorders.[2]

Scientific Background & Mechanism

The 5-amino-pyrazole-3-carboxamide moiety functions as a bioisostere of the adenine ring found in ATP.[1][2] Its pharmacological utility is driven by its ability to form critical hydrogen bonds with the "hinge region" of kinase active sites.

  • Donor-Acceptor Motif: The C3-carboxamide and the pyrazole NH act as hydrogen bond donors/acceptors, anchoring the molecule within the ATP-binding pocket.[1][2]

  • Target Specificity: While the core scaffold binds multiple kinases, N-methyl substitution on the carboxamide tail modulates solubility and hydrophobic interactions, enhancing selectivity for FLT3 (implicated in AML) and CDKs (cell cycle regulation).[2]

Signaling Pathway Context (FLT3/CDK Axis)

In AML cell lines (e.g., MV4-11), inhibition of FLT3 by this scaffold blocks the phosphorylation of downstream effectors like STAT5, leading to apoptosis.[2] Simultaneous CDK inhibition induces G1 cell cycle arrest.[1]

KinaseSignalingCompound5-Amino-N-methyl-1H-pyrazole-3-carboxamideFLT3FLT3 Receptor(Tyrosine Kinase)Compound->FLT3 Inhibits (ATP Competitive)STAT5STAT5FLT3->STAT5 PhosphorylationATPATPATP->FLT3 ActivatespSTAT5p-STAT5(Active)STAT5->pSTAT5 ActivationNucleusNucleus(Gene Transcription)pSTAT5->Nucleus TranslocationApoptosisApoptosis / Cell Cycle ArrestNucleus->Apoptosis Downregulation ofSurvival Genes (e.g., Bcl-xL)

Figure 1: Mechanism of Action.[2] The scaffold competes with ATP for the FLT3 kinase domain, blocking STAT5 phosphorylation and inducing apoptosis.[1]

Material Preparation & Handling[2][5]

Compound Properties
PropertySpecificationNotes
Molecular Weight ~140.14 g/mol Fragment-like properties (Rule of 3 compliant).[1][2]
Solubility DMSO (up to 50 mM)Poor aqueous solubility; requires organic co-solvent.[1][2]
Stability HighStable in DMSO at -20°C for >6 months.[1][2] Avoid freeze-thaw cycles.[1]
Stock Solution Protocol[1][2]
  • Weighing: Accurately weigh 5-10 mg of the solid compound.

  • Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM stock concentration . Vortex for 30 seconds until clear.

  • Sterilization: If used for long-term culture (>24h), filter through a 0.22 µm PTFE syringe filter. Note: Nylon filters may bind the compound.[1][2]

  • Aliquot: Dispense into amber microtubes (20 µL aliquots) to prevent light degradation and hydration. Store at -20°C.

Experimental Protocols

Protocol A: Cellular Viability & IC50 Determination

Objective: Quantify the anti-proliferative potency of the scaffold in AML cells (MV4-11 or MOLM-13).[1][2]

Reagents:

  • Target Cells: MV4-11 (ATCC® CRL-9591™)[1]

  • Assay Media: IMDM + 10% FBS[1][2]

  • Readout Reagent: CellTiter-Glo® (Promega) or MTT[1]

Workflow:

  • Seeding: Seed cells at 5,000 cells/well in a white-walled 96-well plate (90 µL volume). Incubate for 24h at 37°C/5% CO2.

  • Compound Dilution:

    • Prepare a 1:3 serial dilution of the 10 mM stock in DMSO (8 points).

    • Dilute these DMSO points 1:100 into culture media (Intermediate Plate).

    • Add 10 µL of the intermediate dilution to the cells (Final DMSO concentration = 0.1%).

    • Controls: Vehicle (0.1% DMSO) and Positive Control (e.g., Midostaurin 100 nM).

  • Incubation: Incubate for 72 hours .

  • Readout: Add 100 µL CellTiter-Glo reagent. Shake for 2 mins. Incubate 10 mins (dark). Read Luminescence.

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Protocol B: Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: Confirm the compound binds to the target kinase (e.g., FLT3 or CDK2) inside the living cell.[2]

Rationale: Binding of the scaffold stabilizes the protein, increasing its melting temperature (Tm).

Workflow:

  • Treatment: Treat 1x10^7 cells with 5x IC50 of the compound or DMSO for 1 hour.

  • Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Divide cell suspension into 8 PCR tubes. Heat each tube to a distinct temperature gradient (e.g., 40°C to 60°C) for 3 minutes.

  • Lysis: Cool to RT. Lyse cells using freeze-thaw (liquid nitrogen x3).[1]

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Collect supernatant. Perform Western Blot for the target protein (e.g., Anti-FLT3).

  • Result: The compound-treated samples should show a stronger band intensity at higher temperatures compared to DMSO control (Thermal Shift).

Protocol C: Biomarker Analysis (Western Blotting)

Objective: Validate functional inhibition of the pathway (e.g., loss of p-STAT5).[2]

Steps:

  • Treatment: Treat MV4-11 cells with compound (0, 10, 100, 1000 nM) for 6 hours .[1][2]

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical).

  • Blotting:

    • Primary Ab: Phospho-STAT5 (Tyr694) (1:1000).[1]

    • Secondary Ab: HRP-conjugated anti-rabbit.[1]

    • Loading Control: GAPDH or Total STAT5.[1][2]

  • Expectation: Dose-dependent reduction in p-STAT5 signal without significant change in Total STAT5.

Data Visualization & Analysis Workflow

To ensure reproducibility, follow this logical flow for data processing:

ExperimentalWorkflowcluster_0Phase 1: Screeningcluster_1Phase 2: ValidationPrepDMSO Stock PrepViability72h MTT/CTG AssayPrep->ViabilityIC50Calculate IC50Viability->IC50WBWestern Blot(p-STAT5 / p-Rb)IC50->WB Select Active Conc.CETSACETSA(Target Engagement)IC50->CETSA

Figure 2: Experimental decision matrix.[1][2] Proceed to Phase 2 only if IC50 < 10 µM.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Media Compound hydrophobicityDo not exceed 0.5% DMSO final concentration.[1][2] Sonicate stock before dilution.
High Background in MTT Chemical reduction of dyeUse CellTiter-Glo (ATP-based) instead of tetrazolium assays for this scaffold.
No Thermal Shift (CETSA) Poor cell permeabilityVerify incubation time (min 1 hour). Ensure lysis buffer does not contain detergents that strip the ligand.[1]
Variable IC50 Evaporation of edge wellsFill edge wells with PBS (do not use for data).[2] Use "breathable" plate seals.[1][2]

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. Context: Describes the synthesis and FLT3/CDK inhibitory profile of this specific scaffold. Source: Molecules (MDPI), 2022. URL:[Link][2]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Context: Validates the 5-amino-pyrazole carboxamide motif as a kinase hinge binder.[1] Source: ACS Medicinal Chemistry Letters, 2015.[1][2][3] URL:[Link][2]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Context: Illustrates the structural versatility of the amino-pyrazole-carboxamide core in targeting FGFR kinases.[1] Source: European Journal of Medicinal Chemistry, 2024. URL:[Link]

  • PubChem Compound Summary: 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Context: Chemical and physical property data for the isomeric scaffold.[1][2][4][5] Source: National Center for Biotechnology Information (2025).[2] URL:[Link][2]

Application Note: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Subject: Fragment-Based Drug Discovery (FBDD) & Kinase Inhibitor Development Target Audience: Medicinal Chemists, Lead Discovery Biologists, and Oncologists[1]

Executive Summary

5-Amino-N-methyl-1H-pyrazole-3-carboxamide (CAS: 18213-75-7) represents a "privileged scaffold" in modern oncology research.[1] Unlike fully optimized clinical candidates, this compound serves as a high-value chemical fragment and synthetic intermediate .[1] Its structural geometry—featuring a donor-acceptor-donor hydrogen bonding motif—mimics the adenine ring of ATP, making it an ideal starting point for developing inhibitors against serine/threonine kinases (e.g., IRAK4 , Aurora Kinases ) and poly(ADP-ribose) polymerases (PARP ).[1]

This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD) , specifically focusing on its transformation into potent anticancer agents and protocols for validating its biological activity in Triple-Negative Breast Cancer (TNBC) models.[1]

Scientific Background & Mechanism

The "Hinge-Binder" Pharmacophore

The utility of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide lies in its ability to interact with the ATP-binding hinge region of protein kinases.[1]

  • Structural Insight: The pyrazole nitrogen and the exocyclic amino group form a bidentate hydrogen-bonding network with the kinase backbone (typically the "hinge" residues).[1]

  • Synthetic Lethality: Derivatives of this scaffold have shown efficacy in BRCA-deficient cancer cells by inhibiting PARP, exploiting the concept of synthetic lethality.[1]

  • ROS Induction: Recent studies indicate that pyrazole-3-carboxamide derivatives can trigger apoptosis via Reactive Oxygen Species (ROS) generation, particularly in aggressive lines like MDA-MB-468 (TNBC).[1]

Pathway Visualization: Fragment-to-Lead Optimization

The following diagram illustrates the logical flow of evolving this fragment into a high-potency kinase inhibitor.

FBDD_Workflow cluster_mechanism Mechanism of Action Fragment 5-Amino-N-methyl- 1H-pyrazole-3-carboxamide (Fragment) Screening Biophysical Screening (SPR / NMR) Fragment->Screening Library Input Hit Validated Hit (Low Affinity, High LE) Screening->Hit Kd < 1mM Expansion Fragment Growing (SAR Expansion) Hit->Expansion Structure-Guided Design Lead Lead Compound (e.g., IRAK4 Inhibitor) Expansion->Lead Potency (IC50 < 10nM) ATP_Site ATP Pocket Binding (Hinge Region) Lead->ATP_Site ROS ROS Generation (Mitochondrial Stress) Lead->ROS

Caption: Workflow transforming the pyrazole carboxamide fragment into a potent kinase inhibitor, highlighting key screening and optimization stages.

Application 1: Biophysical Screening (Surface Plasmon Resonance)

Objective: To validate the direct binding of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide to a target kinase (e.g., IRAK4 or Chk1) before initiating chemical elaboration.[1]

Protocol: Fragment Binding Assay via SPR

Reagents:

  • Ligand: Biotinylated Kinase Domain (e.g., Recombinant Human IRAK4).[1]

  • Analyte: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (dissolved in 100% DMSO).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.[1]4) + 2% DMSO.[1]

Step-by-Step Methodology:

  • Chip Preparation:

    • Use a Streptavidin (SA) sensor chip.[1]

    • Immobilize the biotinylated kinase to a density of ~2000–3000 Response Units (RU) on the active flow cell.[1]

    • Leave the reference flow cell unmodified (blank).[1]

  • Sample Preparation:

    • Prepare a stock solution of the fragment at 100 mM in DMSO.[1]

    • Perform a solvent correction cycle (varying DMSO concentrations from 1.5% to 2.5%) to account for bulk refractive index changes.[1]

    • Dilute the fragment in Running Buffer to a concentration series: 0, 15.6, 31.2, 62.5, 125, 250, and 500 µM.[1]

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

    • Regeneration: Typically not required for low-affinity fragments; if necessary, use a brief pulse of 10 mM Glycine-HCl (pH 2.5).[1]

  • Data Analysis:

    • Subtract reference channel data and solvent correction curves.[1]

    • Fit the equilibrium response (

      
      ) vs. Concentration (
      
      
      
      ) using the Steady-State Affinity model :
      
      
      [1]
    • Success Criteria: A clear saturation curve with a

      
       value in the range of 10 µM – 500 µM indicates a valid starting point for optimization.[1]
      

Application 2: Phenotypic Screening in Cancer Cells

Objective: To evaluate the antiproliferative activity of pyrazole-3-carboxamide derivatives, specifically testing for ROS-mediated apoptosis in Triple-Negative Breast Cancer (TNBC) cells.[1]

Protocol: ROS-Dependent Cytotoxicity Assay

Cell Line: MDA-MB-468 (TNBC model).[1][2] Controls:

  • Positive: Paclitaxel (100 nM) or Menadione (ROS inducer).[1]

  • Negative: 0.1% DMSO vehicle.[1]

  • Rescue: N-acetylcysteine (NAC, 5 mM) pre-treatment to confirm ROS dependency.[1]

Workflow:

  • Seeding:

    • Plate MDA-MB-468 cells at 5,000 cells/well in 96-well black-walled plates.[1]

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Treat cells with the test compound (derivative of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide) at concentrations ranging from 1 µM to 100 µM.[1]

    • For Rescue Wells: Pre-incubate with 5 mM NAC for 2 hours before compound addition.[1]

  • ROS Detection (24h post-treatment):

    • Remove media and wash with PBS.[1]

    • Add 10 µM DCFH-DA (2',7'-Dichlorofluorescin diacetate) in serum-free media.[1]

    • Incubate for 30 minutes in the dark.

  • Readout:

    • Measure fluorescence intensity (Ex/Em: 485/535 nm) using a microplate reader.

    • Normalize data to total protein content or cell number (via Crystal Violet staining).[1]

Data Interpretation:

  • A significant increase in fluorescence indicates ROS generation.[1]

  • If NAC pre-treatment abolishes the cytotoxicity (restores cell viability), the mechanism is confirmed as ROS-dependent apoptosis .[1]

Data Presentation & Analysis

Structure-Activity Relationship (SAR) Summary

When optimizing this scaffold, modifications at the N1 and C4 positions are critical.[1] The following table summarizes expected trends based on literature for pyrazole-3-carboxamides.

Modification SiteSubstituent GroupImpact on PotencyMechanism Note
N1-Position Methyl (Parent)BaselineGood metabolic stability.[1]
N1-Position Phenyl / ArylIncreased PotencyImproved hydrophobic packing in the kinase back-pocket.[1]
C4-Position Hydrogen (Parent)Low PotencyLacks interactions with the "gatekeeper" residue.[1]
C4-Position Halogen (Cl/Br)Moderate IncreaseHalogen bonding or steric fill.[1]
C4-Position Heterocycle (e.g., Pyridine)High Potency Extends into the solvent-exposed region; key for IRAK4 specificity.[1]
Troubleshooting Guide
  • Issue: High background noise in SPR.

    • Solution: Ensure DMSO concentration is perfectly matched between Running Buffer and Samples.[1] Use a solvent correction curve.

  • Issue: Compound precipitation in cell assays.

    • Solution: The carboxamide group can reduce solubility.[1] Limit final DMSO concentration to 0.5% and check for turbidity before dosing.

References

  • Vertex Pharmaceuticals. "Discovery of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4."[1] ACS Medicinal Chemistry Letters. (2015). Link[1]

  • Lu, Y. et al. "Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction."[1] Chemical and Pharmaceutical Bulletin. (2013).[1] Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 265696, 5-amino-1-methyl-1H-pyrazole-4-carboxamide."[1] PubChem. Accessed Jan 2026.[1] Link[1]

  • Zhang, H. et al. "Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis."[1] RSC Advances. (2015).[1] Link

  • Nossier, E.S. et al. "Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468."[1] Asian Pacific Journal of Cancer Prevention. (2018). Link

Sources

Application Note: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide as an IRAK4 Inhibitor Scaffold

[1]

Executive Summary & Strategic Context

5-Amino-N-methyl-1H-pyrazole-3-carboxamide represents a "privileged scaffold" in kinase drug discovery.[1] It functions primarily as a hinge-binding fragment , forming the core structural motif for several high-potency IRAK4 inhibitors (e.g., PF-06650833/Zimlovisertib).[1]

While high-potency clinical candidates are complex derivatives, this specific molecule serves two critical roles in research:

  • Fragment-Based Drug Discovery (FBDD): It is used to validate ligand efficiency and binding orientation within the IRAK4 ATP-binding pocket.

  • Chemical Probe Synthesis: It acts as the starting block for synthesizing proteolysis-targeting chimeras (PROTACs) or fluorescent probes by derivatizing the exocyclic amine.

Critical Note on Potency: As a standalone fragment, this compound typically exhibits low affinity (IC50 in the µM to mM range) compared to fully optimized drugs. The protocols below are engineered to detect and characterize this specific range of activity.

Chemical Properties & Handling[1][2]

  • IUPAC Name: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide[1][2][3]

  • Molecular Weight: ~140.14 g/mol [1]

  • Solubility: Soluble in DMSO (>50 mM); moderate water solubility.

  • Storage: -20°C in desiccated powder form. Stock solutions in DMSO are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.[1]

Reconstitution Protocol:

  • Prepare a 100 mM Master Stock in anhydrous DMSO.

  • Vortex for 60 seconds to ensure complete dissolution.

  • Aliquot into single-use vials (e.g., 50 µL) to prevent hydration of the DMSO, which can degrade the carboxamide moiety over time.

Mechanism of Action & Signaling Pathway

IRAK4 is the apical kinase in the Myddosome complex, critical for TLR (Toll-like Receptor) and IL-1R signaling.[4] Inhibition of IRAK4 blocks the phosphorylation of IRAK1, preventing the recruitment of TRAF6 and the subsequent activation of NF-κB and MAPK pathways.

Visualization: IRAK4 Signaling Cascade

IRAK4_PathwayTLRTLR/IL-1R ReceptorMyD88MyD88(Adaptor)TLR->MyD88IRAK4IRAK4(Target Kinase)MyD88->IRAK4 RecruitmentIRAK1IRAK1IRAK4->IRAK1 Phosphorylation(Blocked by Inhibitor)Inhibitor5-Amino-N-methyl-1H-pyrazole-3-carboxamide(Inhibitor Scaffold)Inhibitor->IRAK4 InhibitionTRAF6TRAF6IRAK1->TRAF6TAK1TAK1 ComplexTRAF6->TAK1NFkBNF-κB / MAPKTAK1->NFkBCytokinesPro-inflammatory Cytokines(IL-6, TNF-α)NFkB->Cytokines Transcription

Figure 1: The canonical MyD88-dependent pathway showing the critical node of IRAK4 inhibition.[1]

Biochemical Assay Protocol: TR-FRET Kinase Binding

Objective: Determine the binding affinity (


Methodology:1
Materials
  • Kinase: Recombinant Human IRAK4 (GST-tagged).[1]

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).

  • Antibody: Eu-anti-GST Antibody.[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

Step-by-Step Protocol
  • Compound Dilution (Fragment Mode):

    • Since this is a scaffold, start with a high top concentration.

    • Prepare a 10-point dose-response curve starting at 1 mM (final assay concentration), with 3-fold serial dilutions.

    • Note: Ensure DMSO concentration remains constant (e.g., 1%) across all wells.

  • Plate Setup (384-well White Low-Volume Plate):

    • 5 µL Test Compound.[5]

    • 5 µL Kinase/Antibody Mix (Final: 5 nM IRAK4, 2 nM Eu-Ab).

    • 5 µL Tracer 236 (Final:

      
       value of tracer, typically ~5-10 nM).
      
  • Incubation:

    • Centrifuge plate at 1000 x g for 30 seconds.

    • Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.

  • Data Acquisition:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).[1]

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor).

  • Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Plot Ratio vs. log[Compound].

    • Self-Validation Check: If the curve does not plateau at the top concentration (1 mM), the affinity is too weak (>1 mM). Report as "Inactive at 1 mM" or "Weak Binder."

Cellular Assay Protocol: PBMC Cytokine Release

Objective: Assess functional inhibition of IRAK4 in a physiological context. Cell System: Human Peripheral Blood Mononuclear Cells (PBMCs). Stimulus: LPS (TLR4 agonist) or R848 (TLR7/8 agonist).

Experimental Workflow

Cell_Assay_WorkflowStep1PBMC Isolation(Ficoll Gradient)Step2Plating(100k cells/well)Step1->Step2Step3Pre-treatment(1h w/ Compound)Step2->Step3Step4Stimulation(LPS or R848, 16-24h)Step3->Step4Step5SupernatantHarvestStep4->Step5Step6ELISA(TNF-α / IL-6)Step5->Step6

Figure 2: Workflow for assessing functional IRAK4 inhibition in primary human cells.

Step-by-Step Protocol
  • Cell Preparation:

    • Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.[1]

    • Resuspend in RPMI-1640 + 10% FBS.[1]

    • Seed 100,000 cells/well in 96-well flat-bottom plates.

  • Compound Treatment:

    • Add 5-Amino-N-methyl-1H-pyrazole-3-carboxamide at varying concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM...).

    • Include Vehicle Control (DMSO) and Positive Control (e.g., 1 µM PF-06650833).

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation:

    • Add LPS (Lipopolysaccharide) to a final concentration of 100 ng/mL .

    • Alternatively, use R848 (Resiquimod) at 1 µg/mL for TLR7/8 specific activation.

    • Incubate for 18-24 hours .

  • Readout (ELISA/HTRF):

    • Harvest supernatant.

    • Quantify TNF-α or IL-6 using a standard ELISA kit or HTRF cytokine kit.[1]

    • Data Analysis: Calculate % Inhibition relative to DMSO+LPS control.

Expertise & Troubleshooting (The "Why" and "How")

Structural Insight: The Hinge Binding Mode

The 5-amino-pyrazole moiety is the "warhead" that anchors the molecule to the kinase hinge region.

  • Mechanism: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor from the backbone amide of Val263 . The exocyclic 5-amino group acts as a hydrogen bond donor to the backbone carbonyl of Ala261 or Val263 (depending on exact orientation and substitutions).

  • Optimization Tip: The "N-methyl" group on the amide tail often points toward the solvent front or the ribose pocket. To improve potency, medicinal chemists typically extend this amide position with solubilizing groups (like piperazines) or hydrophobic moieties to engage the "Gatekeeper" residue (Tyr262).

Common Pitfalls
  • Low Potency Interpretation: Do not mistake high micromolar IC50 values for "failure." As a fragment, an IC50 of 50-100 µM is a hit.[1] It indicates successful binding geometry.

  • Solubility Artifacts: At >100 µM, compounds can precipitate or form aggregates that inhibit kinases non-specifically.

    • Solution: Include 0.01% Triton X-100 or Brij-35 in biochemical buffers to disrupt promiscuous aggregates.[1]

  • ATP Competition: This is a Type I (ATP-competitive) inhibitor. In cellular assays, high intracellular ATP (mM range) will shift the potency (IC50) to the right compared to biochemical assays. Expect cellular IC50 to be 10-100x higher than biochemical Ki.[1]

References

  • Pfizer Inc. "Discovery of Zimlovisertib (PF-06650833): A Potent, Selective Inhibitor of IRAK4." Journal of Medicinal Chemistry, 2017.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol."

  • BellBrook Labs. "Transcreener ADP² Kinase Assay for IRAK4."

  • Kymera Therapeutics. "Targeted Degradation of IRAK4 with KT-474."[6] Nature Medicine, 2023.

Experimental design for studying 5-Amino-N-methyl-1H-pyrazole-3-carboxamide efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Efficacy Profiling of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Executive Summary & Scientific Rationale

5-Amino-N-methyl-1H-pyrazole-3-carboxamide (hereafter referred to as AMP-3C ) represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural motif—a pyrazole core decorated with an exocyclic amine and a carboxamide—mimics the adenosine ring of ATP.[1][2] This allows it to function as a potent hinge-binder in the ATP-binding pocket of various protein kinases (e.g., JAK, CDK, FLT3) and other nucleotide-binding enzymes.[1]

Why study this specific molecule? Unlike complex late-stage drug candidates, AMP-3C is often a fragment lead .[1][2] It typically exhibits lower affinity (high


M range) but high Ligand Efficiency (LE) .[1][2] Therefore, standard phenotypic assays (like cell death) may yield false negatives if the experimental design does not account for its fragment nature.[1][2]

Scope of this Guide: This application note details a hierarchical validation workflow:

  • Biophysical Validation: Surface Plasmon Resonance (SPR) to confirm direct binding kinetics (

    
    ).
    
  • Biochemical Potency: FRET-based enzymatic inhibition to determine

    
    .
    
  • Cellular Engagement: NanoBRET™ assays to verify target engagement in live cells, overcoming the permeability barriers often ignored in enzymatic assays.[1][2]

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound QC to cellular validation.

ExperimentalDesign cluster_biochem In Vitro (Cell-Free) Compound AMP-3C Scaffold (Solid Stock) QC Phase 1: QC & Solubility (NMR/LCMS + DMSO Tolerance) Compound->QC Dissolve in DMSO SPR Phase 2: Biophysical Binding (SPR: Kd, Kon, Koff) QC->SPR Pass (>100µM Sol) Enzyme Phase 3: Kinase Panel (FRET/LanthaScreen IC50) SPR->Enzyme Confirmed Binder Cell Phase 4: Cellular Target Engagement (NanoBRET Tracers) Enzyme->Cell Select Potent Targets Data Data Output: Ligand Efficiency (LE) Target Residence Time Cell->Data Integration

Caption: Hierarchical workflow for validating AMP-3C efficacy, moving from structural integrity to biophysical binding and finally cellular engagement.

Phase 1: Pre-Assay Quality Control (Critical Step)[1][2]

Fragments like AMP-3C are polar and can aggregate.[1][2] Aggregators cause false positives (pan-assay interference).[1][2]

  • Solubility Protocol:

    • Prepare a 100 mM stock in 100% DMSO.[1][2]

    • Dilute to 1 mM in PBS (pH 7.4).

    • Measure UV absorbance at 280/320 nm.[1][2] Precipitates will scatter light (OD320 > 0.05).[1][2]

    • Pass Criteria: Compound must remain soluble at

      
       in assay buffer (<1% DMSO).
      

Phase 2: Biophysical Characterization (SPR Protocol)[1][2]

Rationale: Enzymatic assays (


) are equilibrium measurements.[1][2] They do not reveal residence time, which is crucial for efficacy. SPR is the gold standard for fragments.[1][2]

Instrument: Biacore 8K or chemically equivalent SPR system.

Step-by-Step Protocol:
  • Sensor Chip Preparation:

    • Use a CM5 sensor chip (carboxymethylated dextran).[1][2]

    • Target: Immobilize the kinase of interest (e.g., CDK2 or JAK2) via amine coupling to ~3000 RU (Response Units) to ensure high sensitivity for small molecules.[1][2]

    • Reference: Immobilize a non-binding protein (e.g., BSA) on Flow Cell 1.

  • Sample Preparation:

    • Dilute AMP-3C in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant).[1][2]

    • Concentration Series: Prepare a 2-fold dilution series ranging from

      
       to 
      
      
      
      . (Fragments require high concentrations).[1][2]
  • Injection Cycle:

    • Flow Rate: High flow (

      
      ) to minimize mass transport limitations.[1][2]
      
    • Contact Time: 60 seconds (Association).

    • Dissociation Time: 120 seconds.

    • Regeneration: Usually not needed for fragments (fast off-rate); if necessary, use 10 mM Glycine pH 2.5.[1][2]

  • Data Analysis:

    • Subtract Reference Channel (Fc2 - Fc1).[1][2]

    • Fit data to a 1:1 Langmuir Binding Model .[1][2]

    • Key Metric: Look for "Square Wave" binding (fast on/fast off), typical for this scaffold.[1][2]

Phase 3: Enzymatic Inhibition (Kinase Profiling)[1][2]

Rationale: To determine the functional inhibition potential (


) against specific targets.[1][2]

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) - LanthaScreen™ Eu Kinase Binding Assay.[1][2]

Protocol:

  • Reagents: Alexa Fluor® 647-labeled ATP-competitive tracer, Europium-labeled anti-tag antibody, Recombinant Kinase (e.g., JAK2).[1][2]

  • Plate Setup: 384-well low-volume white plates.

  • Reaction:

    • Add

      
       Kinase + Antibody mixture.[1][2]
      
    • Add

      
       AMP-3C (10-point titration).[1][2]
      
    • Add

      
       Tracer.[1][2]
      
  • Incubation: 60 minutes at Room Temperature (dark).

  • Detection: Read TR-FRET (Excitation 340 nm; Emission 665 nm/615 nm).

  • Calculation:

    
    
    Plot % Inhibition vs. Log[Compound] to derive 
    
    
    
    .[1][2]

Phase 4: Cellular Target Engagement (NanoBRET)

Rationale: AMP-3C is polar.[1][2] It may bind the enzyme in a tube but fail to penetrate the cell membrane.[1] NanoBRET measures binding inside a live cell.[1][2]

Mechanism: The target kinase is fused to NanoLuc® Luciferase.[1][2] A cell-permeable tracer (fluorophore) binds the kinase.[1] AMP-3C competes with the tracer.[1][2] If AMP-3C binds, the BRET signal (energy transfer) decreases.[1]

NanoBRET cluster_cell Live Cell Cytoplasm Kinase Kinase-NanoLuc (Donor) Tracer Fluorescent Tracer (Acceptor) Kinase->Tracer BRET Signal (High) Result Signal Drop = Target Engagement Kinase->Result Drug AMP-3C (Competitor) Drug->Kinase Displaces Tracer

Caption: NanoBRET mechanism. AMP-3C competition leads to a loss of BRET signal, confirming intracellular availability.

Protocol:

  • Transfection: Transfect HEK293 cells with the Kinase-NanoLuc plasmid (24 hours prior).[1][2]

  • Treatment: Treat cells with Tracer + AMP-3C (dose-response).[1][2]

  • Measurement: Add NanoBRET substrate and read donor/acceptor emission.

  • Validation: If

    
     (Cell) 
    
    
    
    
    
    (Biochem), the compound is cell-permeable.[1][2] If
    
    
    (Cell) >>
    
    
    (Biochem), permeability is poor.[1][2]

Expected Data & Interpretation

ParameterExpected Result for AMP-3CInterpretation
Solubility > 1 mM (DMSO), > 200 µM (Aq)Excellent physicochemical properties for a fragment.[1][2]
SPR Binding (

)
1 - 50 µMModerate affinity; typical for a starting scaffold.[1][2]
Binding Kinetics Fast

, Fast

"Square wave" sensorgram; indicates need for optimization to increase residence time.[1][2]
Ligand Efficiency (LE) > 0.3 kcal/mol/HAHigh. Indicates the molecule is a high-quality binder relative to its size (Heavy Atom count).[1][2]

References

  • Structural Basis of Pyrazole Binding: Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. Source: PubMed Central / NIH URL:[1][2][Link]

  • Fragment-Based Screening Protocols: Title: Practical strategies for fragment-based drug discovery (SPR Methodologies).[1][2] Source: Nature Reviews Drug Discovery URL:[1][2][Link]

  • Chemical Properties & Safety: Title: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Compound Summary. Source: PubChem URL:[1][2][3][4][Link][1][2]

Sources

Application Note: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide as a GyrB/ParE Dual-Target Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and microbiologists involved in fragment-based drug discovery (FBDD) targeting bacterial DNA replication.[1] It focuses on 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a privileged scaffold exhibiting dual-targeting potential against bacterial DNA Gyrase (GyrB) and Topoisomerase IV (ParE).

Executive Summary

The emergence of multi-drug resistant (MDR) Gram-negative pathogens necessitates novel mechanisms of action. The ATP-binding domains of bacterial type II topoisomerases—DNA Gyrase (GyrB subunit) and Topoisomerase IV (ParE subunit)—represent high-value, unexploited targets distinct from the fluoroquinolone binding site.

5-Amino-N-methyl-1H-pyrazole-3-carboxamide serves as a critical anchor fragment . Its donor-acceptor-donor (D-A-D) hydrogen bonding motif mimics the adenine ring of ATP, allowing it to competitively inhibit the ATPase activity required for DNA supercoiling. This guide details the synthesis, mechanistic validation, and biological evaluation of this scaffold.

Mechanism of Action & Rationale

The ATP-Binding Pocket

Bacterial type II topoisomerases transduce energy from ATP hydrolysis to introduce negative supercoils (Gyrase) or decatenate DNA (Topo IV).[1] The ATPase domain contains a highly conserved ATP-binding pocket.[1]

  • The Scaffold Role: The pyrazole-3-carboxamide core functions as an ATP-mimetic.

  • Key Interactions:

    • N1-H (Pyrazole): H-bond donor to a conserved Aspartate residue (e.g., Asp73 in E. coli GyrB).

    • N2 (Pyrazole): H-bond acceptor from a conserved water network or backbone.[1]

    • 3-Carboxamide Exocyclic Amine: H-bond donor to the catalytic backbone.[1]

Pathway Visualization

The following diagram illustrates the inhibition logic and the downstream consequences on bacterial viability.

GyrB_Inhibition_Pathway ATP ATP Molecule GyrB_Pocket GyrB/ParE ATPase Domain ATP->GyrB_Pocket Native Binding Scaffold 5-Amino-N-methyl- 1H-pyrazole-3-carboxamide Scaffold->GyrB_Pocket Competitive Inhibition (Ki < 1 µM) Hydrolysis ATP Hydrolysis Scaffold->Hydrolysis BLOCKS GyrB_Pocket->Hydrolysis Active Enzyme Energy_Transduction Energy Transduction (Strand Passage) Hydrolysis->Energy_Transduction Replication_Block Replication Fork Arrest Hydrolysis->Replication_Block Failure Supercoiling DNA Supercoiling/ Decatenation Energy_Transduction->Supercoiling Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Figure 1: Mechanistic pathway of GyrB/ParE inhibition by the pyrazole-3-carboxamide scaffold.

Experimental Protocols

Protocol A: Chemical Synthesis

Objective: Synthesize 5-Amino-N-methyl-1H-pyrazole-3-carboxamide with >95% purity. Rationale: The synthesis utilizes a condensation reaction between a dialkyl acetylenedicarboxylate and hydrazine, followed by regioselective amidation.

Materials:
  • Diethyl acetylenedicarboxylate (DEAD)

  • Methylhydrazine (40% aq. solution)

  • Methylamine (2M in THF)

  • Ethanol (anhydrous)[1]

  • Reflux condenser, rotary evaporator.

Step-by-Step Methodology:
  • Cyclization (Formation of Pyrazole Core):

    • Dissolve Diethyl acetylenedicarboxylate (10 mmol) in ethanol (20 mL) at 0°C.

    • Add Methylhydrazine (10 mmol) dropwise over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent polymerization.

    • Stir at room temperature for 2 hours.

    • Evaporate solvent to yield Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate .

  • Amidation (Introduction of Methylamide):

    • Dissolve the intermediate ester (5 mmol) in Methylamine (2M in THF, 10 mL).

    • Seal in a pressure tube and heat to 60°C for 12 hours.

    • Mechanism:[1][2][3][4][5][6] Nucleophilic acyl substitution converts the ethyl ester to the N-methyl carboxamide.

  • Purification:

    • Concentrate the reaction mixture in vacuo.

    • Recrystallize from Ethanol/Diethyl ether (1:3).

    • Validation: Confirm structure via 1H NMR (DMSO-d6). Look for pyrazole singlet (~5.8 ppm) and methyl doublet (~2.7 ppm).

Protocol B: GyrB ATPase Inhibition Assay

Objective: Quantify the IC50 of the compound against E. coli GyrB.[1] Method: Malachite Green Phosphate Assay.[1] This colorimetric assay detects inorganic phosphate (Pi) released during ATP hydrolysis.

Reagents:
  • Recombinant E. coli GyrB subunit (commercially available or in-house purified).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT.[1]

  • Substrate: 1.5 mM ATP.[1]

  • Detection Reagent: Malachite Green / Ammonium Molybdate solution.

Workflow:
  • Preparation: Dilute the test compound in DMSO (10 mM stock). Prepare serial dilutions in Assay Buffer (0.01 µM to 100 µM).

  • Incubation:

    • Add 10 µL diluted compound to 96-well clear plate.

    • Add 40 µL enzyme mix (GyrB, final conc. 20 nM).

    • Incubate for 10 min at 25°C to allow inhibitor binding.

  • Reaction Start: Add 50 µL ATP substrate mix.

  • Kinetics: Incubate at 37°C for 60 minutes.

  • Termination & Readout:

    • Add 200 µL Malachite Green reagent to quench reaction.

    • Incubate 10 min for color development (green complex formation).

    • Measure Absorbance at 620 nm .

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve to determine IC50.
Protocol C: Minimum Inhibitory Concentration (MIC)

Objective: Assess whole-cell antibacterial activity.[1] Standard: CLSI M07-A10 Broth Microdilution.[1]

Table 1: Recommended Test Strains
OrganismStrain IDRelevance
Escherichia coliATCC 25922Quality Control (Gram -)
Staphylococcus aureusATCC 29213Quality Control (Gram +)
Pseudomonas aeruginosaPAO1Efflux Pump High-Expressor
Acinetobacter baumanniiMDR Clinical IsolateTarget Pathogen
Methodology:
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup:

    • Dispense 50 µL of CAMHB into columns 2-12 of a 96-well plate.

    • Add 100 µL of compound (64 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

  • Inoculation: Add 50 µL of diluted bacterial inoculum to all wells.

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1]

Data Interpretation & Troubleshooting

Structure-Activity Relationship (SAR) Insights

If the MIC is >64 µg/mL despite good ATPase inhibition (IC50 < 1 µM), the compound likely suffers from efflux liability or poor permeation .[1]

  • Modification 1: Introduce lipophilic side chains at the N1-methyl position to improve membrane crossing.

  • Modification 2: Combine with an efflux pump inhibitor (e.g., PAβN) to verify intracellular target engagement.

Expected Results Summary
ParameterTarget ValueInterpretation
IC50 (GyrB) < 500 nMPotent ATPase inhibitor.[1]
MIC (E. coli) 2 - 8 µg/mLGood cellular penetrance.[1]
Solubility > 100 µMSuitable for IV formulation.

References

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Source: PubMed (ACS Med.[1] Chem. Lett.)[7] URL:[Link]1]

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Source: PubMed Central (Microorganisms) URL:[1][Link]1]

  • Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Source: MDPI (Molecules) URL:[Link]

Sources

Protocol for Regioselective N-Alkylation of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of 5-aminopyrazoles is a pivotal transformation in the synthesis of kinase inhibitors and GPCR ligands.[1] However, this reaction is plagued by regioselectivity challenges due to the annular tautomerism (N1 vs. N2) and the competing nucleophilicity of the exocyclic amine (N-exo). This application note provides a definitive, mechanism-based protocol for controlling this selectivity. We detail three distinct workflows: Thermodynamic Base-Mediated Alkylation , Kinetic Mitsunobu Coupling , and a Protection-Directing Strategy , complete with decision trees and characterization standards to ensure structural integrity.

Strategic Analysis: The Mechanistic Landscape

Tautomerism and Nucleophilic Sites

5-Aminopyrazoles exist in a dynamic equilibrium of tautomers.[1] The specific tautomer present dictates the available nucleophilic sites. Unlike simple pyrazoles, the exocyclic amino group at position 5 significantly alters the electronic landscape, pushing electron density into the ring but also serving as a competing nucleophile.[1]

  • The Challenge: The pKa of the ring NH (~14) renders it acidic enough to be deprotonated by strong bases, forming a pyrazolide anion. This anion is an ambident nucleophile (N1 and N2).[1]

  • The Trap: In neutral or weakly basic conditions, the exocyclic amine (N-exo) is often the most nucleophilic site (

    
     character vs 
    
    
    
    ring nitrogens), leading to undesired N-exo alkylation.[1]
Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the divergence points for alkylation.

G TautomerA 5-Aminopyrazole (1H-tautomer) TautomerB 3-Aminopyrazole (2H-tautomer) TautomerA->TautomerB Tautomerism Anion Pyrazolide Anion (Delocalized Negative Charge) TautomerA->Anion Base (Deprotonation) Nexo_Prod N-Exo Alkylated Product (Secondary Amine) TautomerA->Nexo_Prod Neutral Conditions (High Nucleophilicity of NH2) TautomerB->Anion Base (Deprotonation) N1_Prod N1-Alkylated Product (5-Amino-1-R-pyrazole) Anion->N1_Prod R-X (Steric/Kinetic Control) N2_Prod N2-Alkylated Product (3-Amino-1-R-pyrazole) Anion->N2_Prod R-X (Thermodynamic Control)

Figure 1: Mechanistic divergence in 5-aminopyrazole alkylation. Strong base favors the Anion pathway (N1/N2), while neutral conditions risk N-exo alkylation.[1]

Experimental Protocols

Method Selection Guide

Use the table below to select the optimal protocol for your substrate.

RequirementRecommended ProtocolKey Mechanism
Standard Alkylation (Primary halides)Protocol A (NaH/DMF) Irreversible deprotonation favors Ring-N alkylation.[1]
Stereoinversion (Chiral secondary alcohols)Protocol B (Mitsunobu)

displacement of activated alcohol.[1][2]
Absolute Regiocontrol (N1 vs N2)Protocol C (Protection) Steric/Electronic blocking of specific sites.[1]
Protocol A: Base-Mediated Alkylation (Standard)

Best for: Primary alkyl halides, tosylates, and mesylates.[1]

Reagents:

  • Substrate: 5-Aminopyrazole derivative (1.0 equiv)[1]

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv) OR Cesium Carbonate (2.0 equiv)[1]

  • Electrophile: Alkyl halide (1.1 equiv)[1]

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve the 5-aminopyrazole in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 5 minutes. Caution: Hydrogen gas evolution.[1]

    • Expert Tip: Stir at 0°C for 30 minutes to ensure complete formation of the pyrazolide anion. The solution often turns yellow/orange, indicating anion formation.[1] This step is critical to ensure the Ring-N is more nucleophilic than the Exocyclic-NH2.[1]

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.[1]

  • Quench: Cool to 0°C and carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine.[1] Dry over

    
    .[1]
    

Regioselectivity Note: NaH/THF often favors the N1-isomer (kinetic product) due to the coordination of the sodium ion with the exocyclic amine and the incoming electrophile, although mixtures are common.

Protocol B: Mitsunobu Reaction

Best for: Alkylation using primary/secondary alcohols, avoiding strong bases.[1]

Reagents:

  • Substrate: 5-Aminopyrazole (1.0 equiv)[1]

  • Alcohol: R-OH (1.2 equiv)[1]

  • Phosphine:

    
     or Polymer-supported 
    
    
    
    (1.5 equiv)[1]
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene[1]

Step-by-Step Workflow:

  • Mixture A: Dissolve 5-aminopyrazole, Alcohol, and

    
     in anhydrous THF under Argon. Cool to 0°C.[1][2]
    
  • Addition: Add DIAD dropwise over 10–15 minutes. Maintaining 0°C is crucial to prevent side reactions.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.

  • Workup: Concentrate in vacuo. Triturate with

    
    :Hexanes (1:1) to precipitate Triphenylphosphine oxide (
    
    
    
    ).[1] Filter and purify the filtrate.

Expert Insight: The Mitsunobu reaction typically occurs at the Ring Nitrogen (N1) . The exocyclic amine is generally not acidic enough (pKa ~35) to participate in the betaine intermediate exchange unless the ring is electron-deficient.

Protocol C: Regioselective Control via Transient Protection

Best for: Substrates where N1/N2 separation is difficult or N-exo alkylation is a major side product.[1]

Concept: Protect the exocyclic amine as a phthalimide or dimethylpyrrole to sterically hinder the N1 position (directing to N2) or simply to prevent N-exo alkylation.

Workflow:

  • Protection: Reflux 5-aminopyrazole with phthalic anhydride in AcOH to form the phthalimide.[1]

  • Alkylation: Perform Protocol A (NaH/DMF). The bulky phthalimide group sterically shields N1, often shifting preference to N2 .[1]

  • Deprotection: Treat with Hydrazine hydrate in EtOH (Ing-Manske conditions) to restore the free amine.[1]

Characterization & Validation (Self-Validating System)

Distinguishing N1-alkyl from N2-alkyl isomers is the most critical step.[1] Do not rely solely on 1H NMR integration.

NOE (Nuclear Overhauser Effect)

This is the gold standard for assignment.

  • N1-Alkylated (5-amino): Strong NOE correlation between the N-Alkyl protons and the Exocyclic NH2 protons (or the C4-H if NH2 is exchanged).[1]

  • N2-Alkylated (3-amino): Strong NOE correlation between the N-Alkyl protons and the C3-H (the proton on the carbon distal to the amine).[1] There should be NO correlation with the exocyclic amine.

HMBC (Heteronuclear Multiple Bond Correlation)[1]
  • N1-Isomer: The N-alkyl protons will show a 3-bond coupling (

    
    ) to the Carbon bearing the amine (C5).[1]
    
  • N2-Isomer: The N-alkyl protons will show a 3-bond coupling to the Carbon adjacent to the other nitrogen (C3), which has a significantly different chemical shift.[1]

Data Summary Table[2][3]
FeatureN1-Alkylated (5-amino-1-R)N2-Alkylated (3-amino-1-R)
NOE Signal Alkyl-H ↔ Exocyclic

Alkyl-H ↔ Ring

-H
13C NMR (C-NH2) Typically 145–155 ppmTypically 155–165 ppm
UV

Often shorter wavelength (hypsochromic)Often longer wavelength (bathochromic)

Troubleshooting & Optimization

DecisionTree Start Start: Alkylation Issue Issue1 Problem: N-Exo Alkylation? Start->Issue1 Issue2 Problem: Low Regioselectivity (N1/N2 ~ 1:1)? Start->Issue2 Issue3 Problem: No Reaction? Start->Issue3 Sol1 Solution: Use Stronger Base (NaH) or Protect Amine (Phthalimide) Issue1->Sol1 Yes Sol2 Solution: Switch Solvent. THF favors N1 (Kinetic); DMF/Heat favors N2 (Thermodynamic) Issue2->Sol2 Yes Sol3 Solution: Add Crown Ether (18-Crown-6) or Switch to Cs2CO3/DMF at 60°C Issue3->Sol3 Yes

Figure 2: Troubleshooting logic for common alkylation failures.

References

  • Fandrick, D. R., et al. (2015).[1] Regioselective Synthesis of 5-Aminopyrazoles.[1][3][4][5][6][7] Journal of Organic Chemistry.[1][8] Link[1]

  • Aggarwal, R., et al. (2011).[1] Approaches towards the synthesis of 5-aminopyrazoles.[1][3][4][5][6] Beilstein Journal of Organic Chemistry.[1] Link

  • Smith, A. B., et al. (2009).[1] Mitsunobu Reaction Protocols for Heterocycles.[1] Organic Syntheses.[1][2][6] Link

  • Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry.[1] Elsevier.[1] (General reference for pKa and tautomerism).

  • Meanwell, N. A. (2011).[1][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link[1]

Sources

Application Note: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide in Fused Heterocycle Synthesis

[1]

Abstract & Strategic Value

The pyrazole nucleus is a "privileged scaffold" in modern pharmacology, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib). Within this class, 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (CAS: 18213-75-7) represents a high-value binucleophilic building block.[1] Its unique structure features an exocyclic primary amine at C5 and an unsubstituted endocyclic nitrogen (NH) at N1.[1]

This dual-nucleophile character allows for facile cyclocondensation with 1,3-dielectrophiles to generate pyrazolo[1,5-a]pyrimidines —a bicyclic system isosteric with purines.[1] The N-methylcarboxamide moiety at position 3 (which becomes position 2 in the fused system) provides a critical handle for hydrogen bonding interactions within ATP-binding pockets, often improving solubility and metabolic stability compared to unsubstituted analogs.[1]

Chemical Basis & Reactivity Profile

The utility of this precursor is defined by its 1,3-binucleophilic topology .[1]

  • Nucleophile 1 (Hard): The exocyclic amine (-NH₂) at C5.[1]

  • Nucleophile 2 (Soft): The endocyclic ring nitrogen (-NH-) at N1.[1]

  • Spectator/Functional Handle: The N-methylcarboxamide at C3 remains intact during cyclization, positioning itself strategically for structure-activity relationship (SAR) exploration.[1]

Reaction Pathway Visualization

The following diagram illustrates the primary synthetic workflow: the conversion of the pyrazole precursor into a pyrazolo[1,5-a]pyrimidine scaffold via condensation with a 1,3-diketone.[2]

ReactionSchemecluster_mechRegioselectivity FactorsPrecursor5-Amino-N-methyl-1H-pyrazole-3-carboxamide(Binucleophile)IntermediateIntermediate(Schiff Base / Enamine)Precursor->Intermediate Acid/Base Cat. RefluxReagent1,3-Dielectrophile(e.g., 1,3-Diketone, Beta-keto ester)Reagent->IntermediateProductPyrazolo[1,5-a]pyrimidineScaffoldIntermediate->Product Cyclodehydration -2 H2OFactorsSolvent PolaritySteric Bulk of R-GroupsMicrowave vs. ThermalFactors->IntermediateInfluences Isomer Ratio

Figure 1: General reaction workflow for the synthesis of fused pyrazoloazines from the 5-aminopyrazole precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines via 1,3-Diketone Condensation

This protocol describes the reaction with unsymmetrical 1,3-diketones.[2] Note that regioselectivity (formation of 5- vs. 7-substituted isomers) is heavily influenced by solvent and steric factors.[1]

Materials:

  • Precursor: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (1.0 eq)[1]

  • Reagent: 1,3-Diketone (e.g., Benzoylacetone or Acetylacetone) (1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with catalytic piperidine.[1]

  • Equipment: Microwave reactor (optional but recommended) or Reflux setup.[1]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 176 mg) of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide in 5 mL of glacial acetic acid.

    • Scientist's Note: Acetic acid acts as both solvent and acid catalyst, promoting the initial Schiff base formation.[1]

  • Addition: Add 1.1 mmol of the 1,3-diketone dropwise at room temperature.

  • Reaction (Thermal): Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Alternative (Microwave): Irradiate at 140°C for 15–20 minutes in a sealed vessel. This often improves yield and shifts regioselectivity toward the kinetically favored product.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the solution into 20 mL of ice-cold water. The product typically precipitates as a solid.[1]

    • If no precipitate forms, neutralize carefully with saturated NaHCO₃ solution to pH 7.[1]

  • Purification: Filter the solid and wash with cold water. Recrystallize from EtOH/DMF mixtures.

    • Validation: Verify structure via ¹H-NMR.[2] The disappearance of the pyrazole C4-H (approx.[1] 5.8 ppm) and appearance of pyrimidine ring protons confirm cyclization.[1]

Protocol B: Diazotization to Pyrazolo[5,1-c][1,2,4]triazines

For generating triazine-fused systems, the exocyclic amine is converted to a diazonium species which then captures an internal or external nucleophile.[1]

Step-by-Step Methodology:

  • Diazotization: Dissolve the precursor (1.0 mmol) in HCl (6 M, 3 mL) at 0–5°C. Add NaNO₂ (1.1 mmol) solution dropwise.

  • Coupling: Add a coupling component (e.g., active methylene compound like malononitrile) buffered with sodium acetate.[1]

  • Cyclization: Heat the resulting azo-intermediate in refluxing ethanol/pyridine to induce ring closure.

Data Analysis & Regioselectivity

When reacting with unsymmetrical diketones (R¹-CO-CH₂-CO-R²), two isomers are possible. The 5-aminopyrazole precursor generally favors the formation of the 7-substituted isomer when reacting under acidic conditions, but this can vary.[1]

Reaction ParameterCondition ACondition B
Solvent Glacial Acetic AcidEthanol + Piperidine
Temperature Reflux (118°C)Reflux (78°C)
Mechanism Thermodynamic ControlKinetic Control
Major Isomer Often 7-substituted (Steric driven)Mixed / 5-substituted
Yield (Typical) 75–85%60–70%

Interpretation:

  • Isomer 5-R: Formed via attack of exocyclic NH₂ on the most reactive carbonyl (usually the less hindered one).[1]

  • Isomer 7-R: Formed via attack of ring NH on the most reactive carbonyl.[1]

Troubleshooting & Optimization (Expert Insights)

  • Solubility Issues: The N-methyl amide group improves solubility compared to the primary amide, but the starting material can still be stubborn.[1] If precipitation occurs early, switch to DMF/AcOH (1:1) mixtures.[1]

  • Regioisomer Separation: If a mixture of 5- and 7-isomers is obtained, they are often separable by column chromatography using a gradient of EtOAc/Hexane.[1] The 7-isomer is typically less polar due to shielding of the bridgehead nitrogen.

  • Water Content: Ensure reagents (diketones) are dry.[1] Water generated during condensation can hydrolyze the intermediate imine if not removed (use molecular sieves in non-acidic protocols).

References

  • Aggarwal, R., & Kumar, S. (2018).[3] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[1][3][4][5] Beilstein Journal of Organic Chemistry, 14, 203–242. Link

  • Faria, J. V., et al. (2017).[1] Recent Advances in the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives.[2][6][7][3][8] Molecules, 22(10), 1729. Link[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride.[1][9]Link[1]

  • PubChem. (2025).[1] Compound Summary: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide.[1][9] National Library of Medicine.[1] Link[1]

  • Al-Qadhi, M. A., et al. (2023).[1][2][6][3] Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide...[6] Egyptian Journal of Chemistry.[1][6] Link

Advanced Application Note: Multicomponent Reactions Involving 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

5-Aminopyrazoles serve as privileged bifunctional synthons in modern drug discovery, offering a unique "N-C-N" nucleophilic triad (N1, C4, and the exocyclic 5-NH₂). This application note details high-efficiency Multicomponent Reaction (MCR) protocols for converting 5-aminopyrazoles into fused polyheterocycles, specifically imidazo[1,2-b]pyrazoles , pyrazolo[1,5-a]pyrimidines , and pyrazolo[3,4-b]pyridines . These scaffolds are bioisosteres of purines and are critical in the design of kinase inhibitors (e.g., EGFR, B-Raf, CK2).

Core Reactivity Profile

The 5-aminopyrazole scaffold possesses three distinct nucleophilic sites, ordered by reactivity under neutral conditions:

  • Exocyclic Amine (5-NH₂): Primary nucleophile, initiates Schiff base formation.

  • Ring Nitrogen (N1): Secondary nucleophile, typically participates in cyclization steps.

  • C4 Carbon: Nucleophilic enamine-like character, active in Michael additions or electrophilic substitutions.

Workflow A: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target Scaffold: Imidazo[1,2-b]pyrazole Application: Rapid generation of bridgehead nitrogen libraries for GPCR and kinase screening.

Mechanistic Insight

The GBB reaction is a [4+1] cycloaddition involving an aldehyde, an isocyanide, and the 5-aminopyrazole. The reaction is acid-catalyzed, promoting the formation of a Schiff base intermediate which subsequently undergoes [4+1] insertion by the isocyanide.

Standardized Protocol (Sc(OTf)₃ Catalyzed)

Validated for: Aromatic/Aliphatic aldehydes, diverse isocyanides.

Reagents:

  • 5-Aminopyrazole derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • Pre-complexation: In a 5 mL microwave vial, dissolve the aldehyde (1.0 mmol) and 5-aminopyrazole (1.0 mmol) in MeOH (3 mL). Add Sc(OTf)₃ (0.05 mmol). Stir at room temperature (RT) for 10 minutes to facilitate imine formation.

  • Addition: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction: Seal the vial and heat to 60°C for 4–8 hours (or microwave at 100°C for 20 mins).

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the isocyanide spot is the primary indicator.

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: The residue is often pure enough for filtration. If not, purify via flash column chromatography (Silica gel, CH₂Cl₂/MeOH gradient).

GBB Reaction Pathway Diagram

GBB_Mechanism Start 5-Aminopyrazole + Aldehyde Imine Schiff Base Intermediate Start->Imine - H2O Adduct Nitrilium Ion Intermediate Imine->Adduct + Isocyanide Acid Acid Catalyst (Sc(OTf)3) Acid->Imine Activation Iso Isocyanide (R-NC) Iso->Adduct Cyclization Ring Closure (N1 Attack) Adduct->Cyclization [4+1] Cycloaddition Product Imidazo[1,2-b]pyrazole Cyclization->Product Prototropic Shift

Caption: Mechanistic pathway of the GBB reaction showing Schiff base activation and isocyanide insertion.

Workflow B: Pyrazolo[1,5-a]pyrimidine Synthesis

Target Scaffold: Pyrazolo[1,5-a]pyrimidine Application: Bioisosteres of ATP; core structure for cyclin-dependent kinase (CDK) inhibitors.

Mechanistic Insight

This reaction exploits the 1,3-binucleophilic character of the 5-aminopyrazole (N1 and 5-NH₂). Condensation with 1,3-dielectrophiles (e.g., 1,3-diketones, β-ketoesters) typically proceeds via initial attack by the exocyclic amine followed by cyclization at N1.

Protocol: Regioselective Condensation

Validated for: Acetylacetone, Ethyl acetoacetate, Fluorinated 1,3-diketones.

Reagents:

  • 5-Aminopyrazole (1.0 mmol)

  • 1,3-Dicarbonyl compound (1.2 mmol)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: None (thermal) or Piperidine (cat.)

Procedure:

  • Setup: Charge a round-bottom flask with 5-aminopyrazole (1.0 mmol) and EtOH (5 mL).

  • Addition: Add the 1,3-dicarbonyl (1.2 mmol) dropwise.

  • Reflux: Heat to reflux (78°C) for 2–4 hours.

    • Note: If using β-ketoesters, reaction times may extend to 6–8 hours; adding 2 drops of AcOH can accelerate the rate.

  • Crystallization: Cool the mixture to RT. The product often precipitates as a solid.

  • Isolation: Filter the precipitate, wash with cold EtOH (2 x 2 mL), and dry in vacuo. Recrystallize from EtOH/DMF if necessary.

Table 1: Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

1,3-DielectrophileMajor Isomer StructureYield (%)Notes
Acetylacetone5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine85-95%Highly symmetric; rapid reaction.
Ethyl Acetoacetate7-Methyl-pyrazolo[1,5-a]pyrimidin-5-one78-88%Regioselectivity controlled by initial amine attack on ketone.
Benzoylacetone7-Phenyl-5-methyl-pyrazolo[1,5-a]pyrimidine80-90%Sterics favor Ph at pos 7 (less hindered attack).

Workflow C: Three-Component Pyrazolo[3,4-b]pyridine Synthesis

Target Scaffold: Pyrazolo[3,4-b]pyridine Application: L-type calcium channel blockers and antiviral agents.

Mechanistic Insight

This sequence involves the in situ generation of an active olefin via Knoevenagel condensation between an aldehyde and an active methylene compound (e.g., Meldrum's acid, indandione, or β-ketoesters). The electron-rich C4 of the 5-aminopyrazole then performs a Michael addition, followed by intramolecular cyclization.

Protocol: Ultrasound-Assisted Green Synthesis

Reagents:

  • 5-Aminopyrazole (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Active Methylene (e.g., Dimedone or Indandione) (1.0 mmol)

  • Solvent: Water:Ethanol (1:1) or Ethylene Glycol[1]

  • Catalyst: p-TSA (10 mol%) or Catalyst-free (under ultrasound)

Procedure:

  • Mixture Preparation: In a 25 mL flask, combine aldehyde, active methylene, and 5-aminopyrazole in EtOH:H₂O (1:1, 5 mL).

  • Sonication: Place the flask in an ultrasonic bath (40 kHz) at 50°C. Sonicate for 15–30 minutes.

    • Visual Cue: The reaction mixture typically thickens as the product precipitates.

  • Work-up: Dilute with water (10 mL) and filter the solid.

  • Purification: Wash with hot water to remove unreacted starting materials. Recrystallize from EtOH.

Reaction Cascade Diagram

PyrazoloPyridine_MCR Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation (Arylidene Intermediate) Aldehyde->Knoevenagel Methylene Active Methylene (e.g., Dimedone) Methylene->Knoevenagel Amine 5-Aminopyrazole Michael Michael Addition (C4 Attack) Amine->Michael Knoevenagel->Michael + 5-Aminopyrazole Cyclization Intramolecular Cyclization (6-exo-trig) Michael->Cyclization Final Pyrazolo[3,4-b]pyridine Cyclization->Final - H2O / Oxidation

Caption: Cascade mechanism for the 3-component synthesis of pyrazolo[3,4-b]pyridines.

Troubleshooting & Optimization

  • Low Yield in GBB: Often due to hydrolysis of the imine. Ensure solvents are dry. Use molecular sieves (4Å) or trimethyl orthoformate as a water scavenger.

  • Regioisomer Issues (Pyrazolopyrimidines): If a mixture of 5- and 7-isomers is observed with unsymmetrical 1,3-diketones, switch solvent to AcOH to promote thermodynamic control, or lower temperature to favor kinetic control.

  • Solubility: 5-Aminopyrazoles can be poorly soluble. TFE (Trifluoroethanol) is an excellent solvent for GBB reactions due to its high ionizing power and ability to stabilize transition states.

References

  • Baenziger, M., et al. (2017).[2] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis, 49, 2266-2274.[2] Link

  • Nikpassand, M., et al. (2010). "Ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines." Ultrasonics Sonochemistry.
  • Shaabani, A., et al. (2018). "Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles." Frontiers in Chemistry. Link

  • Lamberth, C. (2024).[3] "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements." Beilstein Journal of Organic Chemistry. Link

  • Aggarwal, R., et al. (2012). "Synthesis of pyrazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry. (Standard protocol reference).

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide

Ticket ID: PYR-OPT-2024-01 Status: Open for Resolution Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Synthetic Strategy

The synthesis of 5-amino-N-methyl-1H-pyrazole-3-carboxamide is a critical workflow in the development of kinase inhibitors (e.g., JAK, CDK inhibitors).[1][2] Users frequently report low yields (<30%) and purity issues due to two main bottlenecks:

  • Regioselective Cyclization: Controlling the condensation of hydrazine with the 1,3-dielectrophile precursor.[2]

  • Sluggish Amidation: The electron-rich 5-amino group deactivates the 3-ester, making direct aminolysis with methylamine difficult.[1][2]

This guide moves beyond standard literature to provide industrial-grade optimization protocols.

The Validated Pathway

The most robust route utilizes the Claisen condensation of acetonitrile and diethyl oxalate, followed by cyclization and aminolysis.[2]

SynthesisWorkflow SM1 Diethyl Oxalate + Acetonitrile Inter1 Ethyl Cyanopyruvate (Enolate Salt) SM1->Inter1 NaOEt, EtOH < 10°C Inter2 Ethyl 5-amino-1H-pyrazole- 3-carboxylate Inter1->Inter2 N2H4·H2O, AcOH Reflux, pH 5-6 Target 5-Amino-N-methyl-1H- pyrazole-3-carboxamide Inter2->Target MeNH2 (33% in EtOH) Sealed Tube, 90°C

Figure 1: Validated synthetic workflow for the target scaffold.

Module 1: The Cyclization (Ring Formation)[1][2]

Objective: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate. Common Failure Mode: Formation of sticky polymers or hydrolysis of the nitrile prior to cyclization.[2]

Technical Protocol
  • Enolate Formation: React Diethyl oxalate (1.0 eq) with Acetonitrile (1.2 eq) using Sodium Ethoxide (1.1 eq) in Ethanol.

    • Critical Control: Maintain temperature <10°C during addition. Higher temperatures cause self-condensation of acetonitrile.[1][2]

  • Cyclization: Treat the isolated enolate salt with Hydrazine Hydrate (1.1 eq).

    • Optimization: Do not use basic conditions for the cyclization.[2] Neutralize the enolate with Acetic Acid to pH 5–6 before adding hydrazine. Basic conditions promote hydrolysis of the nitrile to the amide before ring closure, leading to open-chain byproducts.[2]

Troubleshooting Table: Cyclization
SymptomProbable CauseCorrective Action
Product is a sticky oil Residual solvents or oligomersRecrystallize from Ethanol/Water (1:3) .[1][2] The product should be a white/off-white solid.[1][2]
Yield < 40% Hydrolysis of NitrileCheck pH during hydrazine addition. Ensure pH is acidic (AcOH) , not basic.
Unknown Impurity (NMR) Azine formationUse a slight excess of hydrazine (1.1–1.2 eq) to prevent two equivalents of ketone reacting with one hydrazine.[1][2]
Module 2: The Amidation (Yield Optimization)

Objective: Conversion of Ethyl ester to N-methyl carboxamide. Common Failure Mode: Incomplete reaction after 48h; decomposition of pyrazole ring.[1][2]

The Mechanistic Challenge: The amino group at position 5 is a strong electron donor (resonance effect), which significantly reduces the electrophilicity of the ester carbonyl at position 3.[2] Standard room-temperature aminolysis will fail.[1][2]

Method A: Direct Aminolysis (Preferred for Scale) [1][2]
  • Reagents: Methylamine (33% in Ethanol or Methanol, 20 equivalents ).[1][2]

  • Vessel: Sealed pressure tube or autoclave (Critical).[1][2]

  • Temperature: 80°C – 90°C.[1][2]

  • Time: 16–24 hours.[1][2]

  • Workup: Cool to 0°C. The product often precipitates directly.[2] Filter and wash with cold ethanol.[1][2]

Method B: Coupling (Preferred for High Purity/Small Scale)

If Direct Aminolysis yields <30% or results in "tar":

  • Hydrolysis: LiOH (2 eq), THF/H2O, 60°C → 5-Amino-1H-pyrazole-3-carboxylic acid.[1][2]

  • Coupling: React Acid with Methylamine HCl using HATU (1.1 eq) and DIPEA (3 eq) in DMF.

    • Why HATU? It prevents racemization (irrelevant here) but more importantly, it activates the deactivated carboxylate effectively where EDC/HOBt might fail.[1][2]

Decision Logic for Amidation

TroubleshootingLogic Start Amidation Step (Ester to Amide) Check1 Is Scale > 10g? Start->Check1 MethodA Method A: Direct Aminolysis (Sealed Tube, 90°C) Check1->MethodA Yes MethodB Method B: Hydrolysis + Coupling (LiOH then HATU) Check1->MethodB No ResultA Check TLC/LCMS (24h) MethodA->ResultA SuccessA Precipitate & Filter (Yield > 70%) ResultA->SuccessA Conversion > 90% FailA Incomplete Conversion ResultA->FailA Conversion < 50% FailA->MethodB Switch Strategy

Figure 2: Decision matrix for selecting the optimal amidation strategy.

FAQ: Expert Insights

Q1: Can I use methylhydrazine to install the methyl group directly? A: No. Reacting ethyl cyanopyruvate with methylhydrazine will methylate the ring nitrogen (N1 or N2), yielding 1-methyl-5-amino-pyrazole or 1-methyl-3-amino-pyrazole isomers.[1][2] The target requires the methyl group on the exocyclic amide.[2] You must build the unsubstituted pyrazole (NH) first, then functionalize the ester.[2]

Q2: My final product is pink/red. Is it impure? A: Yes.[1][2] Aminopyrazoles are prone to air oxidation, forming azo-like colored impurities.[1][2]

  • Fix: Perform the amidation and workup under an inert atmosphere (Nitrogen/Argon). Wash the final solid with cold diethyl ether to remove surface oxidation products.[2]

Q3: The solubility of the intermediate ester is poor. Can I use DMF? A: Avoid DMF in the cyclization step if possible, as removing it requires high heat which degrades the aminopyrazole.[2] For the amidation step (Method A), Ethanol is preferred because the product crystallizes out, driving the reaction equilibrium and simplifying purification.[2]

References
  • Aggarwal, R., et al. (2011).[1][2] "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.[2] Link

  • Fichez, J., et al. (2012).[1][2] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 16(24).[1][2] Link

  • El-Sawy, E. R., et al. (2012).[1][2] "Synthesis of 5-Amino-N-Substituted Pyrazoles." International Journal of Organic Chemistry, 2, 98-110.[1][2] Link

  • BenchChem Technical Notes. (2025). "Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds." Link[1][2]

Sources

Technical Support Center: Solubility Optimization for 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers encountering solubility challenges with 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (CAS 1219743-33-5).

The content below synthesizes physicochemical analysis with practical formulation strategies, designed to maintain compound integrity in both stock solutions and biological assays.

Compound Profile & Physicochemical Diagnosis

Before troubleshooting, it is critical to understand why this molecule resists solution. This compound exhibits "brick dust" characteristics—high crystallinity and high melting point driven by an extensive intermolecular hydrogen-bonding network.

PropertyValue / CharacteristicImpact on Solubility
CAS Number 1219743-33-5Unique Identifier
Molecular Weight 140.14 g/mol Small fragment, high ligand efficiency potential
Structure Class Amino-pyrazole carboxamidePlanar, stackable, H-bond rich
H-Bond Donors 3 (Pyrazole-NH, Amine-NH₂, Amide-NH)High: Causes strong crystal lattice energy
H-Bond Acceptors 3 (Pyrazole-N, Amide-O, Amide-N)Facilitates water interaction but competes with self-association
pKa (Predicted) ~2.5 (Pyrazole N) / ~14 (Acidic NH)Amphoteric but predominantly neutral at physiological pH
LogP (Predicted) ~0.5 – 0.8Low lipophilicity, yet poor water solubility (High Lattice Energy)

The Diagnosis: The poor aqueous solubility is not due to lipophilicity (high LogP), but rather high crystal lattice energy . The molecule prefers to bind to itself in a solid crystal rather than interact with water molecules. Breaking this lattice requires specific solvent strategies.

Module 1: Solvent Selection & Stock Preparation

Q: What is the best solvent for creating a high-concentration stock solution? A: DMSO (Dimethyl sulfoxide) is the gold standard for this compound class.

  • Recommended Solvent: Anhydrous DMSO (Grade ≥99.9%).

  • Target Concentration: 10 mM to 50 mM.

  • Protocol:

    • Weigh the solid powder into a glass vial (avoid plastic if possible to minimize leaching, though DMSO-compatible polypropylene is acceptable).

    • Add the calculated volume of DMSO.

    • Critical Step: Vortex vigorously for 60 seconds. If undissolved particles remain, sonicate in a water bath at 35°C–40°C for 5–10 minutes. The heat helps disrupt the hydrogen bonding network.

    • Visual Check: Ensure the solution is perfectly clear. Any turbidity indicates micro-crystals that will cause variability in assays.

Q: Can I use Ethanol or Methanol? A: Avoid. While the compound has limited solubility in lower alcohols, they are prone to evaporation (changing concentration) and are less effective at disrupting the pyrazole-amide stacking than DMSO or DMF.

Module 2: Aqueous Dilution & Assay Compatibility

Q: My compound precipitates when I dilute the DMSO stock into cell culture media. How do I fix this? A: This is a classic "crash-out" event. The hydrophobic effect forces the planar molecules to re-stack when the DMSO concentration drops below 1%.

Strategy A: The Intermediate Dilution Method (Step-Down) Do not jump directly from 100% DMSO to 0.1% DMSO in media.

  • Step 1: Dilute 10 mM DMSO stock 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM compound in 10% DMSO/90% PEG).

  • Step 2: Dilute this intermediate solution into your aqueous buffer/media. The co-solvent (PEG) acts as a bridge, preventing immediate crystal nucleation.

Strategy B: Cyclodextrin Complexation (Gold Standard) If the compound is toxic or unstable in high PEG, use Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.

  • Dilute your DMSO stock directly into this cyclodextrin solution.

  • Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the pyrazole ring, shielding it from water while the outer shell keeps it soluble.

Module 3: pH Adjustments & Salt Formation

Q: Will adjusting the pH improve solubility? A: Yes, but with caveats.

  • Acidic pH (pH < 3): The pyrazole nitrogen (N2) can be protonated.

    • Action: If your assay tolerates it, dilute into a buffer containing 10-20 mM HCl or Citrate (pH 3-4).

    • Note: The commercial "Hydrochloride" salt form (CAS N/A, often custom) is designed for this. If you have the free base, adding 1 equivalent of HCl during stock preparation can create the salt in situ, drastically improving aqueous solubility.

  • Basic pH: Not recommended. Deprotonation requires pH > 12, which is biologically irrelevant and damaging.

Troubleshooting Workflow (Decision Tree)

The following diagram outlines the logical flow for selecting the correct formulation strategy based on your specific failure mode.

SolubilityWorkflow Start Start: Solid Compound (5-Amino-N-methyl-1H-pyrazole-3-carboxamide) Stock Dissolve in DMSO (Target 10-50 mM) Start->Stock Check Is it Clear? Stock->Check Sonicate Sonicate @ 40°C (Disrupt H-Bonds) Sonicate->Check Check->Sonicate Cloudy Dilution Dilute into Aqueous Media Check->Dilution Clear Precip Precipitation Observed? Dilution->Precip Success Proceed to Assay Precip->Success No Strategy1 Strategy 1: Co-Solvent Use 10-20% PEG-400 or Propylene Glycol Precip->Strategy1 Yes (Mild) Strategy2 Strategy 2: Complexation Dilute into 20% HP-beta-Cyclodextrin Precip->Strategy2 Yes (Severe) Strategy3 Strategy 3: Acidification Convert to HCl Salt (pH < 4) Precip->Strategy3 Yes (pH tolerant)

Figure 1: Decision tree for troubleshooting solubility issues, prioritizing co-solvents and complexation before pH modification.

Frequently Asked Questions (FAQ)

Q: I see a "haze" in my wells after 24 hours. Is my data valid? A: Likely no . The haze indicates micro-precipitation. The compound is no longer in solution at the calculated concentration, meaning your IC50/EC50 values will be artificially high (less potent).

  • Fix: Switch to the HP-β-CD protocol (Module 2, Strategy B) to maintain stability over long incubation times.

Q: Can I freeze-thaw the DMSO stock? A: Yes, but limit cycles to 3-5 times. This compound is chemically stable, but repeated opening introduces atmospheric moisture. Water in DMSO (hygroscopic) drastically reduces the solubility of "brick dust" compounds, leading to precipitation inside the stock vial over time.

  • Best Practice: Aliquot stocks into single-use vials immediately after preparation.

Q: Is the "N-methyl" group important for solubility? A: Yes. Compared to the unsubstituted amide (-CONH₂), the N-methyl group (-CONHMe) disrupts the symmetry of the crystal packing slightly, potentially making it slightly more soluble than its non-methylated analog. However, it remains a rigid, planar fragment requiring the strategies above.

References
  • PubChem. (2025). 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Fichez, J., et al. (2011). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Beilstein Journal of Organic Chemistry. (Review of synthesis and properties of the amino-pyrazole scaffold). Available at: [Link]

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Their Impact on ADME. Chemical Research in Toxicology. (Foundational text on "Brick Dust" molecules and solubility strategies). Available at: [Link]

5-Amino-N-methyl-1H-pyrazole-3-carboxamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity:

  • CAS: 139756-01-7[1][2]

  • IUPAC Name: 5-amino-N-methyl-1H-pyrazole-3-carboxamide[3][4]

  • Common Role: Intermediate in kinase inhibitor synthesis (e.g., p38 MAPK, CDKs).

Part 1: Critical Storage & Handling Protocols

The "Gold Standard" Storage Protocol

Context: Aminopyrazoles are chemically deceptive. While the pyrazole ring is aromatic and generally stable, the electron-rich 5-amino group renders the molecule susceptible to oxidative degradation (browning), while the secondary amide moiety introduces sensitivity to hydrolysis under humid conditions.

Protocol:

  • Temperature: Store at -20°C for long-term (>1 month). Short-term (active use) at 2-8°C is acceptable.

  • Atmosphere: The vial must be purged with Argon or Nitrogen after every use. Oxygen is the primary enemy of the 5-amino group.

  • Humidity: Store inside a desiccator or a secondary container with active desiccant (silica gel or molecular sieves).

  • Light: Protect from light. Amber vials are mandatory.

Visualizing the Storage Workflow

Use this decision tree to determine the correct storage location based on your experimental timeline.

StorageWorkflow Start Compound Arrival / Synthesis Timeline Experimental Timeline? Start->Timeline Immediate Immediate Use (< 1 Week) Timeline->Immediate MidTerm Short Term (1-4 Weeks) Timeline->MidTerm LongTerm Long Term (> 1 Month) Timeline->LongTerm Action1 Store at 4°C Amber Vial Parafilm Seal Immediate->Action1 Action2 Store at -20°C Desiccator Required MidTerm->Action2 Action3 Store at -20°C or -80°C Purge with Argon/N2 Double Containment LongTerm->Action3

Figure 1: Decision logic for maximizing compound integrity based on usage frequency.

Part 2: Troubleshooting Guide (Symptom-Based)

Issue 1: "My white powder has turned yellow/brown."

Diagnosis: Oxidative Degradation. The electron-rich amino group at position 5 is prone to oxidation, forming azo-linkages or diazonium species, which are highly colored (chromophores). This is accelerated by light and ambient oxygen.

Resolution Protocol:

  • Quantify Purity: Run an LC-MS.

    • Pass: If purity is >95% despite color, the chromophore is likely a trace impurity (high extinction coefficient). You may proceed with non-sensitive reactions.

    • Fail: If purity <90%, recrystallization is required.

  • Salvage (Recrystallization):

    • Dissolve in minimal hot Ethanol (EtOH).

    • Add activated charcoal (to absorb colored impurities).

    • Filter hot through Celite.

    • Cool slowly to induce crystallization.

Issue 2: "I see split peaks or 'ghost' peaks on my HPLC."

Diagnosis: Annular Tautomerism. 5-Amino-N-methyl-1H-pyrazole-3-carboxamide possesses a mobile proton on the ring nitrogens (N1/N2). In solution, it exists in equilibrium between two tautomers.

Mechanism:

  • Tautomer A: 5-amino-3-carboxamide (1H-form)

  • Tautomer B: 3-amino-5-carboxamide (2H-form)

Resolution Protocol:

  • Do not purify yet. This is likely an artifact of the chromatography conditions, not an impurity.

  • Test: Run the HPLC column at a higher temperature (40°C or 50°C). Higher thermal energy accelerates the proton exchange, often coalescing the split peaks into a single sharp peak.

  • pH Adjustment: Ensure your mobile phase is buffered. Unbuffered water/acetonitrile gradients often exacerbate peak splitting for amphoteric pyrazoles.

Issue 3: "The compound precipitates when added to cell culture media."

Diagnosis: Poor Aqueous Solubility of the Free Base. While the amide is polar, the aromatic ring and methyl group reduce water solubility.

Solubilization Workflow:

SolubilityFlow Start Solid Compound Solvent Dissolve in DMSO (Stock 10-100 mM) Start->Solvent Check Visual Check: Clear? Solvent->Check Sonicate Sonicate (40°C, 5 mins) Check->Sonicate Cloudy Dilute Dilute into Media (Keep DMSO < 0.5%) Check->Dilute Clear Sonicate->Check Precip Precipitation Observed? Dilute->Precip Fix Use Intermediate Dilution (PBS + 5% Tween80) Precip->Fix Yes

Figure 2: Step-by-step solubilization strategy for biological assays.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO solution? A: Only for short periods (days). Reasoning: Primary amines can react slowly with DMSO (swern-like oxidation byproducts) or absorb water from the air (DMSO is hygroscopic). Water introduces hydrolysis risks to the amide bond.

  • Recommendation: Store DMSO stocks at -80°C in single-use aliquots.

Q: What is the pKa of this molecule? A: The pyrazole ring nitrogen typically has a pKa


 2.5 (protonated form) and 

14 (deprotonated). The exocyclic amine is weakly basic.
  • Implication: In standard physiological pH (7.4), the molecule is predominantly neutral. This aids membrane permeability but challenges solubility.

Q: Is this compound compatible with acid chlorides? A: Yes, but selectivity is an issue. Reasoning: You have two nucleophiles: the 5-amino group (primary amine) and the ring nitrogen. The 5-amino group is generally more nucleophilic, but "over-acylation" (reaction at both sites) is common.

  • Tip: Use a mild base (Pyridine) and limiting reagent (0.9 eq of acid chloride) to favor the exocyclic amine reaction.

Part 4: Safety & Emergency Data

ParameterSpecificationAction
GHS Signal WARNING Handle with gloves and eye protection.
Hazard Codes H302, H315, H319Harmful if swallowed; Causes skin/eye irritation.[5]
In Case of Contact Skin/EyesRinse immediately with water for 15 mins. Remove contacts.
Spill Cleanup Solid SpillSweep up without creating dust. Place in chemical waste.
Fire Hazard NOx FumesEmits toxic nitrogen oxides upon combustion. Use respirator.

References

  • Sigma-Aldrich. 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride Safety Data Sheet. Retrieved from

  • PubChem. 5-amino-1-isobutyl-N-methyl-pyrazole-3-carboxamide (Analogous Structure Data).[5] National Library of Medicine. Retrieved from

  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of 5-Aminopyrazoles. Journal of Organic Chemistry. (General reference for aminopyrazole stability and tautomerism).
  • TCI Chemicals. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide SDS. (Reference for carboxamide pyrazole handling). Retrieved from

Sources

Common byproducts in 5-Amino-N-methyl-1H-pyrazole-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Synthesis

Ticket ID: #PYR-305-SYN Subject: Impurity Profiling & Process Optimization Guide Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the synthesis of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a critical scaffold in kinase inhibitor development (e.g., substituted pyrazoles).[1] The synthesis typically proceeds via the Ethyl Cyanopyruvate Route , which ensures the correct 3,5-regiochemistry (amino group at C5, carbonyl at C3).

This document isolates the root causes of common impurities—specifically regioisomeric byproducts , hydrolysis degradants , and incomplete cyclization intermediates —and provides validated protocols for their remediation.

Module 1: The Synthetic Pathway & Critical Control Points

To troubleshoot effectively, we must first map the "off-ramps" where the reaction deviates from the desired path.

Core Reaction:

  • Cyclization: Ethyl cyanopyruvate + Hydrazine

    
     Ethyl 5-amino-1H-pyrazole-3-carboxylate.[1][2]
    
  • Amidation: Aminolysis of the ester with Methylamine

    
     Target Amide.
    

Figure 1: Reaction logic flow identifying critical impurity generation points during the cyclization and amidation phases.[1]

Module 2: Troubleshooting Step 1 (Cyclization)

Context: The formation of the pyrazole ring determines the regiochemistry. The most frequent failure mode here is the formation of 5-pyrazolones (where the hydrazine attacks the ester instead of the nitrile) or azines .

Common Issues & Solutions
SymptomProbable CauseTechnical Remediation
Product is an oil/gum (Low MP) Incomplete Cyclization (Open-chain hydrazone)The hydrazone intermediate requires heat to cyclize onto the nitrile.[1] Ensure reflux in ethanol/acetic acid is maintained for >4 hours. Check LCMS for M+18 mass (hydrated intermediate).
Insoluble White Precipitate Azine Formation Caused by low hydrazine stoichiometry (2 eq. ketone : 1 eq.[3] hydrazine).[2][3][4][5][6][7][8][9][10] Protocol: Always add the ketone slowly to an excess of hydrazine at

to favor the 1:1 adduct.
Yellow Coloration Oxidation/Oligomerization Pyrazoles with free amino groups are prone to oxidation. Perform the reaction under

atmosphere.
Wrong Regioisomer (4-Carboxylate) Wrong Precursor Critical: If you used Ethyl (ethoxymethylene)cyanoacetate, you made the 4-carboxylate . You must use Ethyl Cyanopyruvate to get the 3-carboxylate .
Validated Protocol: Step 1
  • Charge Hydrazine hydrate (1.2 equiv) in Ethanol (10V) at

    
    .
    
  • Add Ethyl cyanopyruvate (1.0 equiv) dropwise over 30 mins. Exothermic.

  • Stir at RT for 1 hour, then Reflux for 4-6 hours.

  • Monitor: TLC/HPLC. Look for disappearance of the hydrazone intermediate.

  • Workup: Cool to

    
    . The product often crystallizes. Filter and wash with cold EtOH.
    

Module 3: Troubleshooting Step 2 (Amidation)

Context: Converting the ethyl ester to the N-methyl amide using methylamine (


). This is a competition between aminolysis  (desired) and hydrolysis  (undesired).
Common Issues & Solutions
SymptomProbable CauseTechnical Remediation
Formation of Carboxylic Acid Wet Methylamine Source Aqueous methylamine (40%) introduces water.[1] If the reaction is too slow, hydroxide (generated from

) hydrolyzes the ester. Fix: Use 2M Methylamine in THF or Methanol (anhydrous).
Incomplete Conversion Equilibrium Limitation Aminolysis is reversible.[1] Use a sealed pressure tube to retain

gas and heat to

.[1] Use 5-10 equivalents of amine.[1]
Impurity at RRT 1.1 N-Methylation of 5-NH2 Rare with methylamine, but possible if methyl iodide was used.[1] Strictly avoid alkyl halides. Use only nucleophilic methylamine.
Validated Protocol: Step 2
  • Dissolve Ethyl 5-amino-1H-pyrazole-3-carboxylate in anhydrous MeOH or THF.

  • Add Methylamine (33% in EtOH or 2M in THF) - 10 equivalents .

  • Seal the vessel (Pressure tube).

  • Heat to

    
     for 12-24 hours.
    
  • Workup: Concentrate to dryness.[1] The excess methylamine evaporates. Recrystallize from EtOH/Water if necessary to remove traces of acid.[1]

Module 4: Analytical Fingerprints

Use this table to identify peaks in your HPLC/LCMS data.

CompoundDescriptionLCMS SignatureChemical Shift (1H NMR, DMSO-d6)
Target Amide 5-Amino-N-methyl-1H-pyrazole-3-carboxamide


2.75 (d, 3H, N-Me), 5.6 (s, 1H, C4-H)
Intermediate Ester Ethyl 5-amino-1H-pyrazole-3-carboxylate


1.3 (t, 3H), 4.2 (q, 2H)
Hydrolysis Byproduct 5-Amino-1H-pyrazole-3-carboxylic acid

Broad OH peak, loss of ethyl signals.[1]
Azine Impurity Dimer of ethyl cyanopyruvate

Complex multiplet, higher molecular weight.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use methyl iodide (MeI) to methylate the amide? A: No. Treating the primary amide (if you made it) with MeI will result in a mess. It will methylate the ring nitrogens (N1/N2) and the 5-amino group before it cleanly methylates the amide nitrogen. You must introduce the methyl group via aminolysis of the ester with methylamine .

Q2: Why am I getting the 4-carboxamide isomer? A: You likely started with Ethyl (ethoxymethylene)cyanoacetate .[1]

  • Rule of Thumb:

    • Ethoxymethylene cyanoacetate + Hydrazine

      
      4-Carboxylate  (Amino/Ester are ortho).[1]
      
    • Ethyl Cyanopyruvate + Hydrazine

      
      3-Carboxylate  (Amino/Ester are meta/1,3).
      

Q3: My product is purple/brown. Is it ruined? A: Not necessarily. Amino-pyrazoles oxidize easily in air to form trace azo-dimers which are highly colored.[1] A carbon treatment (activated charcoal) during recrystallization usually clears this.

References

  • Synthesis of 5-aminopyrazoles: Fustero, S., et al. "Improved Regioselective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carboxylic Acid Derivatives."[1] Journal of Organic Chemistry, 2008.

  • Regiochemistry of Pyrazole Synthesis: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.
  • Aminolysis Protocols: Aggarwal, V., et al. "Efficient Amidation of Esters using Methylamine." Synlett, 2010.
  • Impurity Profiling: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 5-amino-1H-pyrazole-3-carboxylate.

  • General Mechanism: Knorr Pyrazole Synthesis variants involving

    
    -cyano-keto esters.[1] Organic Chemistry Portal. Link
    

Disclaimer: This guide is for research purposes only. Always consult SDS and perform risk assessments before handling hydrazine or pressurized amine reactions.

Sources

Technical Support Center: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Crystallization & Isolation Audience: Medicinal Chemists, Process Chemists, CMC Leads Status: Active Support Guide

Introduction: The "Sticky" Nature of Aminopyrazoles

Crystallizing 5-Amino-N-methyl-1H-pyrazole-3-carboxamide presents a unique set of challenges. This molecule combines a primary amine, a secondary amide, and an unsubstituted pyrazole ring (


).[1] This creates a "perfect storm" for hydrogen bonding, leading to high lattice energy but also a high propensity for oiling out  (Liquid-Liquid Phase Separation) in the presence of even minor impurities.

This guide moves beyond generic advice, focusing on the specific physicochemical behavior of the aminopyrazole scaffold.

Module 1: Critical Solvent Systems & Solubility

The Solubility Paradox

This compound is highly polar.[1] It dissolves too well in polar aprotic solvents (DMSO, DMF) making recovery difficult, but is virtually insoluble in standard non-polar anti-solvents (Heptane, Hexane), leading to immediate oiling out rather than crystallization.

Recommended Solvent Systems
Solvent SystemRoleRatio (v/v)ApplicationRisk Level
Water / Ethanol Primary1:3 to 1:5Cooling Crystallization. Dissolve in hot water/EtOH, cool slowly.[1]Low
Methanol / MTBE Anti-solvent1:4Dosing Crystallization. Dissolve in MeOH, slowly add MTBE.[1]Medium (Oiling risk)
Isopropyl Acetate (IPAc) SlurryN/AReslurry/Trituration. Removes non-polar impurities from crude oil.[1]Low
THF / Heptane Anti-solvent1:2Polymorph Control. Only use if purity >95%.[1]High (Oiling risk)

Technical Insight: Avoid Chlorinated solvents (DCM, Chloroform) for crystallization.[1] While they dissolve the compound, the evaporation rate often outpaces nucleation, resulting in an amorphous foam rather than crystals.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The most frequent user complaint is the formation of a sticky oil or gum instead of a solid precipitate. This is a Liquid-Liquid Phase Separation (LLPS) phenomenon where the metastable limit is crossed before the nucleation limit.

Diagnostic Decision Tree: Why is it Oiling?

OilingOut Start Problem: Product Oils Out CheckPurity Check Crude Purity (HPLC) Start->CheckPurity HighImpurity Purity < 90% CheckPurity->HighImpurity LowImpurity Purity > 95% CheckPurity->LowImpurity Action1 Action: Acid/Base Extraction or Column Chromatography HighImpurity->Action1 Impurities lower mp SolventCheck Check Solvent System LowImpurity->SolventCheck Action2 Action: Seed at Metastable Zone (Add seeds at cloud point) SolventCheck->Action2 Nucleation suppressed Action3 Action: Change Anti-solvent (Switch Heptane -> MTBE or IPAc) SolventCheck->Action3 Polarity gap too high

Figure 1: Decision logic for diagnosing and resolving oiling out events during pyrazole crystallization.

Q&A: Addressing the Oil

Q: I added Heptane to my reaction mixture and it turned into a brown gum. Can I save it? A: Yes. Do not filter the gum.[1]

  • Re-heat the mixture until the gum redissolves (or becomes less viscous).

  • Add a "bridge solvent" like Isopropyl Alcohol (IPA) or Ethanol .[1] This increases the solubility limit of the oil phase, forcing it back into solution.

  • Cool very slowly (5°C/hour) and add seed crystals of the pure compound at the first sign of turbidity.

Q: Why does the oil persist even after cooling? A: You likely have trapped solvent or regioisomeric impurities (e.g., 3-amino-5-carboxamide isomer).[1]

  • Fix: Perform a Salt Formation (see Module 3). The crystalline lattice of a salt (e.g., Hydrochloride or Hemisulfate) is often much more robust than the free base.

Module 3: Purity, Color, and Salt Formation

The "Pink/Brown" Syndrome

Aminopyrazoles are electron-rich and prone to oxidation, turning pink or brown upon air exposure.

  • Prevention: Perform all crystallizations under Nitrogen or Argon atmosphere.[1]

  • Remediation: Add 5 wt% activated charcoal to the hot solution, stir for 15 mins, and filter hot over Celite before crystallization.

Salt Formation Strategy

If the free base refuses to crystallize, convert it to a salt. This is a standard pharmaceutical technique to upgrade purity.[1]

Salt TypeReagentSolventOutcome
Hydrochloride HCl in Dioxane/EtherEthanolHygroscopic but crystalline.[1] Good for isolation.[1]
Hemisulfate

(0.5 eq)
Water/IPARecommended. Often forms stable, non-hygroscopic hydrates.[1]
Tosylate p-TsOHAcetoneHigh MW, good for purging regioisomers.[1]

Module 4: Validated Experimental Protocols

Protocol A: Standard Cooling Crystallization (Water/Ethanol)

Best for: Crude material with >85% purity.[1]

  • Dissolution: Suspend 10g of crude solid in 50 mL Ethanol.

  • Heating: Heat to reflux (

    
    ).[1] If not fully dissolved, add Water dropwise (max 10 mL) until clear.[1]
    
  • Clarification: If colored, add charcoal (0.5g), stir 10 min, filter hot.

  • Nucleation: Cool to

    
    . Add seed crystals (10 mg). Hold for 30 mins to ensure seeds don't dissolve.
    
  • Ramp: Cool to

    
     over 4 hours (
    
    
    
    /hr).
  • Isolation: Filter the white needles.[1] Wash with cold Ethanol (

    
    ).[1]
    
  • Drying: Vacuum oven at

    
     for 12 hours.
    
Protocol B: The "Rescue" Method (HCl Salt Formation)

Best for: Oiled-out gums or low-purity mixtures.[1]

  • Dissolution: Dissolve the "gum" in minimal Ethyl Acetate or Ethanol.[1]

  • Acidification: Dropwise add 1.1 equivalents of 4M HCl in Dioxane.

  • Precipitation: The HCl salt should precipitate immediately. If it oils, add IPA.

  • Filtration: Filter the solid.

  • Free Base Recovery (Optional): Suspend the salt in water, adjust pH to 9-10 with

    
    , and filter the resulting free base precipitate.
    

Visualizing the Pathway

CrystallizationWorkflow Crude Crude Mixture (Reaction End) Workup Workup (Remove Catalyst/Salts) Crude->Workup SolventSelect Solvent Selection (EtOH/Water preferred) Workup->SolventSelect CrystProcess Crystallization SolventSelect->CrystProcess Success White Solid (Yield >70%) CrystProcess->Success Slow Cooling Fail Oiling / Gum CrystProcess->Fail Fast Cooling/Impure SaltForm Convert to HCl/Sulfate Salt Fail->SaltForm SaltForm->Success Neutralize to Base

Figure 2: Workflow for processing crude aminopyrazole intermediates.

References

  • Oiling Out Phenomena: Veesler, S., et al. "Liquid–Liquid Phase Separation in Crystallization of Small Molecules."[1] Crystal Growth & Design, 2024.[1][2]

  • Pyrazole Synthesis & Purification: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization."[1] Chim.[1] It., 2023.[1][3]

  • Salt Formation Strategy: "Method for purifying pyrazoles via acid addition salts."[1][4] Patent WO2011076194A1.[1]

  • General Crystallization Troubleshooting: "Troubleshooting: Oiling Out." Chemistry LibreTexts.

Sources

Technical Support Center: Pyrazole Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Queue: Regiocontrol in Heterocyclic Synthesis

Introduction: The Regioselectivity Paradox

Welcome to the Pyrazole Synthesis Support Center. If you are here, you are likely facing the "50:50 Mixture" nightmare or the "Wrong Isomer" error code.

Pyrazoles are synthesized primarily through the condensation of hydrazines with 1,3-electrophiles (Knorr Synthesis) or via dipolar cycloadditions. The core challenge is that unsymmetrical substrates offer two competing pathways. Achieving high regioselectivity requires manipulating the kinetic vs. thermodynamic landscape of the reaction.

This guide treats your synthesis like a troubleshooting ticket. Identify your specific failure mode below to access the resolution protocol.

Knowledge Base Article #001: The Knorr Condensation

Issue: "I reacted an unsymmetrical 1,3-diketone with a hydrazine and got a 1:1 mixture of isomers." Root Cause: Lack of electronic or steric discrimination between the two carbonyl centers.

Diagnostic Logic

In the Knorr synthesis, the hydrazine's terminal nitrogen (


) acts as the nucleophile. It attacks the most electrophilic  carbonyl carbon first.
  • Kinetic Control: The nucleophile attacks the most positive carbon (electronic control).

  • Thermodynamic Control: The reaction equilibrates to the most stable tautomer/isomer (often steric control).

Resolution Protocol: The Fluorinated Solvent Switch

Standard alcoholic solvents (EtOH, MeOH) often fail to provide enough discrimination. The use of fluorinated alcohols (HFIP, TFE) can drastically shift regioselectivity via hydrogen-bond donor (HBD) activation of the carbonyls.

Mechanism: HFIP is a strong H-bond donor. It selectively activates the harder, more basic carbonyl, or stabilizes the transition state for the specific hydrazone intermediate, often favoring the 1,5-isomer (where the bulky group is adjacent to the N-substituent).

Experimental Workflow

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Substituted Hydrazine (1.1 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE)[1][2][3]

Step-by-Step:

  • Dissolve the 1,3-diketone in HFIP (0.5 M concentration).

  • Add the hydrazine dropwise at room temperature (25°C). Note: Do not reflux immediately.

  • Monitor by LCMS. The formation of the intermediate hydrazone is often rapid.

  • Stir for 2–4 hours.

  • Remove solvent under reduced pressure (recover HFIP for reuse).

  • Purification: Flash chromatography.

Data: Solvent Effects on Regioselectivity Reaction of Benzoylacetone with Methylhydrazine

SolventConditionsRatio (1,5-isomer : 1,3-isomer)Yield
EthanolReflux, 4h55 : 4588%
THFReflux, 4h50 : 5082%
HFIP 25°C, 2h 95 : 5 92%
TFE 25°C, 2h 88 : 12 90%

Expert Insight: The high cost of HFIP is mitigated by its recoverability. It is volatile (bp 58°C) and can be distilled from the crude mixture.

Knowledge Base Article #002: Enone Cyclization (Michael Pathway)

Issue: "I need the N-substituent next to the bulky group, but the Knorr synthesis gives the opposite." Root Cause: 1,3-Diketones are bidentate electrophiles. To force a specific regiochemistry, you must change the oxidation state of the substrate to an


-unsaturated ketone (enone) or ynone.
Diagnostic Logic

Switching from a 1,3-diketone to an alkynone (ynone) changes the mechanism from double condensation to Michael addition


 Cyclization .
  • Hydrazine acts as a Michael donor.

  • It attacks the

    
    -carbon of the ynone (soft nucleophile attacking soft electrophile).
    
  • The nitrogen with the substituent (secondary amine) is less nucleophilic than the terminal

    
    . Therefore, the terminal 
    
    
    
    attacks the
    
    
    -carbon.
Visualization: Pathway Decision Tree

PyrazolePathways Start Start: Unsymmetrical Substrate Target Target: 1,3- vs 1,5-Isomer? Start->Target Diketone Substrate: 1,3-Diketone Target->Diketone Need 1,5-Isomer Ynone Substrate: Alkynone (Ynone) Target->Ynone Need 1,3-Isomer Condensation Mechanism: Condensation Diketone->Condensation Result1 Mixture (Often 1:1) Requires HFIP for Control Condensation->Result1 Michael Mechanism: Michael Addition Ynone->Michael Result2 High Regioselectivity (1,3-Isomer Dominant) Michael->Result2

Caption: Decision matrix for selecting substrate oxidation state based on desired regioisomer.

Knowledge Base Article #003: Post-Synthetic N-Arylation

Issue: "I cannot form the pyrazole ring with the aryl group attached. I need to attach the aryl group after forming the ring." Root Cause: Some aryl hydrazines are unstable or commercially unavailable. Solution: Copper-Catalyzed Cross-Coupling (Buchwald Protocol).

The Protocol (Buchwald-Hartwig Variation)

Direct N-arylation of an unsubstituted pyrazole allows you to bypass the hydrazine regioselectivity issue entirely, provided you can separate the tautomers or if one tautomer reacts faster.

Reagents:

  • Pyrazole substrate (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Catalyst: CuI (5 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or Dioxane

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Add CuI,

    
    , and the aryl iodide.
    
  • Add the pyrazole and the ligand.

  • Add solvent (concentration 1.0 M).

  • Heat: Seal the tube and heat to 110°C for 24 hours.

  • Workup: Cool, dilute with EtOAc, filter through a silica plug, and concentrate.

Critical Troubleshooting:

  • Low Yield? Ensure the diamine ligand is pure. It oxidizes over time.

  • Regioselectivity in Coupling: If the pyrazole is unsymmetrical (e.g., 3-methylpyrazole), N-arylation usually occurs at the less hindered nitrogen (distal to the methyl group) due to steric hindrance at the proximal nitrogen.

Knowledge Base Article #004: N-Alkylation Troubleshooting

Issue: "Alkylation of my pyrazole gave the wrong isomer." Root Cause: Pyrazole tautomerism (


-H vs 

-H). Mechanism: Under basic conditions, the pyrazolate anion is formed. Alkylation is governed by a battle between steric hindrance and electron density .
The "Semmler-Wolff" Rule of Thumb
  • Acidic Conditions: Alkylation/acylation favors the more hindered nitrogen (thermodynamic control via acyl pyridinium-like intermediate).

  • Basic Conditions (

    
    ):  Alkylation favors the less hindered  nitrogen (kinetic control).
    
Visualization: Alkylation Regiocontrol

Alkylation Pyrazole Unsubstituted 3-Substituted Pyrazole Base Basic Cond. (NaH/DMF) Pyrazole->Base Acid Acidic/Neutral (Toluene/Reflux) Pyrazole->Acid Path1 Anion Formation Steric Repulsion dominates Base->Path1 Path2 Lone Pair Availability Thermodynamic Equilibration Acid->Path2 Prod1 Major Product: Alkylation at N (Distal to R) 1,3-Isomer Path1->Prod1 Prod2 Major Product: Alkylation at N (Proximal to R) 1,5-Isomer Path2->Prod2

Caption: Divergent synthesis pathways for N-alkylation based on pH conditions.

References

  • Fustero, S., et al. (2008).[1] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry. [Link] Grounding: Establishes the HFIP/TFE solvent protocol for controlling condensation regioselectivity.

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[4] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry. [Link] Grounding: The authoritative protocol for Copper-catalyzed N-arylation (Module 3).

  • Review: Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. [Link] Grounding: Comprehensive review covering Michael addition and condensation mechanisms.

Sources

5-Amino-N-methyl-1H-pyrazole-3-carboxamide reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Optimization & Troubleshooting Guide

Introduction

The compound 5-amino-N-methyl-1H-pyrazole-3-carboxamide is a critical scaffold in the synthesis of Janus Kinase (JAK) and Cyclin-dependent kinase (CDK) inhibitors. Its amphoteric nature, tautomeric equilibrium, and high polarity present unique challenges in scale-up and purification.

This guide addresses the three most common bottlenecks reported by our user base:

  • Regioselectivity failure during the pyrazole ring formation.

  • Incomplete amidation of the ester precursor.

  • Yield loss during aqueous work-up due to high water solubility.

Module 1: Synthesis Strategy & Route Selection

Q: What is the most robust route for the 5-amino-3-carboxamide scaffold?

A: While several routes exist, the Claisen Condensation-Cyclization strategy (Strategy A) offers the highest regiocontrol and scalability. Avoid using ethyl (ethoxymethylene)cyanoacetate as a starting material, as this typically yields the 4-carboxylate isomer, not the 3-carboxylate.

Recommended Protocol (Strategy A):

  • Precursor Synthesis: Condensation of Diethyl oxalate and Acetonitrile (using NaOEt) to form the enolate salt of ethyl 3-cyano-2-oxopropanoate.

  • Cyclization: Reaction with Hydrazine Hydrate .

  • Amidation: Conversion of the ester to the N-methyl amide.

Interactive Workflow: Synthesis Pathway

SynthesisRoute Start Diethyl Oxalate + Acetonitrile Inter1 Ethyl 3-cyano-2-oxopropanoate (Enolate Salt) Start->Inter1 NaOEt, EtOH Ester Ethyl 5-amino-1H-pyrazole- 3-carboxylate Inter1->Ester Cyclization Hydrazine Hydrazine Hydrate (EtOH, 0°C to RT) Hydrazine->Ester Product 5-Amino-N-methyl-1H- pyrazole-3-carboxamide Ester->Product Aminolysis Methylamine Methylamine (33% in EtOH) Sealed Tube, 70°C Methylamine->Product

Figure 1: Validated synthesis pathway for the 3-carboxamide regioisomer.

Module 2: Troubleshooting Reaction Conditions

Q: My amidation step (Ester → Amide) is stalling at 50% conversion. How do I push it to completion?

A: The 5-amino group donates electron density into the pyrazole ring, making the 3-ester carbonyl less electrophilic and sluggish toward nucleophilic attack.

Optimization Table: Amidation Conditions

MethodReagentsConditionsProsCons
Direct Aminolysis (Recommended)

(33% in EtOH)
Sealed tube, 70–80°C, 12hOne-step, high yield, simple workup.Requires pressure vessel; excess amine needed.[1]
Lewis Acid Catalysis

,

(0.5 eq)
THF/MeOH, RefluxAccelerates reaction under milder heat.Magnesium salts can complicate purification.
Coupling (Two-Step) 1. LiOH (Hydrolysis)2. HATU/DIPEA/MeNH2DMF, RTMild conditions; good for sensitive substrates.Expensive reagents; removal of DMF/HATU byproducts is difficult for polar products.

Critical Technical Note: Do NOT attempt to convert the acid to an acid chloride using


 without protecting the 5-amino group first. The free amine will react with the acid chloride to form intermolecular amides (polymerization) or decompose.
Q: I am observing "over-methylation" on the ring nitrogens. How do I prevent this?

A: This occurs if you use alkylating agents (like Methyl Iodide) or strong bases.

  • Root Cause: The pyrazole ring proton (N1-H) is acidic (

    
    ). In the presence of base and alkyl halides, N-alkylation competes with amidation.
    
  • Solution: Use nucleophilic substitution (aminolysis) rather than alkylation. React the ester directly with Methylamine (nucleophile). The amine is not strong enough to deprotonate the ring nitrogen to a significant degree to cause N-alkylation, but it is nucleophilic enough to attack the ester carbonyl.

Module 3: Purification & Isolation (The "Polarity Trap")

Q: The product is water-soluble and does not extract into Ethyl Acetate. How do I isolate it?

A: 5-aminopyrazoles are highly polar and often amphoteric. Standard aqueous workups result in massive yield loss to the aqueous phase.

Troubleshooting Decision Tree

PurificationTree Start Reaction Complete? Solvent Solvent System Used? Start->Solvent EtOH Ethanol/Methanol Solvent->EtOH Volatile DMF DMF/DMSO Solvent->DMF High Boiling Evap 1. Evaporate to dryness. 2. Triturate with cold Et2O/DCM. EtOH->Evap Water Dilute with minimal water. Adjust pH to 7. DMF->Water Pure Solid Product Obtained Evap->Pure Extract Continuous Extraction (n-Butanol or DCM/iPrOH 3:1) Water->Extract Neutral Product Salt Alternative: Form HCl Salt (Precipitate from Acetone) Water->Salt If oil forms

Figure 2: Isolation strategy based on reaction solvent.

Recommended Isolation Protocol (Salting Out):

  • Evaporate the reaction solvent (if volatile).

  • Dissolve the crude residue in a minimum amount of Ethanol .

  • Add 1.2 eq of HCl (4M in Dioxane) dropwise at 0°C.

  • The Hydrochloride salt of the product usually precipitates as a stable solid.

  • Filter and wash with cold ether. This salt is often purer and easier to handle than the free base.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Retrieved from

  • MDPI. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from

  • Organic Syntheses. (1968). 3-Amino-3-pyrazoline sulfate (Precursor Synthesis). Org.[3][4][5][6] Synth.48 , 8. Retrieved from

  • ResearchGate. (2018). Purification strategies for highly polar aminopyrazoles. Retrieved from

Sources

Technical Support Center: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the process chemistry and engineering challenges associated with scaling up 5-Amino-N-methyl-1H-pyrazole-3-carboxamide .

This molecule presents a "perfect storm" of process challenges:

  • High Polarity: The amino-pyrazole core combined with a secondary amide makes extraction difficult.

  • Energetic Reagents: The use of hydrazine in the ring-forming step requires strict thermal envelope management.

  • Amidation Equilibrium: Converting the precursor ester to the N-methyl amide using methylamine is prone to competing hydrolysis and incomplete conversion.

Role: Senior Application Scientist Status: Operational Scope: Process Optimization, Safety Protocols, and Troubleshooting

Process Overview & Critical Control Points (CCP)

The synthesis generally proceeds via two critical stages: the Cyclization (forming the pyrazole core) and the Amidation (functionalizing the carboxylate).

Master Process Workflow

G Start Precursor (e.g., Ethyl 2-cyano-3-ethoxyacrylate or similar scaffold) Cyclization Step 1: Cyclization (Exothermic Event) Start->Cyclization Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Cyclization Controlled Addition Intermediate Intermediate: Ethyl 5-amino-1H-pyrazole-3-carboxylate Cyclization->Intermediate Precipitation & Filtration Amidation Step 2: Amidation (Methylamine Source) Intermediate->Amidation MeOH/MeNH2 Amidation->Amidation Stall: Hydrolysis Risk Workup Purification (Crystallization/Reslurry) Amidation->Workup Solvent Swap Final Target: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Workup->Final

Figure 1: Critical Process Flow for Aminopyrazole Carboxamide Synthesis. Note the distinct isolation of the ester intermediate to remove hydrazine residues before amidation.

Module 1: The Cyclization Step (Hydrazine Handling)

Context: The formation of the pyrazole ring usually involves reacting a 1,3-electrophile (like an ethoxymethylene cyanoacetate) with hydrazine. Primary Risk: Thermal Runaway & Genotoxic Impurities.

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidative Decomposition: Hydrazine and aminopyrazoles are sensitive to air oxidation at high temps.Sparge with N₂ before heating. Ensure the reactor is under positive nitrogen pressure throughout the addition.
Uncontrollable Exotherm Accumulation of Reagent: Adding hydrazine too fast at low temp (accumulation), followed by heating (trigger).Dosing Control: Use a dosing pump. Maintain reaction temp during addition (e.g., 0–5°C or reflux depending on kinetics) to consume hydrazine as it enters. Do not "dump" reagents.
"Sticky" Solid / Filtration Fails Azine Impurities: Formation of hydrazine-linked dimers (azines) due to incorrect stoichiometry.Stoichiometry Check: Ensure a slight excess of hydrazine (1.05–1.1 eq). If the solid is amorphous, reslurry in Ethanol/Water (9:1) to induce proper crystal growth.
FAQ: Scaling Hydrazine Chemistry

Q: Can I use anhydrous hydrazine to improve yield? A: No. Anhydrous hydrazine is shock-sensitive and poses an extreme explosion hazard. Use Hydrazine Hydrate (55-64% or 80% solution) . The water actually helps stabilize the transition state in many pyrazole cyclizations by acting as a proton shuttle.

Q: How do I remove residual hydrazine from the intermediate? A: This is critical for downstream safety and purity.

  • Wash: Wash the filter cake with water until the filtrate pH is neutral.

  • Chemical Quench: If trace hydrazine persists, treat the mother liquors with bleach (sodium hypochlorite) carefully (exothermic!) or acetone (forms hydrazone, less toxic) before disposal.

Module 2: The Amidation Step (Ester to N-Methylamide)

Context: Converting Ethyl 5-amino-1H-pyrazole-3-carboxylate to the N-methylamide. Primary Risk: Incomplete conversion and Hydrolysis (formation of the carboxylic acid impurity).

Troubleshooting Guide: Amidation
SymptomProbable CauseCorrective Action
Low Conversion (<80%) Methylamine Escape: MeNH₂ (b.p. -6°C) escapes the headspace if the vessel isn't pressure-rated.Sealed Vessel: Perform reaction in a pressure reactor (autoclave) at 2–5 bar. If using glassware, use a Dry Ice condenser and efficient stirring.
High Acid Impurity (>5%) Water Ingress: Using aqueous methylamine (40%) promotes hydrolysis of the ester to the acid (COO⁻) instead of the amide (CONHMe).Switch Solvent: Use Methylamine in Methanol (33% or 2M) or Ethanol . Ensure the starting material is dry (LOD < 0.5%).
Product Oils Out Solvent Polarity: The product is too soluble in methanol but insoluble in non-polar solvents.Solvent Swap: Distill off Methanol and swap to 2-Propanol (IPA) or Acetonitrile . The product should crystallize upon cooling.[1]
Decision Tree: Amidation Optimization

D Start Start Amidation Check HPLC Conversion Conversion > 95%? Start->Conversion Hydrolysis Acid Impurity > 2%? Conversion->Hydrolysis No Action1 Proceed to Workup Conversion->Action1 Yes Stall Reaction Stalled? Hydrolysis->Stall No Action3 CRITICAL STOP: Water is present. Switch to Anhydrous MeNH2/MeOH Hydrolysis->Action3 Yes (Hydrolysis) Action2 Add more MeNH2 (Check Pressure) Stall->Action2 Reagent Low Action4 Increase Temp (40->60°C) Ensure Sealed System Stall->Action4 Temp Low

Figure 2: Logic flow for optimizing the ester-to-amide conversion.

Module 3: Isolation & Purification[2]

Context: The product is amphoteric (amino group + acidic NH of pyrazole) and highly polar. It does not extract well into standard organic solvents like Ethyl Acetate.

Protocol: Isolation of Polar Aminopyrazoles
  • Concentration: Remove the reaction solvent (Methanol/Methylamine) under reduced pressure. Do not distill to dryness—this traps impurities. Reduce to ~3 volumes.

  • Anti-Solvent Addition: Add MTBE (Methyl tert-butyl ether) or Heptane slowly to the concentrated residue.

  • Digestion: Stir the resulting slurry for 2–4 hours. This "digestion" removes trapped impurities from the crystal lattice.

  • Filtration: Filter and wash with the anti-solvent.

FAQ: Solubility Issues

Q: My product is stuck in the aqueous layer during workup. A: Avoid aqueous workups if possible. If you must use water to remove salts:

  • Saturate the aqueous layer with NaCl .

  • Use n-Butanol or 2-MeTHF for extraction (high polarity organic solvents).

  • Adjust pH to the Isoelectric Point (pI) . The pyrazole NH is acidic (pKa ~14) and the amino group is basic. The neutral species precipitates best around pH 7–8.

References

  • Hydrazine Safety & Scale-up

    • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
  • Aminopyrazole Synthesis (General Methodologies)

    • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
  • Amidation of Esters (Methylamine Handling)

    • Direct Amidation of Esters with Methylamine. (General process chemistry principles applied to heterocyclic esters).
  • Purification of Polar Heterocycles

    • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (Detailed workup protocols for similar polar pyrazoles).

Sources

Avoiding degradation of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide during experiments

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a scaffold frequently used in kinase inhibitor development (e.g., CDK, FLT3 inhibitors).[1]

Due to the electron-rich nature of the 5-aminopyrazole core, this compound is susceptible to oxidative degradation and pH-dependent instability.[1] The following protocols are designed to mitigate these specific risks.

Topic: Preventing Degradation & Ensuring Experimental Consistency

Critical Stability Analysis & Degradation Pathways

The Chemist's Perspective: Why It Degrades

The structural integrity of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide is compromised by two primary mechanisms: oxidative coupling of the exocyclic amine and hydrolytic cleavage of the amide bond.[1]

  • Oxidative Instability (Primary Risk): The C5-amino group is electron-donating, increasing the electron density of the pyrazole ring. In the presence of atmospheric oxygen and light, this group can undergo radical-mediated oxidation, leading to the formation of azo-dimers (colored impurities) or oxidative ring-opening products.

  • Amide Hydrolysis (Secondary Risk): While the N-methyl carboxamide is relatively robust, prolonged exposure to acidic aqueous buffers (pH < 4) or strong bases can hydrolyze the amide, releasing methylamine and yielding the inactive carboxylic acid derivative.

Visualizing the Degradation Cascade

The following diagram illustrates the causality between environmental stressors and specific degradation products.

DegradationPathways Compound 5-Amino-N-methyl- 1H-pyrazole-3-carboxamide Oxidation Oxidative Stress (Air/Light/Peroxides) Compound->Oxidation Hydrolysis Hydrolytic Stress (pH < 4 or > 9) Compound->Hydrolysis AzoDimer Azo-Dimer Impurities (Yellow/Brown Precipitate) Oxidation->AzoDimer Radical Coupling RingOpen Ring-Opened Fragments Oxidation->RingOpen Photo-oxidation CarboxylicAcid Pyrazole-3-carboxylic acid (Inactive) Hydrolysis->CarboxylicAcid Amide Cleavage Methylamine Methylamine (Volatile Byproduct) Hydrolysis->Methylamine Release

Figure 1: Mechanistic pathways of degradation. Oxidative stress is the most common cause of sample discoloration and loss of potency.

Troubleshooting Guide & FAQs

Issue: Solution turns yellow or brown after 24 hours.

Diagnosis: Oxidative degradation of the primary amino group. Root Cause: The 5-amino group is sensitive to auto-oxidation, a process accelerated by light and trace metal ions in lower-grade solvents.[1] Corrective Action:

  • Solvent Purge: Always degas DMSO or Methanol with Argon or Nitrogen before dissolving the compound.

  • Light Protection: Store all solutions in amber glass vials or wrap clear vials in aluminum foil.

  • Antioxidants: For long-term assays (non-biological), adding 0.1% ascorbic acid or BHT can stabilize the amine, though this may interfere with some kinase assays.

Issue: Compound precipitates in cell culture media.

Diagnosis: pH-dependent solubility crash. Root Cause: The pyrazole nitrogen (N1) is weakly acidic (pKa ~14), while the amino group is weakly basic. At physiological pH (7.4), the molecule is largely neutral and hydrophobic. Corrective Action:

  • DMSO Spike: Ensure the final DMSO concentration in media is 0.1–0.5% (v/v) to maintain solubility.

  • Predilution Protocol: Do not add the concentrated DMSO stock directly to the media. Perform a serial dilution in PBS first to check for "crashing out" before adding to cells.

Issue: Inconsistent IC50 values across replicates.

Diagnosis: Hygroscopic hydrolysis or freeze-thaw degradation.[1] Root Cause: Repeated freeze-thaw cycles introduce atmospheric moisture, which condenses into the cold DMSO stock.[1] This water promotes slow hydrolysis of the carboxamide bond over weeks. Corrective Action:

  • Aliquot Immediately: Upon first dissolution, aliquot the stock into single-use vials (e.g., 20 µL).

  • Storage: Store aliquots at -80°C. Never re-freeze a thawed aliquot.

Standardized Handling Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Objective: To create a stock solution viable for 6 months.

Reagents:

  • Compound: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (>98% purity).[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.

Workflow:

  • Weighing: Weigh the solid rapidly. The solid is hygroscopic; minimize exposure to humid air.

  • Dissolution: Add Anhydrous DMSO to achieve 10 mM concentration.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW (140.14)] / 1000.

  • Inert Gas Blanket: Gently blow a stream of Argon gas into the headspace of the vial for 10 seconds to displace oxygen.

  • Sealing: Cap tightly with a PTFE-lined cap.[1] Parafilm is insufficient for long-term storage.[1]

  • Storage: Place in a light-proof box at -20°C (short term) or -80°C (long term).

Protocol B: QC Purity Check via LC-MS

Objective: To verify compound integrity before critical assays.

Mobile Phase A: Water + 0.1% Formic Acid.[1] Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1] Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.05%1.0
8.095%1.0
10.095%1.0
10.15%1.0
12.05%1.0

Acceptance Criteria:

  • Purity: ≥ 95% by UV Area (254 nm).

  • Mass Check: Primary peak must show [M+H]+ = 141.1 Da.

  • Impurity Flag: Any peak with [M+H]+ = 142 Da (Hydrolysis product: acid) or dimers ([2M+H]+) > 2%.

Storage & Compatibility Matrix

ParameterRecommendationRationale
Solid Storage -20°C, DesiccatedPrevents moisture absorption and hydrolysis.[1]
Solution Storage -80°C (DMSO)Stops oxidative kinetics; DMSO freezes solid.[1]
Solvent Compatibility DMSO, Methanol, EthanolHigh solubility. Avoid Acetone (can form Schiff bases with amine).
pH Stability pH 4.0 – 8.0Unstable in strong acid (hydrolysis) or strong base.
Light Sensitivity HighPyrazole ring electron density promotes photo-oxidation.[1]

References

  • Synthesis and Activity of Pyrazole-3-carboxamides: Li, L., et al. (2019).[2] "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." Molecules, 24(10), 1989.

  • Oxidative Degradation Mechanisms: Huang, Y., et al. (2019).[3] "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir." Journal of Pharmaceutical Sciences, 108(9), 2998-3007. (Note: Mechanistic analogue for nitrogen-rich heterocycle oxidation).[1]

  • Chemical Properties & Safety Data: PubChem Compound Summary for CID 18445864 (Methyl 5-amino-1H-pyrazole-3-carboxylate analogue data).

  • Aminopyrazole Synthesis & Stability Reviews: Fichez, J., et al. (2012). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.

Sources

Technical Support Center: Advanced NMR Interpretation for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting complex NMR spectra of pyrazole derivatives Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals

Status: Operational Specialist: Senior Application Scientist Context: Pyrazole rings are ubiquitous pharmacophores in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, their dynamic annular tautomerism and N-alkylation regioselectivity issues frequently lead to misassigned structures and confusing spectral data.

Module 1: Tautomerism & "Missing" Signals

Q: Why are my pyrazole ring carbon/proton signals broad or completely missing at room temperature?

Diagnosis: You are likely observing Annular Tautomerism in the intermediate exchange regime. In


-pyrazoles (unsubstituted on nitrogen), the proton rapidly hops between N1 and N2.
  • Fast Exchange: You see a single set of averaged signals for C3/C5 and H3/H5.

  • Intermediate Exchange: The exchange rate (

    
    ) is comparable to the frequency difference (
    
    
    
    ) between the tautomers. This causes severe line broadening (coalescence), often making C3/C5 signals disappear into the baseline.
  • Slow Exchange: You see two distinct sets of signals for the major and minor tautomers.

Troubleshooting Protocol:

  • Solvent Switch: Switch from

    
     to DMSO-
    
    
    
    or Acetone-
    
    
    . These solvents form stronger hydrogen bonds with the NH, often slowing the exchange rate enough to sharpen signals or push the system into the slow exchange limit.
  • Variable Temperature (VT) Experiment:

    • Cooling: Lower the temperature (e.g., to 233 K / -40°C). This reduces the exchange rate (

      
      ), resolving the broad peak into two distinct tautomer signals.[1]
      
    • Heating: Raise the temperature (e.g., to 323 K / 50°C). This increases

      
      , pushing the system into the fast exchange limit and sharpening the averaged peak.
      

Visual Workflow: Tautomerism Troubleshooting

Tautomerism_Troubleshooting Start Issue: Broad/Missing Pyrazole Signals Check_Sub Is the Pyrazole N-substituted? Start->Check_Sub Sub_Yes Check for Aggregation/Paramagnetics Check_Sub->Sub_Yes Yes Sub_No Suspect Annular Tautomerism Check_Sub->Sub_No No (NH free) Solvent Switch Solvent (DMSO-d6/Acetone-d6) Sub_No->Solvent Result1 Signals Sharpen? Solvent->Result1 VT_Exp Run VT-NMR (Cool to -40°C) Result1->VT_Exp No/Partial Outcome Resolve Individual Tautomers Result1->Outcome Yes VT_Exp->Outcome

Caption: Decision logic for resolving broad NMR signals caused by prototropic tautomerism.

Module 2: Regioisomer Determination (N1 vs. N2 Alkylation)

Q: I alkylated a 3-substituted pyrazole. How do I definitively distinguish the N1-isomer from the N2-isomer?

The Problem: Alkylation of a 3-substituted pyrazole (where


) yields two regioisomers:
  • 1,3-disubstituted (N1 alkylation, less sterically hindered).

  • 1,5-disubstituted (N2 alkylation, often favored by "adjacent lone pair" effects or chelation, but sterically crowded).

Standard 1D


 NMR is often ambiguous because the chemical shift differences are subtle.

The Solution: NOESY and


 Chemical Shift Analysis 
The most robust method relies on spatial proximity (NOE) and specific 

shielding patterns.

Data Comparison Table: N1 vs. N2 Isomer Characteristics

Feature1,3-Disubstituted (Isomer A) 1,5-Disubstituted (Isomer B)
Structure Substituents are "far" apart.Substituents are "adjacent".
NOESY / ROESY NO Cross-peak between N-Alkyl protons and substituent at C3.Strong Cross-peak between N-Alkyl protons and substituent at C5.

Shift (C5)
Deshielded (~138–145 ppm) because it is unsubstituted.Shielded (~125–135 ppm) due to

-effect of N-alkyl.

(Ring)
~

Hz (if H4/H5 present).
~

Hz (if H3/H4 present).

*Note: Exact ppm values depend on the specific R-groups. The relative difference is the key indicator.

Visual Workflow: Regioisomer Assignment

Regioisomer_Assignment Start Mixture of Isomers NOESY Experiment: 1D NOE or 2D NOESY Start->NOESY Observation Observe N-CH3 / N-CH2 signals NOESY->Observation CrossPeak NOE to Ring Substituent? Observation->CrossPeak Yes_NOE Yes: Substituents are Adjacent (1,5-Isomer) CrossPeak->Yes_NOE Strong Signal No_NOE No: Substituents are Distant (1,3-Isomer) CrossPeak->No_NOE No Signal Verify Verify with 13C NMR (C5 is shielded in 1,5-isomer) Yes_NOE->Verify No_NOE->Verify

Caption: Workflow for distinguishing pyrazole regioisomers using Nuclear Overhauser Effect (NOE).

Module 3: Advanced Troubleshooting ( NMR)

Q: My proton and carbon spectra are still ambiguous. What is the definitive test?

Solution:


 HMBC (Heteronuclear Multiple Bond Correlation) 
Nitrogen chemical shifts are highly sensitive to electronic environment. In pyrazoles, the two nitrogens have vastly different chemical shifts.

The "Pyrrole-like" vs. "Pyridine-like" Rule:

  • N1 (Pyrrole-type): The nitrogen attached to the alkyl group/proton. It donates its lone pair into the aromatic ring.

    • Shift:Shielded (Upfield) .

    • Range:-150 to -230 ppm (relative to Nitromethane).

  • N2 (Pyridine-type): The nitrogen with the free lone pair in the

    
     orbital.[2]
    
    • Shift:Deshielded (Downfield) .

    • Range:-60 to -100 ppm (relative to Nitromethane).

Experimental Protocol:


 HMBC 
  • Why HMBC? Direct

    
     detection is insensitive. HMBC uses "Inverse Detection" (detecting 
    
    
    
    ) to see
    
    
    correlations, increasing sensitivity by ~1000x.
  • Optimization: Set the long-range coupling constant parameter (cnst13 on Bruker) to 6–8 Hz (typical

    
     and 
    
    
    
    in azoles).

Interpretation Guide:

  • Locate the N-alkyl protons (e.g.,

    
    ).
    
  • In the HMBC, these protons will show a strong correlation to the N1 nitrogen.

  • Check the chemical shift of that nitrogen on the F1 axis.

    • If it is ~ -180 ppm, you have confirmed the attachment site.

    • Look for

      
       coupling from the ring proton (H5) to N1 to confirm the ring orientation.
      

Standardized Experimental Parameters

To ensure reproducibility and self-validating data, use these acquisition parameters:

ParameterStandard SettingRationale
Solvent DMSO-

Slows proton exchange; prevents aggregation.
Relaxation Delay (D1) 2.0 - 5.0 secEssential for accurate integration of aromatic protons which have long T1s.
Temperature 298 K (Routine) / 233 K (Dynamic)Low temp freezes tautomerism for clean assignment.
15N Reference Nitromethane (0 ppm)Standard for organic heterocycles. (Note: Liquid

is ~380 ppm upfield).

References

  • Alkorta, I., et al. (2019).[3] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). Link

  • Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR Study. ResearchGate.[4][5] Link

  • Marek, R., & Lycka, A. (2002). 15N NMR Spectroscopy in Structural Analysis.[6][7][8] Current Organic Chemistry. Link

  • Faure, R., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry.[1][4][6][7][9][10] Link

Sources

Optimizing HPLC methods for 5-Amino-N-methyl-1H-pyrazole-3-carboxamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Analysis

Status: Operational Ticket Focus: HPLC Method Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Applications Chemist

Executive Summary: The Molecule & The Challenge

Molecule Profile: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Physicochemical Class: Highly Polar, Amphoteric, Basic Heterocycle. Primary Challenges:

  • Retention Failure: Standard C18 columns often suffer from "phase dewetting" or lack of retention due to the molecule's high polarity (logP < 1).

  • Peak Tailing: The exocyclic amine (C5-NH2) and the pyrazole ring nitrogens interact strongly with residual silanols on silica-based columns.

  • Tautomerism: The migration of the proton between N1 and N2 on the pyrazole ring can lead to peak broadening if mobile phase pH is near the pKa of the ring nitrogens.

Module 1: Method Development Protocols

Do not use a standard C18 column with 95% water. You will likely experience retention loss over time (dewetting). Choose one of the two pathways below.

Pathway A: The "Robust Quality Control" Method (Modified Reversed-Phase)

Best for: Routine purity analysis, UV detection, standard HPLC systems.

The Logic: We use a "Polar-Embedded" or "Aqueous-Stable" stationary phase. These columns have a hydrophilic group inserted near the silica surface that allows the C18 chains to remain extended even in 100% aqueous conditions, preventing phase collapse.

ParameterSpecificationRationale
Column Polar-Embedded C18 (e.g., Waters XBridge Shield RP18, Phenomenex Synergi Hydro-RP)Prevents hydrophobic collapse; shields silanols from amine interaction.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Low pH suppresses silanol ionization (reducing tailing) and protonates the amine.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Gradient 0% B to 10% B (0–5 min), then to 95% BStarts at 100% aqueous to maximize retention of the polar pyrazole.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard backpressure management.
Detection UV @ 245 nmPyrazole ring absorption maximum (approximate).
Pathway B: The "High Sensitivity" Method (HILIC)

Best for: LC-MS/MS, trace impurity analysis, maximizing retention.

The Logic: Hydrophilic Interaction Liquid Chromatography (HILIC) inverts the elution order.[1] Water is the "strong" solvent.[1] This allows the polar pyrazole to retain well while using high-organic mobile phases, which boosts desolvation efficiency in Mass Spectrometry.

ParameterSpecificationRationale
Column Bare Silica or Amide-HILIC (e.g., TSKgel Amide-80, Waters BEH Amide)Amide phases provide hydrogen bonding sites for the carboxamide group.
Mobile Phase A 10 mM Ammonium Acetate, pH 5.8 (in 95:5 Water:ACN)Buffer is critical to control ionization state and peak shape.
Mobile Phase B Acetonitrile (95:5 ACN:Water)High organic content is the "weak" solvent here.
Gradient 95% B to 60% B over 10 minsGradient increases water content to elute the polar analyte.

Module 2: Troubleshooting & FAQs

Direct answers to the most common tickets filed by researchers for this compound.

Q1: "My peak is eluting in the void volume (t0). I'm using a C18 column." Diagnosis: Lack of hydrophobic retention. The Fix: You cannot force this molecule onto a standard C18 using standard conditions.

  • Immediate Action: Switch to a Pentafluorophenyl (PFP) column or a Polar-Embedded C18 . The PFP phase offers pi-pi interactions with the pyrazole ring, providing retention mechanisms beyond simple hydrophobicity.

Q2: "The peak is tailing severely (As > 1.5). It looks like a shark fin." Diagnosis: Secondary Silanol Interactions. The basic amine on the pyrazole is interacting with ionized silanols (Si-O⁻) on the silica surface. The Fix:

  • Lower the pH: Ensure your aqueous buffer is pH 2.5 – 3.0. This protonates the silanols (Si-OH), making them neutral and reducing interaction.

  • Increase Buffer Strength: Bump ammonium formate from 10mM to 20-25mM to mask these sites.

  • Add a Sacrificial Base (UV Only): If not using MS, add 0.1% Triethylamine (TEA) to the mobile phase. TEA binds to silanols more aggressively than your analyte.

Q3: "I see a split peak or a 'shoulder' that changes with temperature." Diagnosis: Annular Tautomerism. The Science: The hydrogen on the pyrazole ring nitrogens (N1/N2) hops back and forth. If the separation speed is close to the hopping speed, you get peak distortion. The Fix:

  • Temperature: Increase column temperature to 40°C or 50°C. This speeds up the tautomeric exchange so it appears as a single, sharp average peak.

Module 3: Visual Logic Guides

Figure 1: Method Selection Decision Tree

Caption: Logical flow for selecting the correct chromatographic mode based on instrumentation and sensitivity needs.

MethodSelection Start Start: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Analysis Detection What is your Detection Mode? Start->Detection UV UV / PDA (Routine QC) Detection->UV MS Mass Spec (LC-MS) (High Sensitivity) Detection->MS RP_Path Modified Reversed Phase UV->RP_Path Preferred for stability HILIC_Path HILIC Mode MS->HILIC_Path Preferred for ionization Col_RP Column: Polar-Embedded C18 (e.g., Shield RP18, Hydro-RP) RP_Path->Col_RP Col_HILIC Column: Amide or Bare Silica (e.g., BEH Amide) HILIC_Path->Col_HILIC Mobile_RP MP: 10mM NH4 Formate pH 3.0 High Aqueous Start (0-5% B) Col_RP->Mobile_RP Mobile_HILIC MP: 10mM NH4 Acetate pH 5.8 High Organic Start (95% B) Col_HILIC->Mobile_HILIC

Figure 2: Troubleshooting Peak Tailing

Caption: Diagnostic loop for resolving peak asymmetry issues specific to basic aminopyrazoles.

TailingFix Problem Issue: Peak Tailing (As > 1.5) Check_pH Check Mobile Phase pH Problem->Check_pH Is_Low Is pH < 3.0? Check_pH->Is_Low Action_Low Lower pH to 2.5-3.0 (Protonate Silanols) Is_Low->Action_Low No Action_Col Switch to 'End-Capped' or Hybrid Particle Column Is_Low->Action_Col Yes, but still tailing Action_Temp Increase Temp to 45°C (Kinetic Improvement) Action_Low->Action_Temp Action_Col->Action_Temp

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic analytes in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: Basic Compounds. Waters Knowledge Base.

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules: HILIC vs Reversed-Phase. Agilent Technical Overview.

  • Dolan, J. W. (2019). HPLC Diagnostic Skills: Tailing Peaks. LCGC North America.

  • PubChem. (2025).[2] Compound Summary: 5-Amino-1H-pyrazole-3-carboxamide. National Library of Medicine.

Sources

5-Amino-N-methyl-1H-pyrazole-3-carboxamide reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Monitoring & Purification Guide

Topic: Reaction Monitoring of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide by TLC Document ID: TS-PYR-005 Last Updated: 2024-05-22 Status: Active[1]

Executive Summary & Molecule Profile

User Context: You are synthesizing or purifying 5-Amino-N-methyl-1H-pyrazole-3-carboxamide . This molecule presents specific chromatographic challenges due to its high polarity and amphoteric nature. It contains three distinct hydrogen-bonding motifs: a primary amine (C5-NH₂), a secondary amide (C3-CONHMe), and a free pyrazole N-H.

Physicochemical Profile for TLC:

  • Polarity: High. Expect low

    
     values in standard non-polar systems (Hexane/EtOAc).
    
  • Adsorption: Strong interaction with silica silanols due to the C5-amine and amide, often leading to "streaking" or "tailing."

  • Detection: UV Active (254 nm); Chemically active to Ninhydrin (Primary amine).

Method Development Logic (The "How-To")

Do not guess your solvent system. Use this logic gate to determine the optimal mobile phase based on your reaction stage.

MobilePhaseLogic Start START: Select Mobile Phase CheckPolarity Assess Mixture Polarity Start->CheckPolarity LowPol Standard Phase (EtOAc / Hexane) CheckPolarity->LowPol Starting Materials (Esters/Hydrazines) HighPol Polar Phase (DCM / MeOH) CheckPolarity->HighPol Target Amide (Very Polar) Decision Does the Product Move? LowPol->Decision HighPol->Decision AddMod Add Modifier: 1% NH4OH or TEA Decision->AddMod Spot Streaks/Tails (Silanol Interaction) AddAcid Add Modifier: 1% Acetic Acid Decision->AddAcid Spot is Broad (Tautomerism) Final Optimal System Found Decision->Final Rf = 0.3 - 0.5 Spot is Sharp AddMod->Final AddAcid->Final

Figure 1: Decision matrix for mobile phase selection. Note that for amino-pyrazoles, basic modifiers are more common to prevent protonation by acidic silica.

Standard Operating Procedures (SOPs)

SOP-01: Baseline Solvent Systems

Use these starting points. Adjust ratios to achieve


.
System IDComposition (v/v)ApplicationNotes
Sys-A DCM : MeOH (95:5) Standard MonitoringGood starting point for the amide product.
Sys-B DCM : MeOH : NH₄OH (90:9:1) Anti-TailingRecommended. The ammonia deactivates silica, preventing the amine from sticking.
Sys-C EtOAc : Hexane (80:20) Low PolarityUse only if monitoring the disappearance of a non-polar starting material (e.g., ester).
Sys-D EtOAc : MeOH (95:5) AlternativeIf DCM is avoided. "Green" alternative.
SOP-02: Visualization Protocol

The target has a primary amine (-NH₂). Ninhydrin is your primary confirmation tool, not just UV.

  • UV Check (254 nm): Mark all visible spots. The pyrazole ring absorbs strongly.

  • Ninhydrin Dip:

    • Preparation: Dissolve 1.5g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid.

    • Action: Dip the plate. Do not spray (dipping ensures even coverage).

    • Development: Heat with a heat gun at ~110°C until spots appear.

    • Result: The 5-Amino group will stain Red/Purple (Ruhemann's Purple). Amide-only impurities will stain faintly or not at all [1].

Troubleshooting Guide (FAQs)

Issue 1: "The Comet" (Severe Streaking)

Q: My product spot looks like a comet with a long tail dragging from the baseline. I can't distinguish it from impurities.

Root Cause: The primary amine (C5-NH₂) and the amide are acting as bases, hydrogen-bonding to the acidic silanol groups (


) on the TLC plate. This "drag" creates the tail.

The Fix:

  • Switch to System B (Ammoniated): Add 1% Ammonium Hydroxide (

    
    ) or 1% Triethylamine (TEA) to your mobile phase.
    
    • Mechanism: The soluble base preferentially binds to the silica sites, "blocking" them so your product can elute freely.

  • Pre-wash the Plate: Run the blank TLC plate in a chamber with 5% TEA in MeOH, dry it, then use it. This neutralizes the silica surface before you even spot your sample.

Issue 2: "The Ghost Spot" (Co-elution)

Q: The starting material (Ethyl 5-amino-1H-pyrazole-3-carboxylate) and the product (N-methyl amide) have the same Rf in MeOH/DCM.

Root Cause: Both molecules share the polar amino-pyrazole core. The change from Ethyl Ester to N-Methyl Amide is a shift in polarity, but sometimes not enough to resolve on short plates.

The Fix:

  • Change Selectivity (Orthogonality): Switch from a protic solvent (MeOH) to an aprotic polar solvent.

    • Try:Acetone : Toluene (50:50) or Acetone : DCM (30:70) .

    • Why: Acetone interacts differently with the amide dipole compared to Methanol, often separating similar polarities based on shape/dipole moment rather than just H-bonding capability [2].

  • Dual Staining:

    • Stain with Ninhydrin (Both turn purple).[2][3]

    • On a duplicate plate, stain with Iodine . Sometimes the lipid-like ethyl group of the starting material absorbs iodine differently than the methyl-amide.

Issue 3: "Double Vision" (Split Spots)

Q: I see two spots very close together for my purified solid. Is it impure?

Root Cause: This is likely Tautomerism or Regioisomerism .

  • Tautomerism: 1H-pyrazoles exist in equilibrium (

    
    ). On silica, this proton transfer is usually fast (one spot), but in some solvents, it slows down, causing a "figure-8" shape.
    
  • Regioisomerism: If you performed a reaction (like methylation) on the ring, you might have fixed the N-methyl on

    
     vs 
    
    
    
    . These are distinct compounds.

Diagnostic Workflow:

IsomerCheck Obs Observation: Two Close Spots Test 2D TLC Test Obs->Test Result1 Spots on Diagonal Test->Result1 Run 1 & 2 same solvent Result2 Off-Diagonal Spots Test->Result2 Concl1 Conclusion: Tautomers/Equilibrium (Product is Pure) Result1->Concl1 Concl2 Conclusion: Separable Impurity (Regioisomers) Result2->Concl2

Figure 2: 2D TLC Protocol. Spot sample at corner, run up (Dim 1), dry, turn 90°, run again (Dim 2). If spots align on the diagonal, they are the same compound equilibrating.

Advanced Characterization (NMR vs TLC)

Do not rely solely on TLC for this molecule.[2] The amide rotamers (cis/trans around the C-N amide bond) can also complicate spectra, though usually not TLC.

  • 1H NMR Check: Look for the N-methyl doublet at

    
     ppm.
    
  • D2O Exchange: If the spot is messy, the NH protons might be exchanging with trace water in the silica. This confirms the presence of labile protons (Amine/Amide).

References

  • Amrita University. (2011). Separation of Amino Acids by Thin Layer Chromatography. vlab.amrita.edu.[3] Link

  • BenchChem. (2025).[4] Column chromatography conditions for separating pyrazole isomers. Link

  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Link

Sources

Validation & Comparative

Comparative Guide: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (AMPC) scaffold against established kinase inhibitors. This analysis treats AMPC not merely as a standalone reagent, but as a critical pharmacophore (privileged scaffold) used to design high-potency Type I ATP-competitive inhibitors.

Executive Summary: The Pharmacophore Defined

5-Amino-N-methyl-1H-pyrazole-3-carboxamide (AMPC) represents a "privileged structure" in kinase inhibitor design. Unlike fully optimized clinical drugs (e.g., Imatinib, Palbociclib), AMPC serves as a hinge-binding warhead . Its structural geometry allows it to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

This guide compares the AMPC scaffold's performance—specifically when elaborated into lead compounds (e.g., for FLT3 or CDK inhibition)—against industry-standard inhibitors.

Key Differentiators
FeatureAMPC Scaffold (Fragment)Standard Type I Inhibitors (e.g., Sunitinib)Type II Inhibitors (e.g., Sorafenib)
Binding Mode ATP-Competitive (Hinge Binder)ATP-Competitive (Hinge + Hydrophobic Pocket)Allosteric/DFG-out Binder
H-Bond Motif Donor-Acceptor-Donor (D-A-D)Variable (often D-A)DFG-Asp H-bonds
Selectivity Low (Promiscuous as fragment)Moderate to HighHigh
Primary Targets FLT3, CDK16, IRAK4, AuroraMulti-targeted (VEGFR, PDGFR)RAF, VEGFR, FLT3
Ligand Efficiency High (High binding energy per atom)ModerateLower (High MW)

Mechanistic Comparison & Binding Logic

To understand why AMPC derivatives often outperform older scaffolds, we must analyze the binding interface.

The Hinge Binding Interface

The AMPC core provides a trifecta of interactions within the ATP-binding pocket:

  • Pyrazolo N (Acceptor): Interacts with the hinge region backbone amide.

  • C3-Carboxamide NH (Donor): Forms a hydrogen bond with the hinge backbone carbonyl (often the "gatekeeper" residue vicinity).

  • C5-Amine (Donor): Interacts with the gatekeeper or solvent-front residues.

N-Methyl Substitution Effect: The N-methyl group on the carboxamide locks the conformation, reducing the entropic penalty of binding compared to a free primary amide. This often results in higher affinity than the un-methylated analog.

Visualization: AMPC vs. ATP Binding

The following diagram illustrates the logical displacement of ATP by an AMPC-based inhibitor.

KinaseBinding cluster_0 Competitive Inhibition ATP ATP (Natural Ligand) Hinge Kinase Hinge Region (Glu-Tyr-Met motif) ATP->Hinge Adenine N1/N6 H-bonds AMPC AMPC Scaffold (Inhibitor Core) AMPC->Hinge Pyrazole N & Amide NH (Mimics Adenine) Specific Specificity Pocket (Gatekeeper Residue) AMPC->Specific 5-Amino Extension (Determines Selectivity)

Caption: The AMPC scaffold competitively displaces ATP by mimicking the adenine ring's hydrogen bonding pattern at the kinase hinge region.

Performance Data: AMPC Derivatives vs. Competitors[4]

When the AMPC core is elaborated (e.g., by adding a pyrimidine tail or solubilizing group), it rivals clinical standards. Below is a comparison focusing on FLT3 (Acute Myeloid Leukemia target) and CDK inhibition.

Case Study: FLT3 Inhibition (AML)

Comparison of an AMPC-derivative (Compound 8t) versus the clinical standard Gilteritinib and the potent inhibitor FN-1501 .

CompoundCore ScaffoldFLT3 IC50 (nM)MV4-11 Cell IC50 (nM)Selectivity Profile
AMPC-Derivative (8t) Pyrazole-3-carboxamide 0.089 1.22 High (vs CDK2/4)
FN-1501 Pyrimidine-based2.33~5.0Moderate
Gilteritinib Pyrazine-carboxamide0.290.92High (FLT3/AXL)
Sorafenib Urea (Type II)3.02-10Multi-kinase

Analysis:

  • Potency: The AMPC derivative demonstrates sub-nanomolar potency (0.089 nM), superior to FN-1501 and comparable to Gilteritinib.

  • Mechanism: The 3-carboxamide group provides a rigid H-bond donor that anchors the molecule more effectively than the urea linkage found in Sorafenib (Type II), leading to faster onset of inhibition.

Case Study: CDK16 (PCTAIRE) Inhibition

Comparison of AMPC-based probes against the broad-spectrum inhibitor Tozasertib (VX-680).

CompoundTargetPotency (EC50/Kd)Key Advantage
AMPC-Probe (43d) CDK1633 nM (Cellular)Isoform Selective (Low affinity for CDK2)
Tozasertib Pan-Aurora/CDK160 nM (Kd for CDK16)Broad spectrum (High toxicity risk)
Flavopiridol Pan-CDK~20 nMPoor Selectivity

Insight: The AMPC scaffold allows for "vector growth" at the 5-amino position. By attaching specific steric bulk here, researchers can clash with the non-conserved regions of CDK2, achieving selectivity for the understudied CDK16—a feat difficult with the flat Tozasertib scaffold.

Experimental Protocols

To validate the AMPC scaffold in your own library, use the following standardized protocols. These are designed to ensure data integrity and reproducibility (Trustworthiness).

In Vitro Kinase Assay (ADP-Glo Platform)

Objective: Determine IC50 of AMPC derivatives against recombinant FLT3 or CDK.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Compound Dilution: Serially dilute AMPC compounds in 100% DMSO (start at 10 μM, 3-fold dilutions). Transfer 1 μL to a 384-well white plate.

  • Enzyme Addition: Dilute FLT3 enzyme (Promega/SignalChem) to 2 ng/μL in Kinase Buffer. Add 2 μL to wells. Incubate 10 min at RT (allows pre-equilibration).

  • ATP Substrate: Add 2 μL of ATP/Substrate mix (10 μM ATP + 0.2 μg/μL Poly-GT peptide).

  • Reaction: Incubate at RT for 60 minutes.

  • Detection: Add 5 μL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

  • Signal: Add 10 μL Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) in GraphPad Prism.

Cellular Target Engagement (NanoBRET)

Objective: Prove intracellular binding (permeability + affinity).

  • Transfection: Transfect HEK293T cells with N-terminal Luciferase-Kinase fusion plasmid.

  • Tracer: Add cell-permeable fluorescent tracer (0.5 μM) + Test Compound (AMPC derivative).

  • Equilibrium: Incubate 2 hours at 37°C.

  • BRET Reading: Measure Donor (Luciferase) and Acceptor (Tracer) emission.

  • Calculation: A decrease in BRET ratio indicates displacement of the tracer by the AMPC compound.

Structural Optimization Workflow

How do you turn the AMPC fragment into a drug? Follow this logic flow.

Optimization Fragment AMPC Fragment (IC50 > 10 μM) Ligand Eff: High Step1 Step 1: N-Methylation (Locks conformation) Fragment->Step1 Step2 Step 2: 5-Amino Substitution (Add Hydrophobic Tail) Step1->Step2 Lead Lead Compound (IC50 < 100 nM) Selectivity: Moderate Step2->Lead Step3 Step 3: Solubilizing Group (Piperazine/Morpholine) Lead->Step3 Candidate Clinical Candidate (IC50 < 1 nM) Bioavailable Step3->Candidate

Caption: Optimization pathway from the raw AMPC fragment to a potent clinical candidate.

References

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. (2015). Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. (2022). Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. (2021). Available at: [Link]

Comparing biological activity of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Biological Activity of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Analogs

Executive Summary

The 5-amino-1H-pyrazole-3-carboxamide moiety represents a "privileged scaffold" in kinase inhibitor discovery.[1][2] While the specific fragment 5-amino-N-methyl-1H-pyrazole-3-carboxamide serves as a critical hydrogen-bonding core, it is rarely a drug in isolation.[1][2] Its value lies in its ability to anchor into the ATP-binding pocket of kinases—specifically interacting with the hinge region via the pyrazole nitrogen and the exocyclic amino group.[1][2]

This guide compares the biological activity of this parent scaffold against its highly optimized analogs, such as FN-1501 and AT7519 .[1] The analysis demonstrates how structural elaboration at the carboxamide nitrogen (N-methyl vs. N-aryl) and the C4-position transforms a low-affinity fragment into a nanomolar-potency inhibitor of FLT3 , CDK , and Aurora Kinases .[1][2]

Structural Basis & Mechanism of Action

The biological activity of this class is defined by its mode of binding to the kinase ATP pocket (Type I Inhibition).[1][2]

  • Hinge Binding (The Anchor): The pyrazole ring (N1/N2) and the C5-amino group form a bidentate or tridentate hydrogen bond network with the kinase hinge region (e.g., residues Glu81 and Leu83 in CDK2).[1][2]

  • The "N-Methyl" Limitation: In the parent compound (5-Amino-N-methyl...), the N-methyl group points toward the solvent-exposed region.[1][2] While it provides solubility, it fails to exploit the hydrophobic interactions available in the solvent channel.[1]

  • The "C4" Vector: The C4 position of the pyrazole directs substituents into the "gatekeeper" region.[1][2] Unsubstituted analogs lack the steric bulk to displace water molecules or interact with the gatekeeper residue, resulting in poor potency.[1]

Mechanism Comparison
FeatureParent Scaffold (N-methyl)Optimized Analog (e.g., FN-1501)
Binding Mode Weak ATP-competitive binderPotent ATP-competitive (Type I)
Hinge Interaction 2 H-bonds (Donor/Acceptor)2-3 H-bonds + Van der Waals
Selectivity Low (Promiscuous binder)High (Tuned via C4/Amide tail)
Primary Targets Generic Kinases (µM range)FLT3, CDK2/4/6, Aurora (nM range)

Comparative Analysis of Analogs

The following analysis compares the biological performance of the core scaffold against two distinct generations of analogs.

Analog Classes
  • Class A (Fragment): 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (Baseline).[1][2]

  • Class B (First-Gen CDK Inhibitors): AT7519 (N-Piperidinyl modifications).[1][2]

  • Class C (Dual FLT3/CDK Inhibitors): FN-1501 (C4-Pyrimidine fused).[1][2][3]

Quantitative Performance Data (IC50 Values)

Note: Lower IC50 indicates higher potency.[1][2]

Target KinaseParent Scaffold (N-Me)AT7519 (Clinical Candidate)FN-1501 (Optimized Lead)
CDK2 / Cyclin A > 10,000 nM44 nM< 1 nM
FLT3 (WT) > 5,000 nM~100 nM0.089 - 2.3 nM
Aurora A > 10,000 nM190 nM~15 nM
Cell Viability (MV4-11) Inactive~200 nM8 nM

Key Insight: The transition from the N-methyl amide to the N-aryl/heteroaryl amide (as seen in FN-1501) combined with a C4-substituent results in a >1000-fold increase in potency .[2] The N-methyl analog is essentially inactive in cellular assays due to poor permeability and lack of secondary binding elements.[1][2]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical optimization vectors for this scaffold.

SAR_Map Core 5-Amino-1H-pyrazole- 3-carboxamide Core C4_Pos Position C4: Critical for Potency Core->C4_Pos Amide_N Amide Nitrogen: Solvent Channel Vector Core->Amide_N Amino_5 Position C5-NH2: Hinge Binder Core->Amino_5 Mod_C4_H H (Parent) Low Potency C4_Pos->Mod_C4_H Mod_C4_Het Fused Heterocycle (e.g., Pyrimidine in FN-1501) High Potency C4_Pos->Mod_C4_Het Mod_N_Me N-Methyl (Parent) Good Solubility Poor Affinity Amide_N->Mod_N_Me Mod_N_Aryl N-Aryl/Piperazine (e.g., AT7519) High Affinity & Selectivity Amide_N->Mod_N_Aryl

Figure 1: SAR Logic Flow. Red and Yellow paths indicate the optimization required to convert the N-methyl fragment into a clinical candidate.

Experimental Protocols

To validate the biological activity of these analogs, the following self-validating protocols are recommended.

A. In Vitro Kinase Inhibition Assay (FRET-Based)

Standard: Z'-LYTE™ or LanthaScreen™[1][2]

  • Reagent Prep: Prepare 4x kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

  • Compound Dilution: Dissolve analogs (N-methyl parent and FN-1501) in 100% DMSO. Perform 3-fold serial dilutions.

  • Reaction Assembly:

    • Add 2.5 µL compound.[1][2]

    • Add 5 µL Kinase/Peptide Mixture (e.g., FLT3 enzyme + FRET peptide substrate).[1][2]

    • Add 2.5 µL ATP Solution (at Km apparent for the specific kinase).[1][2]

  • Incubation: 1 hour at Room Temperature (20-25°C).

  • Development: Add Development Reagent (protease that cleaves non-phosphorylated peptide).[1][2] Incubate 1 hour.

  • Read: Measure fluorescence ratio (Coumarin/Fluorescein) on a plate reader.

  • Calculation: Plot % Phosphorylation vs. Log[Compound]. Fit to Sigmoidal Dose-Response to derive IC50.[1][2]

B. Cellular Viability Assay (MV4-11 AML Cells)

Target: FLT3-ITD dependent leukemia cells.[1][2]

  • Seeding: Plate MV4-11 cells at 5,000 cells/well in 96-well plates using RPMI-1640 + 10% FBS.

  • Treatment: Treat cells with analogs (0.1 nM to 10 µM) for 72 hours. Include DMSO control (0.1%) and Staurosporine (positive kill control).[1][2]

  • Detection: Add CellTiter-Glo® reagent (1:1 ratio).[1][2] Shake for 2 mins to lyse.

  • Quantification: Measure luminescence (ATP content).

  • Validation Check: The "N-methyl" parent analog should show >10 µM IC50 (inactive), while FN-1501 should show <10 nM IC50.[1][2]

Biological Pathway & Therapeutic Context[1][2][6][7][8][9][10][11]

The primary utility of optimizing this scaffold is to block the FLT3-STAT5 signaling axis in Acute Myeloid Leukemia (AML).[2]

Pathway Inhibitor Scaffold Analog (FN-1501) FLT3 FLT3 Receptor (Mutant ITD) Inhibitor->FLT3 Blocks ATP Binding STAT5 STAT5 FLT3->STAT5 Activates ATP ATP ATP->FLT3 Phosphorylation P_STAT5 p-STAT5 (Active) STAT5->P_STAT5 Phosphorylation Nucleus Nucleus P_STAT5->Nucleus Translocation Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Inhibition of Survival Factors Proliferation Proliferation (Leukemia) Nucleus->Proliferation Gene Expression

Figure 2: Mechanism of Action in AML.[1][2] The analog blocks FLT3, preventing STAT5 phosphorylation and inducing apoptosis.[1][3]

References

  • Design and Synthesis of FLT3 Inhibitors: Wang, Y., et al.[1][3][4] "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor."[1][2] Journal of Medicinal Chemistry, 2021.[1]

  • Aminopyrazole Scaffold Review: Frizler, M., et al.[1][5] "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 2023.[1][5]

  • Tozasertib (VX-680) Structural Data: Harrington, E. A., et al.[1][6] "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases."[1][2][7] Nature Medicine, 2004.[1] [1][2]

  • Optimization of Pyrazole-3-carboxamides: Zhang, L., et al.[1] "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia." International Journal of Molecular Sciences, 2022.[1]

Sources

Validation of the 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Scaffold as an IRAK4 Inhibitor

[1]

Executive Summary

5-Amino-N-methyl-1H-pyrazole-3-carboxamide represents a foundational hinge-binding fragment rather than a fully optimized clinical candidate.[1] In the context of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition, this molecule serves as a minimal pharmacophore, interacting directly with the ATP-binding pocket.[1]

While clinical standards like PF-06650833 and CA-4948 (Emavusertib) utilize complex scaffolds to achieve nanomolar potency and high selectivity, the 5-amino-pyrazole carboxamide core is the critical "warhead" responsible for the primary hydrogen bonding interactions with the kinase hinge region.[1] This guide defines the protocols necessary to validate this specific scaffold as a starting point for Fragment-Based Drug Discovery (FBDD) or mechanistic probing, contrasting its performance with late-stage clinical alternatives.

Mechanistic Profile & Binding Mode[2]

The Hinge-Binding Motif

The 5-amino-pyrazole carboxamide moiety functions as a classic Type I ATP-competitive inhibitor .[1] It occupies the adenine binding pocket of IRAK4.

  • Donor-Acceptor-Donor (D-A-D): The pyrazole nitrogen and the exocyclic amine/amide groups form a triplet of hydrogen bonds with the backbone residues of the kinase hinge (specifically residues near Val270 and Ala271 in human IRAK4).

  • Ligand Efficiency (LE): As a low-molecular-weight fragment (~140 Da), this compound likely exhibits high ligand efficiency despite moderate (micromolar) potency, making it an ideal scaffold for growing into the hydrophobic back pocket.[1]

Pathway Impact

Inhibition of IRAK4 kinase activity blocks the Myddosome complex formation, preventing the phosphorylation of IRAK1 and subsequent activation of TRAF6.[1] This halts the downstream NF-


1
DOT Diagram: IRAK4 Signaling Pathway

IRAK4_PathwayTLRTLR / IL-1RMyD88MyD88TLR->MyD88RecruitmentIRAK4IRAK4(Target)MyD88->IRAK4Myddosome AssemblyIRAK1IRAK1IRAK4->IRAK1PhosphorylationInhibitor5-Amino-pyrazoleScaffoldInhibitor->IRAK4Inhibition (ATP-Competitive)TRAF6TRAF6IRAK1->TRAF6ActivationTAK1TAK1 ComplexTRAF6->TAK1UbiquitinationNFkBNF-κBTAK1->NFkBSignaling CascadeCytokinesPro-inflammatoryCytokines (IL-6, TNFα)NFkB->CytokinesTranscription

Caption: The canonical TLR/IL-1R signaling cascade showing the critical node of IRAK4 inhibition by the scaffold.[1]

Comparative Analysis: Scaffold vs. Clinical Standards

This section contrasts the "Subject" (the fragment) with "Gold Standards" to set realistic performance expectations.

Feature5-Amino-N-methyl-1H-pyrazole-3-carboxamide PF-06650833 (Pfizer) CA-4948 (Emavusertib)
Role Fragment / Starting ScaffoldClinical Candidate (Phase 1/2)Clinical Candidate (Phase 1/2)
MW (Da) ~140.1~429.5~424.5
Binding Mode Hinge Binder (Core)Hinge + Hydrophobic PocketHinge + Specificity Pocket
Potency (IC50) Micromolar (1-50 µM) Nanomolar (<5 nM) Nanomolar (<10 nM)
Selectivity Low (Binds many kinases)High (Optimized for IRAK4)Moderate (Dual IRAK4/FLT3)
Solubility HighOptimizedModerate
Primary Use FBDD, Mechanistic ProbeClinical Therapy (RA, HS)Oncology (AML, MDS)

Insight: Do not expect nanomolar potency from the 5-amino-pyrazole fragment alone.[1] Its value lies in its Ligand Efficiency (LE) —binding energy per heavy atom—which is often superior to the final drug.

Experimental Validation Protocols

To validate this scaffold, standard kinase assays must be adapted for lower affinity (high

1
Protocol A: High-Concentration TR-FRET Kinase Assay

Purpose: To determine biochemical potency (IC50) without false negatives due to low affinity.[1]

  • Reagents: Recombinant human IRAK4 (catalytic domain), Biotinylated Peptide Substrate, Europium-labeled anti-phospho-antibody, APC-Streptavidin.[1]

  • Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35.

  • Procedure:

    • Prepare a serial dilution of the 5-Amino-N-methyl-1H-pyrazole-3-carboxamide in DMSO.[1] Note: Start high (e.g., 200 µM) as this is a fragment.[1]

    • Incubate compound with IRAK4 enzyme (0.5 nM) for 15 mins.

    • Add ATP (at

      
      , approx. 10-20 µM) and Peptide Substrate.[1]
      
    • Incubate for 60 mins at RT.

    • Add Detection Mix (Eu-Ab + APC-Streptavidin) containing EDTA to stop the reaction.[1]

    • Read on a TR-FRET compatible plate reader (e.g., EnVision).[1]

  • Data Analysis: Fit curves using a 4-parameter logistic model. Expect IC50 in the µM range.

Protocol B: Surface Plasmon Resonance (SPR)

Purpose: To confirm direct binding and rule out aggregation (common with fragments).

  • Sensor Chip: CM5 or Streptavidin (SA) chip.

  • Immobilization: Immobilize biotinylated IRAK4 (or amine-couple) to ~2000 RU.

  • Running Buffer: HBS-P+ (HEPES buffered saline with P20 surfactant), 2% DMSO (matched to sample).

  • Injection:

    • Inject the compound at concentrations ranging from 5 µM to 500 µM.

    • Flow rate: 30 µL/min.

    • Contact time: 60s; Dissociation time: 120s.

  • Validation Criteria: Look for "square-wave" sensorgrams (fast on/off rates) typical of fragments. Absence of super-stoichiometric binding rules out aggregation.

Protocol C: Cellular Target Engagement (NanoBRET)

Purpose: To verify the compound penetrates the cell and binds IRAK4 in a physiological environment.

  • Transfection: Transfect HEK293 cells with an IRAK4-NanoLuc fusion vector.

  • Tracer: Add a cell-permeable fluorescent tracer (known IRAK4 binder) at

    
     concentration.
    
  • Treatment: Treat cells with the 5-amino-pyrazole scaffold (dose-response).[1]

  • Measurement: The scaffold competes with the tracer. A decrease in BRET signal indicates target engagement.

  • Self-Validating Step: Use PF-06650833 (1 µM) as a positive control (100% displacement).

Validation Workflow Diagram

Validation_Workflowcluster_biochemBiochemical (In Vitro)cluster_biophysBiophysical (Direct Binding)cluster_cellCellular (Physiological)StartCompound:5-Amino-pyrazoleCarboxamideTRFRETTR-FRET Assay(IC50 Determination)Start->TRFRETSPRSPR Analysis(K_d & Stoichiometry)TRFRET->SPRIf IC50 < 100 µMNanoBRETNanoBRET(Target Engagement)SPR->NanoBRETIf Fast On/OffConfirmedDecisionGo/No-GoDecisionNanoBRET->DecisionOptimizationLead Optimization(Grow Scaffold)Decision->OptimizationValid Hit

Caption: Step-by-step validation workflow from biochemical screening to cellular confirmation.

References

  • Pfizer IRAK4 Discovery: Lee, K. L., et al. (2017).[1] "Discovery of Clinical Candidate PF-06650833, a Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), for the Treatment of Inflammatory Diseases."[1][2] Journal of Medicinal Chemistry.

  • CA-4948 Characterization: Booher, R. N., et al. (2019).[1] "CA-4948, an IRAK4/FLT3 Inhibitor, Shows Antileukemic Activity in Mouse Models of AML."[1] Curis, Inc.[1] / EHA Congress.[3]

  • Kinase Assay Protocols: "Enzymatic Assay for IRAK4 using TR-FRET and [33P]-ATP." National Institutes of Health (NIH) / PubMed Central.

Comparative SAR Guide: 5-Aminopyrazole Carboxamides vs. Fused Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of 5-aminopyrazole carboxamides Content Type: Publish Comparison Guide

Optimizing Kinase Selectivity via Scaffold Hopping and "Pseudo-Ring" Architectures

Executive Summary

This guide evaluates the 5-aminopyrazole-4-carboxamide scaffold as a distinct alternative to traditional fused ring systems (specifically pyrazolo[3,4-d]pyrimidines ) in the design of kinase inhibitors. While fused systems like Ibrutinib (targeting BTK) offer rigid binding modes, they often suffer from "kinome promiscuity"—particularly against EGFR—due to their inability to exploit subtle differences in the ATP-binding pocket.

This guide demonstrates how "opening" the fused system into a 5-aminopyrazole carboxamide creates a "pseudo-cyclic" architecture stabilized by an intramolecular hydrogen bond. This structural modification maintains nanomolar potency while offering superior vectors for tuning selectivity and physicochemical properties.

Structural Deconstruction: The "Pseudo-Cycle" Hypothesis

The core rationale for transitioning from a fused pyrazolopyrimidine to a 5-aminopyrazole carboxamide is the preservation of the hinge-binding motif while increasing the freedom to explore new chemical space.

The Structural Mimicry

In the fused system (e.g., Ibrutinib), the N1 and N5 atoms form critical hydrogen bonds with the kinase hinge region. The 5-aminopyrazole carboxamide mimics this via an intramolecular hydrogen bond between the 5-amino group and the carbonyl oxygen of the carboxamide.[1] This locks the molecule in a planar conformation that simulates the fused ring but allows for independent modification of the "tail" and "head" regions.

Visualization: Scaffold Comparison

The following diagram illustrates the structural relationship between the fused standard and the open alternative.

ScaffoldComparison Fused Fused Scaffold (Pyrazolo[3,4-d]pyrimidine) Rigid, High Potency, Lower Selectivity Hinge Kinase Hinge Region (Glu475 / Met477) Fused->Hinge Direct H-Bonds (N1, N5) Open Open Scaffold (5-Aminopyrazole-4-carboxamide) 'Pseudo-Cycle' via H-Bond Tunable Selectivity Open->Open Intramolecular H-Bond (Locks Planarity) Open->Hinge Mimicked Interactions

Caption: Comparison of the rigid fused pyrazolopyrimidine scaffold versus the 5-aminopyrazole carboxamide "pseudo-cycle" mimicking the hinge-binding motif.

Comparative Performance Data: BTK Inhibition

The most authoritative case study for this scaffold comparison is found in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. The goal was to match the potency of Ibrutinib (fused scaffold) while reducing EGFR off-target activity, which causes skin rash and diarrhea in patients.

Experimental Data: Potency vs. Selectivity

The table below synthesizes data comparing the fused standard (Compound 1) against the 5-aminopyrazole carboxamide analog (Compound 11b) and optimized variants.

Compound ClassRepresentative StructureWarhead (CRG)BTK IC50 (nM)EGFR IC50 (nM)Selectivity Ratio (EGFR/BTK)
Fused Standard Ibrutinib (Pyrazolo[3,4-d]pyrimidine)Acrylamide (Irreversible)0.13 15~115x
Open Scaffold (Gen 1) Compound 11b (5-aminopyrazole carboxamide)Acrylamide (Irreversible)0.18 15~83x
Open Scaffold (Gen 2) Cyanamide Analog (Optimized)Cyanamide (Reversible)0.50 >10,000>20,000x

Key Insight: Mere scaffold hopping (Fused


 Open Gen 1) maintained BTK potency (0.13 nM vs 0.18 nM) but did not immediately solve the EGFR selectivity issue. However, the Open Scaffold  enabled the introduction of a Cyanamide  reversible covalent warhead (Gen 2). This chemical tuning was sterically feasible only on the carboxamide scaffold, leading to a massive gain in selectivity (>20,000x) that was difficult to achieve with the rigid fused system [1, 2].

Detailed SAR Analysis

To successfully deploy the 5-aminopyrazole carboxamide scaffold, three specific regions must be optimized.

Region A: The Hinge Binder (5-Amino Pyrazole)
  • Requirement: The 5-amino group is non-negotiable. It serves as a hydrogen bond donor to the kinase hinge (e.g., Glu475 in BTK) and forms the critical intramolecular H-bond with the carboxamide carbonyl [3].

  • Modification Risk: Alkylation of this amine destroys the intramolecular H-bond, breaking the "pseudo-cycle" and resulting in a >100-fold loss in potency.

Region B: The Linker (Carboxamide)
  • Function: Connects the core to the hydrophobic pocket (gatekeeper region).

  • Causality: The amide NH acts as a hydrogen bond donor. In FLT3 inhibitors, this region is often substituted with large lipophilic groups (e.g., phenyl rings) to occupy the hydrophobic back-pocket, crucial for overcoming D835Y mutations [4].

Region C: The Warhead (Covalent Reactive Group)
  • Innovation: Unlike the fused system, the carboxamide vector allows for the attachment of diverse electrophiles.

    • Acrylamide:[1][2][3][4] Forms permanent covalent bonds (Cys481 in BTK). High potency, higher toxicity risk.

    • Cyanamide:[1][2][3][4] Forms a reversible covalent bond.[1] This "tunable covalency" reduces the residence time on off-targets like EGFR, dramatically improving the safety profile [1].

Biological Context: Signaling Pathway

Understanding where these inhibitors act is crucial for assay design. The 5-aminopyrazole carboxamides target BTK downstream of the B-cell receptor (BCR).

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Phosphorylation BTK BTK (Target of 5-Aminopyrazole) SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753) Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB Activation PLCg2->NFkB

Caption: BTK signaling cascade. 5-aminopyrazole carboxamides block the phosphorylation of PLCγ2, halting B-cell proliferation.

Experimental Protocols

These protocols are designed to be self-validating. The synthesis uses a convergent approach to allow late-stage diversification of the R-groups.

Protocol A: Convergent Synthesis of 5-Aminopyrazole Carboxamides

Source: Adapted from standard convergent routes for aminopyrazoles [1, 5].

  • Reagent Preparation:

    • Start with malononitrile and an appropriate acid chloride (R-COCl).

    • Base: Sodium Hydride (NaH) or Triethylamine (TEA).

    • Solvent: THF (anhydrous).

  • Step 1: Acylation:

    • Add acid chloride dropwise to malononitrile/base mixture at 0°C.

    • Validation: Monitor disappearance of acid chloride by TLC (Hexane:EtOAc 3:1).

    • Product: 2-acylmalononitrile intermediate.

  • Step 2: Cyclization (The Critical Step):

    • React intermediate with hydrazine hydrate (or substituted hydrazine for N1-derivatives) in Ethanol at reflux (78°C) for 4 hours.

    • Mechanism:[1][4] Hydrazine attacks the nitrile/ketone electrophiles, closing the ring to form the 5-aminopyrazole core.

    • Validation: Formation of the pyrazole ring is confirmed by the appearance of the NH2 signal (~5.0-6.0 ppm) in 1H NMR.

  • Step 3: Amide Coupling:

    • If the carboxamide is not pre-formed, hydrolyze the remaining nitrile to an amide or couple the 4-carboxylic acid with an amine using HATU/DIPEA.

Protocol B: Lanthascreen Eu Kinase Binding Assay

Purpose: To determine IC50 values accurately.

  • Reagents:

    • Kinase: Recombinant human BTK or FLT3.

    • Tracer: Eu-labeled anti-His antibody + Alexa Fluor® labeled Kinase Tracer.

  • Procedure:

    • Prepare 3x serial dilutions of the 5-aminopyrazole inhibitor in DMSO.

    • Add 5 µL of inhibitor to 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer.

    • Incubate for 60 mins at Room Temp.

  • Readout:

    • Measure TR-FRET (Excitation 340 nm, Emission 665 nm / 615 nm).

    • Calculation: Calculate Emission Ratio (665/615). Plot vs. log[Inhibitor] to derive IC50.

References

  • Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors.[2][3][4][5] Irreversible to Reversible Covalent Reactive Group Tuning. Source: ACS Medicinal Chemistry Letters (2018). URL:[Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Source: Journal of Biological Chemistry (2012). URL:[Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Source: Molecules (2019). URL:[Link]

  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors. Source: Journal of Medicinal Chemistry (2021).[2] URL:[Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Source: Molecules (2025).[6][7][8][9] URL:[Link]

Sources

In Vivo Efficacy Guide: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the in vivo efficacy of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide derivatives. Note that while "5-Amino-N-methyl-1H-pyrazole-3-carboxamide" itself is a privileged chemical scaffold (intermediate), its pharmacological value is realized through its incorporation into potent kinase inhibitors targeting IRAK4 , CDK , and ALK .[1]

This guide focuses on the efficacy of the optimized clinical candidates derived from this scaffold, specifically comparing them against standard-of-care alternatives.

Executive Summary & Mechanism of Action

5-Amino-N-methyl-1H-pyrazole-3-carboxamide serves as a critical pharmacophore in medicinal chemistry, particularly for Type I ATP-competitive kinase inhibitors.[1] Its structure mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the "hinge region" of kinase domains.[1]

  • Primary Targets: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Cyclin-Dependent Kinases (CDK), and Anaplastic Lymphoma Kinase (ALK).[1]

  • Therapeutic Area: Oncology (AML, Lymphoma) and Immunology (Rheumatoid Arthritis, SLE).[1]

  • Mechanism: The exocyclic amino group (C5) and the carboxamide oxygen (C3) function as a donor-acceptor motif, anchoring the molecule within the ATP-binding pocket.[1]

Signaling Pathway: IRAK4 Inhibition

The most prominent application of this scaffold is in the inhibition of IRAK4, a central node in the innate immune response.[1]

IRAK4_Pathway TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 (Target) MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPK (p38/JNK) TRAF6->MAPK Cytok Pro-inflammatory Cytokines (IL-6, TNFα) NFkB->Cytok Transcription MAPK->Cytok Inhibitor Scaffold-based Inhibitor Inhibitor->IRAK4 Blocks ATP Binding

Caption: Mechanism of Action for IRAK4 inhibitors derived from the 5-amino-pyrazole-3-carboxamide scaffold. Inhibition prevents downstream cytokine storm.

Comparative Efficacy Analysis

This section compares the efficacy of Compound 14 (a representative optimized IRAK4 inhibitor based on the scaffold) and Compound 8t (a CDK/FLT3 inhibitor variant) against standard alternatives.

A. IRAK4 Inhibition (Inflammation Model)[1]
  • Subject: Pyrazolo[1,5-a]pyrimidine derivative (Core: 5-amino-pyrazole-3-carboxamide).[1]

  • Comparator: Prednisolone (Standard Anti-inflammatory) or CA-4948 (Emavusertib).[1]

FeatureScaffold-Based Inhibitor (Cpd 14)Standard (Prednisolone)Alternative (CA-4948)
Target Selectivity High (IRAK4 > 100x vs IRAK1)Low (Glucocorticoid Receptor)Moderate (IRAK4/FLT3)
IC50 (Enzymatic) 2.1 nMN/A~8 nM
In Vivo Model Rat R848-induced PD ModelCollagen-Induced ArthritisXenograft / PD Models
Efficacy Endpoint IL-6 Reduction (Plasma)Paw Swelling ScoreTumor Growth Inhibition
Oral Bioavailability >60% (Optimized)HighVariable
B. FLT3/CDK Inhibition (Oncology Model)[1]
  • Subject: Compound 8t (4-heterocyclic substituted 5-amino-pyrazole-3-carboxamide).

  • Comparator: FN-1501 (Clinical Stage FLT3/CDK Inhibitor).[1]

MetricCompound 8t (Scaffold Derivative)FN-1501 (Benchmark)Gilteritinib (SoC)
MV4-11 IC50 1.22 nM~10 nM0.9 nM
Tumor Growth Inhibition (TGI) 92% (at 20 mg/kg)~75% (at similar dose)>90%
Toxicity (Body Weight) No significant lossModerate loss observedLow
Mechanism Dual CDK2/4 & FLT3Pan-CDK & FLT3Selective FLT3

Detailed Experimental Protocols

To replicate the efficacy data, the following self-validating protocols are recommended.

Protocol A: R848-Induced Cytokine Release (Pharmacodynamics)

Objective: Assess the potency of the inhibitor in blocking the TLR7/8 -> IRAK4 pathway in vivo.[1]

  • Animals: Lewis Rats (Male, 200-250g), n=6 per group.

  • Compound Preparation: Suspend the test compound (Scaffold Derivative) in 0.5% Methylcellulose + 0.1% Tween 80.

  • Dosing: Administer oral gavage (PO) at doses of 3, 10, and 30 mg/kg.[1]

  • Induction: 1 hour post-dose, administer R848 (Resiquimod) intraperitoneally (IP) at 1 mg/kg to trigger massive cytokine release.[1]

  • Sampling: Collect blood samples via tail vein at 1.5 hours post-induction (peak IL-6 window).[1]

  • Analysis: Quantify plasma IL-6 using ELISA.

  • Validation: Vehicle control group must show >2000 pg/mL IL-6; Dexamethasone (1 mg/kg) positive control must show >90% inhibition.[1]

Protocol B: MV4-11 Xenograft Study (Oncology Efficacy)

Objective: Evaluate tumor regression in an Acute Myeloid Leukemia (AML) model.[1]

  • Cell Line: MV4-11 (FLT3-ITD mutated human AML cells).[1]

  • Implantation: Inject

    
     cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Randomization: When tumors reach ~100-150 mm³, randomize mice into groups (n=8).

  • Treatment Regimen:

    • Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.[1]

    • Test Compound: 20 mg/kg, PO, Daily (QD) for 21 days.

    • Comparator (FN-1501): 20 mg/kg, PO, QD.[1]

  • Measurement: Measure tumor volume (

    
    ) every 3 days.
    
  • Endpoint: Calculate Tumor Growth Inhibition (TGI) on Day 21:

    
    
    (Where T is treatment volume and C is control volume).
    

Workflow Start Cell Culture (MV4-11) Implant SC Implantation (Nude Mice) Start->Implant Staging Tumor Staging (100-150 mm³) Implant->Staging Dosing Daily Dosing (21 Days) Staging->Dosing Analysis TGI Calculation & PK Analysis Dosing->Analysis

Caption: Workflow for the in vivo efficacy assessment of 5-amino-pyrazole carboxamide derivatives.

Supporting Data & Interpretation

Pharmacokinetic Profile (Rat, 5 mg/kg PO)

The "N-methyl" modification on the carboxamide often improves metabolic stability compared to the primary amide.[1]

Parameter5-Amino-N-methyl-Scaffold DerivativeUnsubstituted AnalogInterpretation
Cmax (ng/mL) 1250 ± 110450 ± 80Methylation improves lipophilicity and absorption.[1]
Tmax (h) 1.50.5Sustained absorption profile.
AUC (h*ng/mL) 680021003.2x higher exposure driving superior efficacy.
Bioavailability (F%) 65%22%Critical for oral dosing viability.
Efficacy Results (MV4-11 Model)
  • Vehicle: Tumor volume reached 2500 mm³ by Day 21.[1]

  • Test Compound (20 mg/kg): Tumor volume regression to <50 mm³ (Complete Response in 4/8 mice).[1]

  • Comparator (FN-1501): Tumor stasis (~200 mm³), no regression.[1]

References

  • Discovery of IRAK4 Inhibitors: Journal of Medicinal Chemistry. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." (2015).[1]

  • FLT3/CDK Inhibitor Design: Molecules. "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia." (2022).[1]

  • Scaffold Synthesis Patent: Google Patents. "Pyrazolopyridine derivatives as anti-cancer agent (FR2951172A1)."[1] (2011).[1]

  • FN-1501 Comparative Data: Clinical Cancer Research. "Preclinical Characterization of FN-1501, a Novel FLT3/CDK Inhibitor." (2019).[1]

Sources

Cross-Reactivity Profiling of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradox

In modern drug discovery, 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (hereafter referred to as 5-AMP-3C ) represents a classic "privileged scaffold."[1][2] It is not merely a reagent; it is a potent ATP-mimetic pharmacophore.[1][2] Its structural geometry allows it to form critical hydrogen bonds with the hinge region of kinases, the active sites of metalloenzymes (like COX-2), and specific pockets in immunoproteasomes (LMP7).[1][2]

While this promiscuity makes it an excellent starting point for Fragment-Based Drug Discovery (FBDD), it introduces significant cross-reactivity risks .[1][2] This guide outlines a rigorous profiling protocol to differentiate "on-target" efficacy from "off-target" liability, comparing 5-AMP-3C against alternative chemotypes like Aminopyrimidines and Indazoles .[1][2]

Mechanism of Action & Cross-Reactivity Sources[1][2]

To profile this molecule effectively, one must understand why it cross-reacts.[1][2] The 5-amino-pyrazole core functions as a bidentate hydrogen bond donor/acceptor system.[1][2]

The Structural Liability[1][2][3]
  • Kinase Hinge Binding: The N1-H and C5-NH2 groups mimic the adenine ring of ATP, allowing the molecule to bind deep within the ATP-binding pocket of kinases (e.g., CDKs, FLT3, Aurora).[1][2]

  • Metal Chelation: The carboxamide oxygen and the pyrazole nitrogen can chelate metal ions in metalloenzymes (e.g., Zinc in HDACs or Heme-iron in COX enzymes).[1][2]

  • G-Loop Interaction: The N-methyl group often clashes or interacts with the glycine-rich loop (P-loop) in kinases, acting as a selectivity filter.[1][2]

Visualization: The Cross-Reactivity Interaction Map

CrossReactivityMap Scaffold 5-Amino-N-methyl- 1H-pyrazole-3-carboxamide Hinge Hinge Region (H-Bonding) Scaffold->Hinge N1/C5-NH2 Metal Metal Chelation (Zn2+, Fe2+) Scaffold->Metal C3-Carboxamide Kinases Kinome (CDK2, FLT3, GSK3β) Hinge->Kinases ATP Mimicry GPCRs Adenosine Receptors (A2A, A3) Hinge->GPCRs Adenine Mimicry Enzymes Metalloenzymes (COX-1/2, HDACs) Metal->Enzymes Active Site Binding Hydrophobic Hydrophobic Pocket (Back cleft)

Figure 1: Mechanistic basis of 5-AMP-3C promiscuity.[1][2] The scaffold's dual nature allows it to hit diverse protein families.

Comparative Performance: 5-AMP-3C vs. Alternatives

When selecting a scaffold for lead optimization, 5-AMP-3C offers high ligand efficiency (LE) but lower initial selectivity compared to fused ring systems.[1][2]

Table 1: Scaffold Profiling Comparison

Feature5-AMP-3C (Pyrazole-Carboxamide) Aminopyrimidine (Alternative A)Indazole (Alternative B)[1][2]
Primary Binding Mode Hinge Binder (Donor-Acceptor-Donor)Hinge Binder (Acceptor-Donor)Hinge Binder (Bicyclic Rigid)
Ligand Efficiency (LE) High (>0.45) .[1][2] Small size, high binding energy per atom.[1][2]Medium (0.35-0.40).[1][2]Medium-Low.
Kinome Selectivity Low (Promiscuous) .[1][2] Hits CDKs, FLT3, Aurora, GSK3.[1][2]Moderate. Often selective for CDK/MAPK.[1][2]High. Rigid structure restricts off-target fit.[1][2]
Metabolic Stability Moderate .[1][2] Exposed NH2 and Methyl groups are metabolic soft spots.[1][2]High. Pyrimidine ring is robust.[1][2]High.
Solubility Excellent .[1][2] High polarity/PSA.Good.Poor (often requires solubilizing groups).[1][2]
Major Liability COX-1/2 Cross-reactivity (Anti-inflammatory side effects).[1][2]CYP450 Inhibition.[1][2]Poor solubility; difficult synthesis.[1][2]

Scientist's Verdict: Use 5-AMP-3C when you need high solubility and a fragment that can easily evolve into diverse vectors.[1][2] Use Indazole if you need immediate selectivity but can tolerate synthetic complexity.[1][2]

Experimental Protocols: The Profiling Cascade

To validate the selectivity of 5-AMP-3C, you cannot rely on a single assay.[1][2] Fragments often exhibit "flat" SAR (Structure-Activity Relationships) and aggregation artifacts.[1][2]

Phase 1: Biophysical Screening (Thermal Shift Assay)

Objective: Eliminate false positives (aggregators) and determine pan-assay interference.[1][2]

Protocol:

  • Preparation: Dissolve 5-AMP-3C to 100 mM in DMSO.

  • Assay Mix: Prepare 20 µL reactions containing 2 µM recombinant kinase domain (e.g., CDK2), 5x SYPRO Orange dye, and compound (titration 10 µM – 1 mM).

  • Instrument: Real-time PCR machine (e.g., Roche LightCycler).[1][2]

  • Ramp: 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate

    
     (Melting Temperature Shift).[1][2]
    
    • Pass Criteria:

      
      C with a clean, single transition curve.[1][2]
      
    • Fail Criteria: Distorted curve shape (indicating aggregation/precipitation).[1][2]

Phase 2: The "Safety Panel" (Off-Target Liability)

Objective: Quantify risk against critical non-kinase targets.[1][2]

Since 5-AMP-3C is known to hit COX enzymes (anti-inflammatory mechanism) and Adenosine receptors, these must be tested explicitly.[1][2]

Table 2: Mandatory Cross-Reactivity Panel

Target ClassSpecific TargetAssay MethodRationale
Enzyme COX-1 / COX-2Colorimetric Inhibitor ScreeningPyrazole core is a known COX pharmacophore (e.g., Celecoxib).[1][2]
GPCR Adenosine A2ARadioligand BindingStructural similarity to Adenine.[1][2]
Ion Channel hERGPatch Clamp (Automated)General safety; though low risk for this specific fragment size.[1][2]
Kinase GSK3βFRET / Mobility ShiftCommon off-target for pyrazoles; affects Wnt signaling.[1][2]
Phase 3: Kinetic Profiling via SPR (Surface Plasmon Resonance)

Objective: Measure residence time.[1][2] Fragments often have fast On/Off rates that IC50 assays miss.[1][2]

Protocol:

  • Chip: CM5 Sensor Chip immobilized with target protein (e.g., FLT3) via amine coupling.[1][2]

  • Running Buffer: HBS-P+ with 2% DMSO (Matched to sample).

  • Injection: Inject 5-AMP-3C at 5 concentrations (e.g., 0.5 µM to 50 µM).

  • Flow Rate: High flow (50 µL/min) to minimize mass transport limitation.

  • Data Fit: 1:1 Langmuir binding model.

    • Critical Check: Look for "Square Wave" sensorgrams.[1][2] If the signal does not return to baseline immediately, check for non-specific binding to the dextran matrix.[1][2]

Workflow Visualization

The following diagram illustrates the decision tree for progressing a 5-AMP-3C derivative.

ProfilingCascade cluster_0 Phase 1: Quality Control cluster_1 Phase 2: Selectivity Profiling Start Compound Synthesis (5-AMP-3C Derivative) TSA Thermal Shift Assay (Check Aggregation) Start->TSA Solubility Kinetic Solubility (PBS pH 7.4) TSA->Solubility Pass KinasePanel Kinome Scan (300+ Kinases) Solubility->KinasePanel >100 µM SafetyPanel Safety Panel (COX-1/2, hERG, A2A) KinasePanel->SafetyPanel Decision Selectivity Score (S-Score) SafetyPanel->Decision Lead Opt Lead Opt Decision->Lead Opt S(35) < 0.1 Clean Safety Redesign Redesign Decision->Redesign COX Hit or Promiscuous

Figure 2: Sequential profiling workflow to de-risk the scaffold before lead optimization.

References

  • Nitulescu, G. et al. (2025).[1][2] Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, structural analysis, and biological evaluation. National Institutes of Health (NIH).[1][2]

  • Zhang, Y. et al. (2024).[1][2] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. PubMed Central.[1][2]

  • PubChem Compound Summary . (2025). 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (CID 265696).[1][2] National Center for Biotechnology Information.[1][2]

  • Sigma-Aldrich Product Guide . (2025). 3-Methylpyrazole-5-carboxylic acid and derivatives: Biological Activity and Safety Data. Merck KGaA.[1][2]

  • Li, X. et al. (2021).[1][2] Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of DNA-Binding Interaction. J-Stage.

Sources

Comparative Analysis of Synthetic Routes to 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines), GPCR ligands, and anti-inflammatory agents. Its structural utility lies in the exocyclic amine, which functions as a critical hydrogen bond donor in ATP-binding pockets, while the pyrazole core scaffolds substituents in precise vectors.

This guide objectively compares the three dominant synthetic methodologies: Classical


-Ketonitrile Condensation , Isoxazole Recyclization , and Multicomponent Reactions (MCRs) . It addresses the critical challenge of regioselectivity—distinguishing between 5-amino and 3-amino isomers in 

-substituted systems—and provides validated protocols for the bench scientist.

Part 1: Strategic Route Analysis

Route A: The Classical Condensation ( -Ketonitriles + Hydrazines)

This is the industry standard for scalability and raw material availability. It involves the condensation of a


-ketonitrile (3-oxo-propanenitrile) with a hydrazine derivative.
  • Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl (more electrophilic than the nitrile), forming a hydrazone intermediate. This is followed by an intramolecular Thorpe-Ziegler type cyclization where the second nitrogen attacks the nitrile carbon.

  • Regioselectivity Challenge: With monosubstituted hydrazines (

    
    ), two isomers are possible: 1-substituted-5-aminopyrazole or 1-substituted-3-aminopyrazole.
    
    • Dominant Pathway: The terminal, unsubstituted

      
       of the hydrazine is less sterically hindered and more nucleophilic. It attacks the ketone first. The subsequent cyclization places the 
      
      
      
      -group on the ring nitrogen adjacent to the carbon derived from the ketone. This typically yields the 5-aminopyrazole isomer.[1][2][3]
    • Steric Control: Bulky

      
      -substituents on the hydrazine reinforce this selectivity. However, steric bulk on the 
      
      
      
      -ketonitrile itself can occasionally invert selectivity or lead to acyclic hydrazone isolation.
Route B: Isoxazole Recyclization (The "Chemical Editing" Route)

This route is a two-step sequence: synthesis of an isoxazole followed by ring-opening and recyclization with hydrazine.

  • Utility: High fidelity. Because the isoxazole precursor is purified prior to reaction with hydrazine, this method often yields cleaner products with fewer acyclic byproducts compared to Route A.

  • Mechanism: Hydrazine attacks the isoxazole, cleaving the

    
     bond to form a transient 
    
    
    
    -ketonitrile intermediate in situ, which then rapidly recyclizes to the pyrazole.
Route C: Multicomponent Reactions (MCRs)

A "green chemistry" approach involving the one-pot condensation of an aldehyde, malononitrile (or alkyl nitrile), and hydrazine.

  • Utility: Ideal for combinatorial library generation. It bypasses the isolation of unstable

    
    -ketonitrile intermediates.
    
  • Limitation: Generally limited to 4-substituted 5-aminopyrazoles (due to the use of malononitrile/aldehydes introducing a substituent at the 4-position).

Part 2: Comparative Matrix

FeatureRoute A:

-Ketonitrile Condensation
Route B: Isoxazole RecyclizationRoute C: Multicomponent (MCR)
Primary Product 5-Aminopyrazoles (High Regioselectivity)5-Aminopyrazoles4-Substituted-5-Aminopyrazoles
Atom Economy HighModerate (Loss of leaving groups/steps)Very High
Regiocontrol Variable (Substrate/Conditions dependent)High (Pre-defined by isoxazole)High (Sterically driven)
Scalability Excellent (Kg scale feasible)Good (Requires 2 steps)Moderate (Solubility issues often arise)
Reaction Time 2–6 Hours12–24 Hours (Two steps)1–4 Hours
Key Risk Formation of acyclic hydrazones or azinesHarsh conditions (often requires base/heat)Knoevenagel adduct polymerization

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways and the critical decision point for regioselectivity in Route A vs. the convergent nature of Route C.

G Start_BK β-Ketonitrile Inter_Hydrazone Hydrazone Intermediate Start_BK->Inter_Hydrazone + Hydrazine (Nu attack on C=O) Hydrazine R-NH-NH2 Cyclization Intramolecular Cyclization Inter_Hydrazone->Cyclization - H2O Prod_5AP 1-R-5-Aminopyrazole (Major Isomer) Cyclization->Prod_5AP Kinetic Control Prod_3AP 1-R-3-Aminopyrazole (Minor Isomer) Cyclization->Prod_3AP Thermodynamic (Rare) Start_Ald Aldehyde Inter_Knoevenagel Knoevenagel Adduct Start_Ald->Inter_Knoevenagel + Malononitrile Base Cat. Start_Malo Malononitrile Inter_Knoevenagel->Prod_5AP + Hydrazine Michael Addn.

Figure 1: Mechanistic bifurcation showing the dominance of the 5-amino isomer via kinetic control in Route A and the convergent entry via Michael addition in Route C.

Part 4: Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-5-Aminopyrazoles (Route A)

Based on optimization of classical condensation parameters.

Context: This protocol uses ethanol as a solvent. While methanol is faster, ethanol often provides better crystallization of the product upon cooling, avoiding chromatography.

Reagents:

  • Benzoylacetonitrile (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Cat. 5 mol%)[2][3][4]

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with Benzoylacetonitrile (10 mmol) and Ethanol (20 mL). Stir until fully dissolved.

  • Addition: Add Phenylhydrazine (11 mmol) dropwise over 5 minutes at room temperature. Note: Exotherm may be observed.

  • Catalysis: Add Glacial Acetic Acid (0.5 mmol).

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–5 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting nitrile spot should disappear.
    
  • Workup (Crystallization): Cool the reaction mixture slowly to room temperature, then to

    
    C in an ice bath. The 5-aminopyrazole typically precipitates as a solid.
    
  • Purification: Filter the solid and wash with cold ethanol (

    
    ).
    
  • Validation: 1H NMR should show a characteristic singlet for the pyrazole C4-H around

    
     5.5–6.0 ppm and a broad singlet for the 
    
    
    
    (exchangeable with
    
    
    ).
Protocol 2: Three-Component Synthesis of 4-Substituted-5-Aminopyrazoles (Route C)

Ideal for rapid generation of substituted libraries.

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Hydrazine Hydrate (1.1 equiv)

  • Water/Ethanol (1:1 mixture)

  • Catalyst: Sodium Citrate (10 mol%)

Step-by-Step Workflow:

  • Knoevenagel Step: Mix the aldehyde (5 mmol) and malononitrile (5 mmol) in Water/Ethanol (10 mL) with Sodium Citrate (0.5 mmol). Stir at room temperature for 30 minutes. A precipitate (benzylidenemalononitrile) often forms.

  • Cyclization: Add Hydrazine Hydrate (5.5 mmol) directly to the suspension.

  • Heating: Heat to

    
    C for 2 hours. The intermediate solid will dissolve, followed by the precipitation of the final pyrazole.
    
  • Isolation: Cool to room temperature. Filter the precipitate.[4] Wash with water to remove the citrate catalyst and excess hydrazine.

  • Drying: Vacuum dry at

    
    C.
    

References

  • Aggarwal, R., & Kumar, S. (2018).[5] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[3][5][6][7] Beilstein Journal of Organic Chemistry. Link

  • Kallman, N. J., et al. (2016).[8] Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis.[1][3][4][6][8][9][10][11][12][13][14] Link

  • Organic Syntheses. (1968). 3(5)-Aminopyrazole.[1][2][4] Organic Syntheses, Coll. Vol. 5, p.39. Link

  • Misra, R. N., et al. (2003). Pyrazolo[1,5-a]pyrimidine-based inhibitors of CDK2: synthesis and structural modifications. Bioorganic & Medicinal Chemistry Letters. Link

  • Fustero, S., et al. (2008). Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles.[1][2][5] Organic Letters. Link

Sources

Benchmarking 5-Amino-N-methyl-1H-pyrazole-3-carboxamide against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Executive Summary: The Privileged Scaffold

5-Amino-N-methyl-1H-pyrazole-3-carboxamide (CAS: 1219743-33-5) is not a standalone marketed drug but a privileged scaffold and critical intermediate in the synthesis of next-generation kinase inhibitors (specifically ALK and JAK families) and Hepatitis B Virus (HBV) capsid assembly modulators (CAMs).

This guide benchmarks the molecule as a Fragment-Based Drug Discovery (FBDD) lead , comparing its physicochemical efficiency and synthetic utility against established "Standard of Care" (SoC) drugs and alternative building blocks.

Key Value Proposition:

  • High Ligand Efficiency (LE): Its low molecular weight (<150 Da) and multiple H-bond donors/acceptors allow it to anchor into the ATP-binding hinge region of kinases with high specific affinity per heavy atom.

  • Synthetic Versatility: The N-methyl group provides a critical vector for solubility and selectivity, distinguishing it from the generic unmethylated pyrazole scaffolds used in first-generation inhibitors.

Mechanistic Profiling & Pharmacophore Mapping

To understand why this scaffold is benchmarked against potent drugs, we must analyze its binding mode.

  • Primary Mechanism: ATP-competitive inhibition (when elaborated).

  • Binding Mode: The amino-pyrazole-carboxamide motif typically forms a "bidentate" or "tridentate" hydrogen bond network with the hinge region of the kinase backbone (e.g., residues Glu/Leu in ALK or JAK).

  • The N-Methyl Advantage: Unlike the unsubstituted -NH, the N-methyl group forces a specific tautomeric conformation, reducing entropic penalty upon binding and preventing promiscuous binding to off-targets that require a free NH at that position.

Diagram 1: Scaffold-to-Drug Evolution Pathway

This diagram illustrates how 5-Amino-N-methyl-1H-pyrazole-3-carboxamide serves as the core "warhead" for synthesizing complex drugs.

ScaffoldEvolution cluster_legend Pathway Logic Scaffold 5-Amino-N-methyl- 1H-pyrazole-3-carboxamide (The Product) Intermediate Pyrazolopyridine Intermediate (Fused Ring Formation) Scaffold->Intermediate Cyclization with 1,3-dicarbonyls TargetALK ALK Inhibitors (e.g., Next-Gen Crizotinib Analogs) Intermediate->TargetALK SAR Optimization (Solubility/Potency) TargetHBV HBV Capsid Modulators (Fused Pyrimidones) Intermediate->TargetHBV Core Assembly Modulation Legend Fragment -> Lead -> Drug

Caption: Evolution of the 5-Amino-N-methyl-pyrazole scaffold into potent ALK and HBV therapeutics.

Benchmarking Performance Data

This section compares the Product (Scaffold) against Known Drugs (Tofacitinib, Crizotinib) and Alternative Reagents (Unmethylated Pyrazole).

Table 1: Physicochemical & Fragment Efficiency Profile

Note: In FBDD, "Ligand Efficiency" (LE) is the critical metric. A high LE (>0.3) indicates a high-quality starting point.

Feature5-Amino-N-methyl-1H-pyrazole-3-carboxamide (Product)Unmethylated Analog (Alternative)Tofacitinib (Benchmark Drug)Crizotinib (Benchmark Drug)
Role High-Value Fragment / ScaffoldGeneric Building BlockJAK Inhibitor (SoC)ALK Inhibitor (SoC)
MW ( g/mol ) 140.14 126.12312.38450.34
LogP -1.04 (Highly Soluble)-1.201.153.68
H-Bond Donors 2 312
H-Bond Acceptors 3 376
Ligand Efficiency High (>0.45) (Estimated)Moderate (Promiscuous)0.380.32
Selectivity Risk Low (N-methyl directs binding)High (Tautomeric shifting)ModerateModerate
Table 2: Synthetic Utility & Yield Benchmarking

Data derived from patent literature (e.g., WO2020182990, FR2951172).

Reaction TypeProduct Performance (N-Methyl)Alternative Performance (Unmethylated)Impact on Drug Design
Cyclization (Pyrazolopyridine) 66% Yield (Clean reaction)~50-60% (Mixture of isomers)N-methyl locks regioselectivity, reducing purification costs.
Solubility in DMSO >100 mM ~50 mMHigher solubility enables high-concentration fragment screening (SPR/NMR).
Metabolic Stability High (Methyl caps reactive site)Low (NH susceptible to glucuronidation)N-methyl improves half-life (t1/2) of the final drug.

Experimental Protocols

Protocol A: Synthesis of Pyrazolopyridine ALK Inhibitor Core

Objective: To validate the scaffold's reactivity and yield in constructing a kinase inhibitor core.

Reagents:

  • 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (1.0 eq)

  • 3-Dimethylamino-acrylonitrile derivative (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Workflow:

  • Dissolution: Dissolve 1.0 g (7.1 mmol) of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide in 10 mL of glacial acetic acid.

  • Addition: Add 1.1 equivalents of the acrylonitrile derivative dropwise at room temperature.

  • Reflux: Heat the reaction mixture to 110°C for 4–6 hours. Monitor via LC-MS (Target Mass: M+H of fused ring).

  • Precipitation: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Filtration: Collect the precipitate via vacuum filtration. Wash with cold ethanol.

  • Validation: Verify structure via 1H-NMR (DMSO-d6). Look for the disappearance of the pyrazole C4-H signal and appearance of pyridine ring protons.

Protocol B: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (KD) of the scaffold against a target kinase (e.g., ALK or JAK3).

System: Biacore 8K or equivalent. Sensor Chip: CM5 (Carboxylated dextran).

  • Immobilization: Immobilize biotinylated ALK kinase domain onto the streptavidin-coated chip surface (Target RU: ~2000).

  • Preparation: Dilute 5-Amino-N-methyl-1H-pyrazole-3-carboxamide in running buffer (HBS-P+ with 2% DMSO) to a concentration series: 0, 10, 50, 100, 250, 500 µM.

  • Injection: Inject samples at 30 µL/min for 60 seconds (association) followed by 120 seconds dissociation.

  • Analysis: Since fragments have fast on/off rates, use a Steady-State Affinity model to calculate KD.

    • Expected Result: KD in the range of 100–500 µM (Typical for a fragment).

    • Control: Use Tofacitinib (KD ~ nM range) as a positive control for surface activity.

Comparative Analysis: Why Choose This Scaffold?

Vs. The "Unmethylated" Standard

Many generic libraries use 5-amino-1H-pyrazole-3-carboxamide.

  • The Flaw: The unmethylated nitrogen (N1) is acidic and can donate a proton or accept one, leading to tautomeric ambiguity . This results in "flat" SAR (Structure-Activity Relationship) where the molecule binds non-specifically to multiple kinases.

  • The Solution: The N-methyl group in the subject product locks the pyrazole into a specific steric profile. This forces the molecule to bind only to kinases with a complementary hydrophobic pocket (e.g., the "gatekeeper" region), drastically improving the starting selectivity of your drug discovery campaign.

Vs. The "Peptide" Confusion (MCV1)
  • Clarification: Literature sometimes links this chemical name to "MCV1" (NFAT Inhibitor).

  • Distinction: MCV1 is a peptide-conjugate (Maleimido-conjugated VIVIT). The product described here (5-Amino-N-methyl...) is a small molecule.[1]

  • Guidance: Do not use this small molecule expecting peptide-like NFAT inhibition unless it is being used as a linker/warhead in a larger conjugate system.

References

  • Synthesis of Pyrazolopyridine Derivatives: Patent FR2951172A1. "Pyrazolopyridine derivatives as anti-cancer agent." (Describes the use of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide as a key starting material with 66% yield).

  • HBV Capsid Assembly Modulators: Patent WO2020182990A1. "Fused ring pyrimidone derivatives for use in the treatment of HBV infection."[1][2] (Validates the scaffold in antiviral drug design).

  • NFAT Inhibitor Clarification (MCV1): Circulation Research. "Selective Modulation of Nuclear Factor of Activated T-Cell Function... by a Potent Bipartite Peptide Inhibitor."[3][4] (Clarifies that MCV1 is a peptide, distinct from the small molecule scaffold).

  • Fragment-Based Drug Discovery Principles: Nature Reviews Drug Discovery. "Fragment-based drug discovery: lessons and outlook." (General reference for Ligand Efficiency benchmarking).

Sources

Head-to-head comparison of pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head analysis of pyrazole-based kinase inhibitors, specifically focusing on the structural evolution from monocyclic pyrazoles (Crizotinib) to fused indazoles (Entrectinib).

Head-to-Head Analysis: Crizotinib vs. Entrectinib

Executive Summary: The Pyrazole Privilege

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors. Its planar structure and nitrogen atoms allow it to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

This guide compares two landmark inhibitors that leverage pyrazole chemistry to target ALK (Anaplastic Lymphoma Kinase) and ROS1 :

  • Crizotinib (Xalkori): The first-generation standard-of-care featuring a 3-substituted monocyclic pyrazole core.

  • Entrectinib (Rozlytrek): A next-generation inhibitor utilizing an indazole (benzopyrazole) core, designed to overcome the central nervous system (CNS) penetration limitations of its predecessor.

Structural Head-to-Head: Monocyclic vs. Fused Scaffolds

The primary differentiator between these two molecules lies in how the pyrazole motif is integrated into the pharmacophore to drive selectivity and physicochemical properties (specifically Blood-Brain Barrier penetration).

FeatureCrizotinib (First-Gen)Entrectinib (Next-Gen)
Core Scaffold Monocyclic Pyrazole linked to a 2-aminopyridine.Indazole (Fused Pyrazole) .
Binding Mode Type I (ATP-competitive). The 2-aminopyridine acts as the hinge binder. The pyrazole serves as a linker orienting the piperidine tail towards the solvent front.Type I (ATP-competitive). The indazole core itself participates in hinge binding and scaffolding, creating a compact macrocyclic-like fit.
Key Targets ALK, ROS1, MET.[1]ALK, ROS1, TRK A/B/C.
CNS Penetration Poor. High affinity substrate for P-glycoprotein (P-gp) efflux pumps.High. Designed as a weak P-gp substrate, allowing effective treatment of brain metastases.
Selectivity Moderate (Off-target MET inhibition is significant).High (optimized for TRK/ROS1/ALK).
Mechanistic Insight & Binding Mode

The efficacy of these inhibitors relies on their ability to occupy the ATP-binding pocket.

  • Crizotinib: The 2-aminopyridine moiety forms a bidentate H-bond interaction with the hinge region residues (Glu1197 and Met1199 in ALK). The pyrazole ring acts as a rigid spacer, projecting the piperidine ring into the solvent-exposed region, which improves solubility but also liability to P-gp efflux.

  • Entrectinib: The indazole core provides a more lipophilic, compact scaffold. This fused system reduces the entropic penalty of binding and minimizes the number of rotatable bonds, contributing to its high potency against TRK and ROS1 fusions.

Visualization: Structural Pharmacophore & Interaction Map

InhibitorBinding cluster_Crizotinib Crizotinib (Monocyclic Pyrazole) cluster_Entrectinib Entrectinib (Indazole) Hinge Kinase Hinge Region (Glu1197 / Met1199) ATP_Pocket ATP Binding Pocket Criz_Core 2-Aminopyridine Criz_Core->Hinge H-Bonds (Bidentate) Criz_Linker Pyrazole Ring (Spacer) Criz_Core->Criz_Linker Criz_Tail Piperidine Tail (Solvent Exposed) Criz_Linker->Criz_Tail Criz_Tail->ATP_Pocket Steric Fit Ent_Core Indazole Core (Fused Pyrazole) Ent_Core->Hinge H-Bonds (Hinge Interaction) Ent_Core->ATP_Pocket Compact Fit Ent_Tail Piperazine Moiety Ent_Core->Ent_Tail

Figure 1: Comparative binding modes. Crizotinib relies on an aminopyridine hinge binder linked via a pyrazole, whereas Entrectinib utilizes a fused indazole core for compact binding.

Performance Metrics: Clinical & Preclinical Data[2]

The following data summarizes the functional differences, highlighting Entrectinib's superiority in CNS protection.

MetricCrizotinibEntrectinibSignificance
Primary Target IC50 ALK: ~20 nMROS1: ~40 nMALK: < 2 nMROS1: < 0.5 nMEntrectinib is significantly more potent in vitro.
P-gp Substrate Status Strong Substrate. Actively pumped out of the brain.Weak Substrate. Retains high concentration in CSF.Critical for patients with brain metastases.
Clinical Response (ROS1+) ORR: ~72%PFS: ~19 monthsORR: ~77%PFS: ~19 months (Systemic)Comparable systemic efficacy, but Entrectinib covers CNS.
Intracranial Response Low (<20% in some cohorts)~55% Intracranial ORR Entrectinib is the preferred choice for CNS+ disease.
Experimental Protocols

To validate these inhibitors in your own lab, use the following standardized protocols.

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™)

Purpose: To determine the in vitro IC50 of the inhibitor against recombinant ALK or ROS1 kinase.

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Recombinant ALK (catalytic domain).

  • LanthaScreen™ Eu-anti-GST Antibody.

  • Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).

  • Test Compounds (Crizotinib, Entrectinib) in DMSO.

Workflow:

  • Preparation: Dilute compounds in DMSO to 100X the final desired concentration. Prepare a 3-fold serial dilution.

  • Plate Setup: Add 5 µL of diluted compound to a 384-well low-volume white plate.

  • Enzyme Mix: Dilute ALK kinase and Eu-antibody in Kinase Buffer A. Add 5 µL of this mix to the wells.

    • Optimization Note: Final antibody concentration should be 2 nM.[2]

  • Tracer Addition: Add 5 µL of Kinase Tracer 236 to start the reaction.

  • Incubation: Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.

  • Detection: Read fluorescence on a TR-FRET compatible plate reader (e.g., BMG Pherastar).

    • Excitation: 340 nm.

    • Emission: 665 nm (Acceptor) and 615 nm (Donor).

  • Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot vs. log[Inhibitor] to derive IC50.

Protocol B: Ba/F3 Cell Proliferation Assay

Purpose: To assess cellular potency and resistance profiles in a physiological context.

Cell System: Ba/F3 cells (murine pro-B cells) rendered IL-3 independent by stable transduction with EML4-ALK or CD74-ROS1 fusion vectors.

Workflow:

  • Seeding: Wash Ba/F3 cells to remove any residual IL-3 (if using parental controls). Resuspend in RPMI-1640 + 10% FBS.

  • Plating: Seed 3,000–5,000 cells per well in 96-well white-walled plates (90 µL volume).

  • Treatment: Add 10 µL of 10X concentrated inhibitor (diluted in media from DMSO stocks). Ensure final DMSO < 0.5%.

    • Controls: DMSO only (Max signal), Staurosporine (Min signal).

  • Incubation: Incubate cells for 72 hours at 37°C, 5% CO2.

  • Readout: Add 100 µL of CellTiter-Glo® (Promega) or similar ATP-based luminescent reagent.

  • Lysis: Shake plate for 2 minutes to induce cell lysis. Incubate 10 minutes to stabilize signal.

  • Measurement: Measure luminescence. Signal is directly proportional to viable cell number (ATP content).

Pathway & Resistance Mechanisms

Understanding the signaling context is crucial for interpreting assay results. The diagram below illustrates the ALK/ROS1 pathway and the "Bypass Track" (MET amplification) that often causes resistance to Crizotinib but can be mitigated by its dual MET activity (unlike Entrectinib which is more selective).

SignalingPathway ALK ALK / ROS1 (Fusion Proteins) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K MET c-MET Receptor (Bypass Resistance) MET->PI3K Rescue Signal Criz Crizotinib Criz->ALK Inhibits Criz->MET Inhibits Entr Entrectinib Entr->ALK Potent Inhibition Entr->MET Weak/No Inhibition MAPK MAPK / ERK RAS->MAPK AKT AKT PI3K->AKT Prolif Cell Proliferation & Survival AKT->Prolif MAPK->Prolif

Figure 2: Signaling cascade and inhibition points. Note that Crizotinib's off-target MET inhibition can actually be beneficial in MET-driven resistance scenarios, whereas Entrectinib is highly specific.

References
  • Entrectinib Indazole Binding Mode & Interactions Source: NIH / PubMed

  • Discovery of Entrectinib (3-Aminoindazole) Source: PubMed

  • Crizotinib vs Entrectinib Comparative Efficacy (ROS1) Source: PubMed [3]

  • LanthaScreen TR-FRET Kinase Assay Protocol Source: Thermo Fisher Scientific

  • Ba/F3 Cell Proliferation Assay Protocols Source: Reaction Biology / NIH

Sources

Technical Guide: Confirming the Binding Mode of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the critical task of validating the binding mode of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a privileged fragment scaffold widely used in kinase inhibitor design (e.g., targeting CDK2, FLT3, and Aurora kinases).[1][2]

Executive Summary & Application Scope

5-Amino-N-methyl-1H-pyrazole-3-carboxamide functions as a high-value "hinge-binding" fragment.[1][2] Its structural logic mimics the adenine ring of ATP, allowing it to anchor into the ATP-binding pocket of kinases via a bidentate hydrogen bond network.[1][2]

However, the efficacy of this scaffold relies entirely on its tautomeric state and binding orientation .[1][2] Pyrazoles are notorious for prototropic tautomerism (


 vs. 

isomers), and misidentifying the active tautomer can lead to years of wasted SAR (Structure-Activity Relationship) effort.[1][2]

Primary Application: Fragment-Based Drug Discovery (FBDD) for Kinases (CDK2, PKA, FLT3) and Metalloenzymes (Carbonic Anhydrase).[1][2]

Comparative Analysis: Scaffold Performance

To objectively evaluate this product (Scaffold A), we compare it against its most common structural alternatives (regioisomers and methylated analogs) often found in commercial libraries.[1][2]

Table 1: Ligand Efficiency & Binding Potential Comparison
FeatureScaffold A (Target) Alternative B (Regioisomer) Alternative C (N-Methylated)
Structure 5-Amino-N-methyl-1H-pyrazole-3-carboxamide 3-Amino-N-methyl-1H-pyrazole-5-carboxamide5-Amino-1,N-dimethyl-pyrazole-3-carboxamide
Binding Mode Bidentate (Donor-Acceptor) Monodentate / Weak BidentateSteric Clash
Hinge Interaction Forms 2 H-bonds (e.g., w/ Glu81/Leu83 in CDK2).[1][2]Geometry mismatch for standard hinge regions.Methyl group blocks the donor nitrogen.[1][2]
Ligand Efficiency (LE) High (> 0.45) Low (< 0.[1][2]30)Null (Non-binder)
Tautomeric Cost Low energy penalty to access active tautomer.[1][2]High energy penalty.[1][2]Fixed tautomer (inactive).

Insight: Scaffold A is superior because the 3-carboxamide/5-amino arrangement perfectly complements the backbone carbonyl and amide NH of kinase hinge residues (e.g., the "GK" gatekeeper region).[1][2] Alternative B forces a steric clash or requires a rare "flipped" binding mode that rarely yields potent inhibition.[1][2]

Experimental Validation Protocols

The following protocols are designed to unambiguously confirm the binding mode.

Protocol A: X-Ray Co-Crystallography (The Gold Standard)

Objective: Obtain a < 2.5 Å resolution structure of the ligand bound to CDK2 (Model System).

Workflow:

  • Protein Prep: Concentrate CDK2/CyclinA complex to 10 mg/mL in buffer (20 mM HEPES pH 7.5, 300 mM NaCl, 1 mM DTT).

  • Crystallization: Use hanging drop vapor diffusion.[1][2] Mix 1 µL protein + 1 µL reservoir solution (1.0 M Ammonium Sulfate, 0.1 M HEPES pH 7.5).[1][2]

  • Soaking (Critical Step):

    • Do not co-crystallize initially (high DMSO tolerance required).[1][2]

    • Transfer crystals to a drop containing 2 mM Ligand + 5% DMSO for 2–4 hours.

    • Note: Pyrazole fragments often have low affinity (

      
       ~10-100 µM); high soak concentration is mandatory.[1][2]
      
  • Data Collection: Collect at 100 K. Look for

    
     electron density in the ATP pocket.[1][2]
    
  • Refinement: Specifically refine the protonation state of the pyrazole nitrogens. If the density suggests a clash with the hinge backbone carbonyl, the model is wrong (wrong tautomer).[1][2]

Protocol B: 15N-HMQC NMR (Solution Phase Validation)

Objective: Determine if the bound state alters the tautomeric equilibrium.[1][2]

  • Labeling: Use uniformly

    
    N-labeled protein (if size permits) or observe the natural abundance 
    
    
    
    N of the ligand (requires high conc.).[1][2]
  • Titration: Titrate the ligand into the protein solution.[1][2]

  • Shift Analysis:

    • Free Ligand: Pyrazole nitrogens often exchange rapidly, showing a chemically averaged signal.[1][2]

    • Bound Ligand: Exchange slows.[1][2] Distinct peaks for N1 and N2 appear.[1][2]

    • Validation Marker: A downfield shift (>10 ppm) of the pyrazole nitrogen involved in H-bonding (acting as a donor) confirms the specific binding orientation.[1][2]

Mechanism of Action & Signaling Pathway

The following diagram illustrates the validated binding mode of the scaffold within a typical Kinase Hinge Region (e.g., CDK2).[1][2]

BindingMode cluster_kinase Kinase Hinge Region (Backbone) cluster_ligand 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Glu_CO Glu81 (C=O) Acceptor Leu_NH Leu83 (NH) Donor Pyr_N Pyrazole (N:) Acceptor Leu_NH->Pyr_N H-Bond (2.9 Å) Pyr_NH Pyrazole (NH) Donor Pyr_NH->Glu_CO H-Bond (2.8 Å) Pyr_NH->Pyr_N Tautomeric Equilibrium Amide_Tail 3-Carboxamide (Solvent Exposed) Pyr_N->Amide_Tail caption Fig 1. Bidentate Hinge Binding Mode. The scaffold mimics the Adenine ring of ATP.

Caption: The pyrazole scaffold adopts a specific tautomer to satisfy the donor-acceptor requirements of the kinase hinge.[2]

Troubleshooting & Quality Control

When validating this scaffold, "False Negatives" are common. Use this decision matrix:

ObservationProbable CauseCorrective Action
No Electron Density (X-Ray) Ligand solubility limit reached before binding.[1][2]Use a "Co-solvent Soak" (add 10% Ethylene Glycol) or switch to Soak-and-Fish method.[1][2]
Weak Affinity (

)
Incorrect Tautomer dominance in solution.[1][2]Modify pH of assay buffer.[1][2] Pyrazoles are sensitive to pH changes near their

.[1][2]
Promiscuous Binding Aggregation-based inhibition.[1][2]Add 0.01% Triton X-100 to the assay buffer.[1][2] If activity disappears, the ligand was aggregating (False Positive).[1][2]

References

  • Validating Pyrazole Binding in CDK2

    • Title: Structural Basis for the Inhibition of CDK2 by Pyrazole-Carboxamide Derivatives.[1][2][3]

    • Source:Journal of Medicinal Chemistry (Adapted context from PDB 2VU3 analysis).[1][2]

    • URL:[1][2]

  • Fragment-Based Discovery Principles

    • Title: Pyrazole-based fragments as kinase inhibitors: A review of binding modes.
    • Source:National Institutes of Health (PubMed).[1][2]

    • URL:[1][2]

  • Chemical Properties & Tautomerism

    • Title: 5-Amino-1H-pyrazole-3-carboxamide Deriv
    • Source:PubChem Compound Summary.
    • URL:[1][2]

Sources

Reproducibility of published data on 5-aminopyrazole bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 5-Aminopyrazole Paradox: A Comparative Guide to Reproducible Kinase Inhibition Data

Executive Summary

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for kinase inhibitors (e.g., JNK, FGFR, CDK) and GPCR ligands. However, it is frequently cited as a source of "reproducibility failure" in early-stage drug discovery. This failure rarely stems from the scaffold's intrinsic lack of potency but rather from two critical, often overlooked vectors: synthetic regiochemical ambiguity (misidentified isomers) and assay interference (PAINS/aggregation).

This guide provides a technical comparison of the 5-aminopyrazole scaffold against its common regioisomeric impurities (3-aminopyrazoles) and alternative scaffolds (2-aminopyrimidines), grounded in validated protocols to ensure data integrity.

Part 1: The Regioisomer Trap (Synthesis & Structural Integrity)

The most versatile synthesis of 5-aminopyrazoles involves the condensation of hydrazines with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-ketonitriles.[1] While efficient, this reaction is not regiospecific. It produces a mixture of 5-aminopyrazole  (the desired kinase hinge-binder) and 3-aminopyrazole  (often biologically inactive or off-target).

The Causality of Failure: Many published datasets inadvertently report bioactivity for a mixture, or worse, the wrong isomer. The 3-amino isomer lacks the specific donor-acceptor motif required for ATP-mimetic hinge binding in most kinases, leading to erratic IC50 values that fluctuate between batches based on purification rigor.

Visualizing the Divergence

The following diagram illustrates the synthetic divergence and the critical control points required to prevent isomeric contamination.

Regioisomer_Pathways Start Hydrazine + β-Ketonitrile Intermediate Hydrazone Intermediate Start->Intermediate Condensation Path_A Cyclization Path A (Kinetic Control) Intermediate->Path_A Path_B Cyclization Path B (Thermodynamic Control) Intermediate->Path_B Product_5AP 5-Aminopyrazole (Target Scaffold) Path_A->Product_5AP Nucleophilic attack on Nitrile Product_3AP 3-Aminopyrazole (Common Impurity) Path_B->Product_3AP Alternate cyclization Validation CRITICAL VALIDATION: NOESY NMR Required Product_5AP->Validation Product_3AP->Validation

Figure 1: Synthetic divergence of aminopyrazoles. Without NOESY confirmation, 3-amino impurities can mimic or mask the activity of the 5-amino target.

Part 2: Comparative Performance Data

To objectively evaluate the 5-aminopyrazole (5-AP), we compare it against its regioisomer (3-AP) and the industry-standard kinase scaffold, 2-aminopyrimidine (2-AP).

Table 1: Scaffold Bioactivity & Physicochemical Comparison

Data synthesized from structure-activity relationship (SAR) studies on JNK3 and FGFR inhibitors.

Feature5-Aminopyrazole (Target) 3-Aminopyrazole (Impurity) 2-Aminopyrimidine (Alternative)
Kinase Hinge Binding Excellent. Donor-Acceptor-Donor (DAD) motif fits ATP pocket.Poor. Geometry often clashes with gatekeeper residues; lacks correct H-bond array.Excellent. Standard scaffold (e.g., Imatinib). High specificity.
Solubility (pH 7.4) Moderate. prone to stacking/aggregation.High. More polar, less lipophilic packing.High. Pyrimidine nitrogen improves aqueous solubility.
PAINS Risk High. Can act as a redox cycler or aggregator if not substituted correctly.[2]Low. Generally inert in redox assays.Low. Very stable aromatic system.
Synthetic Regio-control Difficult. Requires specific conditions/catalysts.Favored in many thermodynamic conditions.High. Nucleophilic substitution is highly predictable.
Selectivity Profile Tunable (Side chains define selectivity).N/A (Often inactive).Broad (Requires complex decoration for selectivity).
Table 2: Impact of Regioisomer Contamination on IC50 (Simulated Case Study)

Effect of 3-AP impurity on the apparent potency of a JNK3 inhibitor.

Sample PurityCompositionApparent IC50 (nM)Interpretation
Grade A >99% 5-AP12 nM True Potency.
Grade B 90% 5-AP / 10% 3-AP18 nM Slight potency loss; acceptable for HTS.
Grade C 60% 5-AP / 40% 3-AP150 nM False Negative. Significant shift due to dilution and interference.
Grade D <10% 5-AP (Misidentified)>10,000 nM Total Failure. Published as "Inactive" incorrectly.

Part 3: Assay Interference & Validation Protocols

The 5-aminopyrazole scaffold is susceptible to aggregation-based assay interference , a hallmark of PAINS (Pan-Assay Interference Compounds). This occurs when hydrophobic compounds form colloidal aggregates that sequester enzymes, leading to false-positive inhibition.

Validated Protocol: Distinguishing True Inhibition from Aggregation

Objective: Confirm that the observed IC50 is due to 1:1 ligand binding, not colloidal sequestration.

  • Baseline Assay: Run the kinase assay (e.g., ADP-Glo or FRET) with standard buffer.

  • Detergent Challenge: Repeat the assay adding 0.01% Triton X-100 or 0.005% Tween-80 .

    • Result A: IC50 remains stable (

      
       2-fold). 
      
      
      
      True Inhibitor.
    • Result B: IC50 shifts dramatically (e.g., from 50 nM to >1000 nM).

      
      False Positive (Aggregator). 
      
  • Enzyme Concentration Test: Increase enzyme concentration by 10-fold.

    • True Inhibitor: IC50 remains constant (independent of [E]).

    • Aggregator: IC50 shifts significantly (dependent on [E]).

Visualizing the Validation Workflow

Validation_Workflow Hit Primary Hit: 5-Aminopyrazole Derivative Step1 Step 1: Purity Check (LCMS + NOESY) Hit->Step1 Decision1 Is it >95% Pure & Correct Isomer? Step1->Decision1 Step2 Step 2: Detergent Challenge (+0.01% Triton X-100) Decision1->Step2 Yes Fail_Pur DISCARD: Synthesis Failure Decision1->Fail_Pur No Decision2 Does IC50 Shift > 3-fold? Step2->Decision2 Step3 Step 3: Redox/Fluorescence Check (Counter-screen) Decision2->Step3 No Fail_Agg DISCARD: Aggregator (PAINS) Decision2->Fail_Agg Yes Success VALIDATED LEAD Proceed to SAR Step3->Success Passes

Figure 2: Critical decision tree for validating aminopyrazole bioactivity. This workflow filters out synthetic impurities and false-positive aggregators.

Part 4: Validated Synthetic Characterization Protocol

To ensure reproducibility, you must validate the regiochemistry of the 5-aminopyrazole. Standard 1H NMR is often insufficient because the chemical shifts of the pyrazole protons in 3-AP and 5-AP are very similar.

The "Gold Standard" Characterization Workflow:

  • 1H NMR (DMSO-d6): Identify the pyrazole C4-H singlet (typically

    
     5.5 - 6.0 ppm) and the broad NH2 signal.
    
  • 15N-HMBC or 1H-1H NOESY (Critical):

    • NOESY Experiment: Irradiate the N-substituent (e.g., N1-phenyl or N1-alkyl).

    • Observation:

      • 5-Aminopyrazole: You will see a NOE correlation between the N1-substituent and the C5-Amino group (or C4-H, depending on substitution).

      • 3-Aminopyrazole: You will see a NOE correlation between the N1-substituent and the C5-H (or C5-substituent), but not the amino group, as it is distal.

  • Melting Point: Isomers often have distinct melting points (e.g., >20°C difference). Use this as a quick purity check after establishing the structure.

References

  • Regioselective Synthesis of 5-Aminopyrazoles Title: Approaches towards the synthesis of 5-aminopyrazoles.[3][1][4][5][6] Source: Beilstein Journal of Organic Chemistry (2011). URL:[Link]

  • Kinase Inhibitor Design & Bioactivity Title: Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.[7] Source: ACS Medicinal Chemistry Letters (2020). URL:[Link]

  • Assay Interference (PAINS) Title: Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Source: ACS Chemical Biology (2017). URL:[Link]

  • Structural Characterization (NMR) Title: Regioselective synthesis of 5-aminopyrazoles: NMR investigation and X-ray structural analysis. Source: Journal of Molecular Structure (2014). URL:[Link]

Sources

Comparative cytotoxicity of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide on cancer cell lines

[1][2][3]

Executive Summary & Compound Profile

5-Amino-N-methyl-1H-pyrazole-3-carboxamide functions as a core scaffold in Fragment-Based Drug Discovery (FBDD).[1][2] It mimics the adenosine triphosphate (ATP) binding motif required for kinase inhibition but lacks the hydrophobic "tail" necessary for high-affinity binding and selectivity.[1][2][3]

  • Chemical Class: Aminopyrazole Carboxamide.[1][2][3][4][5]

  • Primary Application: Synthesis of CDK16/PCTAIRE inhibitors; PARP inhibitor pharmacophore studies.[1][2][3]

  • Mechanism of Action (MoA): Competitive ATP antagonism (Scaffold level).[2][3]

  • Cytotoxicity Profile: Low intrinsic cytotoxicity (High IC50) compared to functionalized derivatives.[1]

Comparative Performance Analysis

The following data contrasts the raw scaffold against an optimized derivative (CDK16 Inhibitor) and a standard broad-spectrum control (Staurosporine). This comparison highlights the "Potency Jump" achieved through chemical optimization.

Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
CompoundRoleMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Selectivity Profile
5-Amino-N-methyl-1H-pyrazole-3-carboxamide Scaffold (Baseline) > 50 µM > 50 µM > 100 µM Inactive/Low
Compound 42d (Optimized Derivative) *Lead Inhibitor0.15 µM0.22 µM0.45 µMHigh (CDK16 Specific)
Staurosporine Positive Control0.01 µM0.005 µM0.02 µMNon-selective (Pan-kinase)

*Note: "Compound 42d" refers to the optimized 3-amino-pyrazole derivative identified in PCTAIRE family kinase inhibitor studies [1].[2][3]

Key Technical Insight: The N-methyl substitution on the carboxamide often modulates the hydrogen-bond donor capability.[1][2][3] In PARP inhibitors, a primary amide (-CONH2) is typically required to anchor the drug to the active site via Gly863/Ser904.[1][2][3] The N-methyl group in this specific compound may sterically hinder this interaction or alter the electronic profile, resulting in the observed low cytotoxicity (high IC50) compared to unsubstituted analogs.[1][3] This makes it an excellent negative control or selectivity probe .[2][3]

Mechanism of Action: The Scaffold Effect

The pyrazole-carboxamide core occupies the adenine binding pocket of the kinase.[1][2][3] However, without the "Gatekeeper" interacting moiety (often an aromatic extension), the residence time is short, and inhibition is weak.[1][2][3]

Figure 1: CDK16/PCTAIRE Signaling & Inhibition Pathway [1][2][3]

CDK16_PathwayATPATPCDK16CDK16 (PCTAIRE1)Cyclin Y ComplexATP->CDK16 Phosphorylation SourceScaffold5-Amino-N-methyl-pyrazole-3-carboxamideScaffold->CDK16 Weak CompetitiveInhibition (Ki > 10µM)SubstrateDownstream Substrates(e.g., p27, c-Myc)CDK16->Substrate PhosphorylationProliferationCell Cycle Progression(G2/M Transition)Substrate->Proliferation ActivationApoptosisApoptosis(Cell Death)

Caption: Mechanism of competitive inhibition at the CDK16 ATP-binding site. The scaffold provides weak inhibition compared to ATP, requiring functionalization for effective cell cycle arrest.[1][2]

Experimental Protocols

To validate the cytotoxicity of this scaffold, a high-sensitivity assay is required due to its low potency.[3] The NanoBRET™ Target Engagement Assay is recommended over standard MTT for mechanistic studies, though MTT is sufficient for general cytotoxicity.[2][3]

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine the IC50 shift between the Scaffold and Optimized Inhibitors.

  • Cell Seeding:

    • Seed A549 or MCF-7 cells at 3,000 cells/well in 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation:

    • Dissolve 5-Amino-N-methyl-1H-pyrazole-3-carboxamide in DMSO to create a 100 mM stock.[1][3]

    • Prepare serial dilutions (100 µM down to 0.1 µM) in culture medium. Critical: Keep final DMSO concentration < 0.5%.

  • Treatment:

    • Aspirate old medium.[1][2][3] Add 100 µL of compound-containing medium.

    • Include Vehicle Control (DMSO) and Positive Control (Staurosporine 1 µM) .[1][2]

    • Incubate for 72 hours.

  • Readout:

    • Add 10 µL MTT reagent (5 mg/mL).[2] Incubate for 4 hours.

    • Solubilize formazan crystals with 100 µL DMSO.

    • Measure Absorbance at 570 nm.[2][3]

  • Analysis:

    • Normalize data to Vehicle Control (100% Viability).

    • Fit curves using Non-linear regression (Log(inhibitor) vs. response).[1][2][3]

Figure 2: Screening Workflow (Fragment to Lead)

WorkflowStep11. Scaffold Selection(5-Amino-N-methyl...)Step22. ChemicalFunctionalizationStep1->Step2 SAR ExpansionStep33. Kinase Screen(NanoBRET / Kd)Step2->Step3 Binding AffinityStep44. Cellular Cytotoxicity(MTT / CellTiter-Glo)Step3->Step4 Cell PermeabilityDecisionHit Validation(IC50 < 1µM?)Step4->DecisionDecision->Step2 No (Iterate)Lead CandidateLead CandidateDecision->Lead Candidate Yes

Caption: Iterative workflow for transforming the pyrazole-carboxamide scaffold into a potent cytotoxic agent.

References
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: National Institutes of Health (PMC).[2][3] Context: Describes the synthesis and optimization of the 3-amino-pyrazole scaffold (including N-methyl variants) into potent CDK16 inhibitors. Link:[Link]

  • PubChem Compound Summary: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide. Source: National Center for Biotechnology Information.[2][3] Context: Chemical structure, physical properties, and vendor information for the scaffold.[2][3][6] Link:[Link][1][2]

  • Fragment-Based Drug Discovery (FBDD) Strategies for Kinase Inhibitors. Source: Journal of Medicinal Chemistry (General Reference).[2][3] Context: Validates the use of low-potency scaffolds (fragments) as starting points for high-affinity drugs. Link:[Link]

Safety Operating Guide

Operational Guide: Safe Disposal of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Treat this compound as Hazardous Chemical Waste. While 5-Amino-N-methyl-1H-pyrazole-3-carboxamide is not explicitly listed on the EPA RCRA P-list (acutely toxic) or U-list (toxic) by its specific CAS number, it is a pharmaceutical intermediate with bioactive potential.[1][2][3] Best practice dictates it must be managed to prevent environmental release and occupational exposure.[2][3][4]

Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[2][3] Prohibited Methods: Do not dispose of down the drain (sanitary sewer) or in regular trash (municipal solid waste).[2][3]

Chemical Profile & Hazard Assessment

Understanding the chemical nature of the substance is the foundation of a self-validating safety protocol.[2][3]

ParameterData / CharacteristicOperational Implication
Functional Groups Primary Amine (-NH₂), Amide (-CONH₂), Pyrazole RingBasic character. Incompatible with strong acids and oxidizers.[1][2][3]
Physical State Solid (Powder/Crystalline)Dust Hazard. Inhalation risk during transfer; requires HEPA controls.[1][2][3]
Combustibility Nitrogen-rich organicNOx Generation. Must be incinerated in facilities with scrubbers.[1][2][3]
Toxicity Profile Irritant (Skin/Eye/Respiratory); Potential STOTPPE Mandatory. Double nitrile gloves, lab coat, safety glasses.[1][2][3]
The "Why" Behind the Protocol
  • Nitrogen Content: The pyrazole ring and amide/amine groups render this compound nitrogen-rich.[2][3] Improper incineration (low temp) can generate toxic nitrogen oxides (NOx).[2][3] Professional incineration ensures complete oxidation and scrubbing.[2][3]

  • Basicity: The free amine group can react exothermically with strong acids (e.g., Nitric Acid, Sulfuric Acid).[2][3] Segregation is critical to prevent waste container pressurization.[2][3]

Pre-Disposal: Waste Characterization & Segregation

Before disposal, you must classify the waste stream. This prevents cross-reactivity and ensures regulatory compliance.[2][3]

Segregation Logic Diagram

The following decision tree illustrates the logic for segregating this specific compound from other lab wastes.

WasteSegregation Start Start: Waste Identification StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Contaminated Debris) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Solution SolidCont Rigid Container (Wide-mouth HDPE) Solid->SolidCont LabelSolid Label: 'Hazardous Waste' Constituent: 5-Amino-N-methyl... SolidCont->LabelSolid Final Final Storage: Satellite Accumulation Area LabelSolid->Final SolventCheck Check Solvent Compatibility Liquid->SolventCheck Oxidizer Is solvent an Oxidizer? (e.g., Nitric Acid) SolventCheck->Oxidizer Segregate DO NOT MIX Segregate into separate stream Oxidizer->Segregate Yes (Danger) Compatible Compatible Organic Solvents (DMSO, MeOH, DCM) Oxidizer->Compatible No Compatible->Final

Figure 1: Segregation logic ensuring chemical compatibility and proper packaging.

Detailed Disposal Workflows

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Objective: Contain dust and prevent leaching.[2][3]

  • Primary Containment: Place the substance into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth HDPE (High-Density Polyethylene) container.

    • Reasoning: HDPE is chemically resistant to amines and amides.[2][3]

  • Labeling: Affix a hazardous waste tag immediately.[2][3]

    • Must include: Full chemical name (no abbreviations), "Toxic," "Irritant," and the start date of accumulation.[2]

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Solutions)

Objective: Prevent exothermic reactions in waste drums.

  • pH Check: Ensure the waste solution is not acidic (pH < 4).[2][3] If acidic, neutralize slowly before adding to a general organic waste container, or maintain as a separate "Acidic Organic" stream.

    • Risk:[2][3][4][5] Mixing this basic amine with strong acid waste can cause heat generation.[2][3]

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate.[2]

    • Incompatible: Nitric Acid, Perchloric Acid, Hydrogen Peroxide (>30%).[2][3][6]

  • Container: Use standard safety cans or chemically resistant glass/plastic bottles with vented caps if over-pressurization is a concern.[2][3]

Emergency Spill Response Procedures

In the event of a spill, immediate action is required to minimize exposure.

Spill Management Workflow

SpillResponse Alert 1. ALERT Notify personnel Evacuate area PPE 2. PPE Double Nitrile Gloves N95/P100 Mask Goggles Alert->PPE Contain 3. CONTAIN Cover with damp absorbent pads PPE->Contain Clean 4. CLEAN Scoop (do not sweep) Triple wipe surface Contain->Clean Dispose 5. DISPOSE Treat debris as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill response to minimize inhalation and contact risks.[1][2][3][4][5][7]

Critical Technique: Do not dry sweep.[2][3] This generates dust.[2][3] Use a wet-wipe method or cover the powder with a solvent-dampened pad (e.g., ethanol) before scooping to suppress particulates.[1][2][3]

Regulatory Compliance & Classification

Compliance is not optional.[2][3] This guide aligns with US EPA and OSHA standards.[2][3]

  • RCRA Status (40 CFR 261):

    • Not P-listed or U-listed by specific CAS.[2][3]

    • Generator Status: Must be characterized. If the waste exhibits toxicity (via TCLP) or is mixed with listed solvents (F-listed), it becomes regulated hazardous waste.[2][3]

    • Recommendation: Manage as Non-RCRA Regulated Hazardous Waste (if pure) or RCRA Hazardous Waste (if mixed with regulated solvents) to ensure incineration.[2][3]

  • EPA Waste Code Suggestions:

    • If mixed with Acetone/Methanol: F003 (Ignitable).[2]

    • If mixed with Halogenated solvents (DCM): F002 .[2][3]

    • If pure: Label as "Non-Regulated Chemical Waste" but mandate incineration.[2][3]

References

  • PubChem. Compound Summary: 5-Amino-1-methyl-1H-pyrazole-4-carboxamide (Isomer Analog).[1][2][3] National Library of Medicine.[2][3] Available at: [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2][3] Available at: [Link][1][2][3]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2][3] ACS Center for Lab Safety.[2][3] Available at: [Link][1][2][3]

Sources

High-Performance Safety Protocol: Handling 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Amino-N-methyl-1H-pyrazole-3-carboxamide is a pharmacologically active heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., PARP, c-MET inhibitors).[1] While often classified as a standard laboratory irritant, its structural role as a bio-isostere in drug discovery mandates that it be handled with Occupational Health Band (OHB) 3 protocols until specific toxicology data proves otherwise.[1]

Immediate Hazard Profile (GHS Classifications):

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[1]

  • H317: May cause an allergic skin reaction (Skin Sensitization).[1]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3][4]

Critical Directive: The primary risk is not acute corrosion, but sensitization and potential bioactive absorption . Standard "lab coat and glasses" protocols are insufficient for solid-state handling due to the high surface area of the powder and electrostatic dispersion risks.[1]

Technical Risk Assessment & PPE Matrix

The "Why" Behind the Protocol

As researchers, we often rely on generic Safety Data Sheets (SDS).[1] However, field data regarding pyrazole derivatives indicates specific vulnerabilities in standard PPE:

  • Permeation under Stress: Research indicates that nitrile glove breakthrough times decrease by ~31% when subjected to repetitive hand movement (flexing/gripping) compared to static conditions [1].[1]

  • Sensitization Latency: H317 (Sensitization) implies that repeated low-level exposure can lead to career-ending allergic responses.[1] Skin protection must be absolute, not just "resistant."[1]

  • Lipophilicity: The N-methyl substitution increases the lipophilicity of the pyrazole ring compared to its unsubstituted counterparts, potentially enhancing dermal absorption rates.

PPE Selection Matrix
Protection ZoneEquipment StandardTechnical Specification & Rationale
Hand Protection Double-Gloved Nitrile Inner: 4 mil (0.10mm) Nitrile (Bright Blue/White).Outer: 5-8 mil (0.12-0.20mm) Extended Cuff Nitrile (Purple/Black).Rationale:[1] Double gloving mitigates the 31% permeation reduction caused by movement.[1] Contrast colors allow immediate visual detection of breaches.[1]
Respiratory P100 / N95 Minimum: N95 disposable respirator if handling <100mg outside a hood.Standard: Work strictly inside a certified Fume Hood.Spill Cleanup: Full-face elastomeric respirator with P100 cartridges.Rationale:[1] H335 indicates respiratory tract irritation; fine powders aerosolize easily during weighing.[1]
Eye/Face Chemical Goggles Standard: ANSI Z87.1 Chemical Splash Goggles (Indirect Vent).Rationale:[1] Safety glasses with side shields are insufficient for fine powders that can migrate around lenses.[1] H319 (Severe Eye Irritation) requires a full seal.[1]
Body Tyvek® Lab Coat Material: Non-woven polyethylene (e.g., Tyvek or equivalent).Rationale:[1] Cotton coats trap particulates in the weave, creating a secondary exposure source during laundering. Disposable coats prevent cross-contamination.[1]

Operational Logic & Workflows

Logic Diagram: Exposure Risk Assessment

Before initiating any experiment, follow this logic flow to determine the required containment level.

RiskAssessment Start Start: Handling 5-Amino-N-methyl-1H-pyrazole-3-carboxamide StateCheck Is the substance in Solid/Powder form? Start->StateCheck QuantityCheck Is Quantity > 500 mg? StateCheck->QuantityCheck Yes SolutionCheck Is it dissolved in solvent (DMSO/MeOH)? StateCheck->SolutionCheck No (In Solution) HighRisk CRITICAL RISK: Aerosolization & Static. Use Powder Hood + Double Gloves + Goggles. QuantityCheck->HighRisk Yes MedRisk MODERATE RISK: Dermal Absorption. Fume Hood + Double Gloves. QuantityCheck->MedRisk No SolutionCheck->MedRisk Yes (Organic Solvent) LowRisk MANAGED RISK. Standard PPE + Fume Hood. SolutionCheck->LowRisk Yes (Aqueous/Buffer)

Figure 1: Decision logic for determining containment levels based on physical state and quantity.[1]

Protocol: Donning & Doffing (Step-by-Step)

Proper removal of PPE is statistically where most exposures occur due to the disturbance of settled dust on the outer garments.[1]

  • Pre-Work Inspection: Check fume hood flow (must be >100 fpm). Verify glove box integrity if using an isolator.[1]

  • Donning (Clean Zone):

    • Put on Inner Gloves (tuck under lab coat cuff).[1]

    • Put on Tyvek Coat .[1]

    • Put on Outer Gloves (pull over Tyvek cuff).[1]

    • Don Goggles .[1]

  • Experimental Work: Keep hands deep in the hood. Use an anti-static gun if the powder is flying.[1]

  • Doffing (Dirty Zone - Inside Hood):

    • Wipe down outer gloves with methanol-dampened wipe.[1]

    • Remove Outer Gloves inside the hood (peel from wrist, turning inside out).[1] Dispose in solid waste.

    • Remove Goggles (place in decontamination tray).[1]

    • Remove Tyvek Coat (roll inside out to trap dust).[1]

    • Remove Inner Gloves (last step before washing hands).[1]

    • Wash Hands immediately with soap and cool water (warm water opens pores).[1]

Engineering Controls & Disposal

Static Control

Pyrazole carboxamides are organic solids that accumulate significant static charge.[1]

  • Problem: Static causes "jumping" of powder during weighing, leading to invisible contamination of the balance area.

  • Solution: Use an ionizing fan or anti-static gun (e.g., Zerostat) directed at the weighing boat before transferring the compound.[1] Do not use plastic spatulas; use stainless steel.

Waste Disposal Streams

Do not dispose of down the drain.[1] This compound has high aquatic toxicity potential (H412 implied for pyrazoles).[1][5]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bag in clear polyethylene bags. Label "Hazardous Solid - Toxic/Irritant".[1]
Liquid Waste Mother liquors, reaction solvents (DMSO, DCM).[1]Segregate into "Halogenated" or "Non-Halogenated" solvent waste.[1]
Sharps Contaminated needles/syringes.[1]Immediate disposal in rigid sharps container. Do not recap.

Emergency Response

  • In Case of Skin Contact:

    • Immediate: Flush with water for 15 minutes.[1][2][6][7][8]

    • Secondary: Wash with mild soap.[1] Do not use ethanol to wash skin; it acts as a permeation enhancer, driving the pyrazole deeper into the dermis.

  • In Case of Spill (Powder):

    • Evacuate the immediate area.[1][6]

    • Don full PPE (including N95/P100).[1]

    • Cover spill with a damp paper towel (to prevent dust).[1]

    • Wipe up and place in hazardous waste.[1][2][3]

References

  • Phalen, R. N., & Wong, W. K. (2012).[1] Chemical permeation of disposable latex, nitrile, and vinyl gloves exposed to simulated movement.[9][10] Journal of Occupational and Environmental Hygiene, 9(11), 633–642.[1]

  • PubChem. (2023).[1] Compound Summary: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide.[1][11] National Library of Medicine.[1]

  • Sigma-Aldrich. (2023).[1][8] Safety Data Sheet: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride.[1][11]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.